N-Formyl-L-phenylalanine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-formamido-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-7-11-9(10(13)14)6-8-4-2-1-3-5-8/h1-5,7,9H,6H2,(H,11,12)(H,13,14)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTPXGARCQOSAU-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301313053 | |
| Record name | N-Formyl-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301313053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13200-85-6 | |
| Record name | N-Formyl-L-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13200-85-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Formyl-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301313053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-formyl-3-phenyl-L-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.864 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-FORMYLPHENYLALANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7KES73LRH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N-Formylphenylalanine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0240317 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-Depth Technical Guide to N-Formyl-L-phenylalanine: Chemical Properties, Structure, and Biological Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Formyl-L-phenylalanine (fPhe) is an N-formylated amino acid that serves as a potent chemoattractant for phagocytic leukocytes, such as neutrophils and macrophages. As a structural analog of N-formylmethionine-containing peptides released by bacteria, fPhe plays a crucial role in the innate immune response by signaling the presence of microbial invasion or tissue damage. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological activity of this compound, with a focus on its interaction with formyl peptide receptors (FPRs) and the subsequent intracellular signaling cascades. This document is intended to be a valuable resource for researchers in immunology, cell biology, and drug development.
Chemical Properties and Structure
This compound is a derivative of the essential amino acid L-phenylalanine, characterized by the presence of a formyl group attached to the alpha-amino group. This modification is critical for its biological activity.
Structure:
The key structural features include the formyl group (-CHO), the chiral center at the alpha-carbon, and the hydrophobic benzyl side chain.
Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C10H11NO3 | [1][2] |
| Molecular Weight | 193.2 g/mol | [1][2] |
| Appearance | White crystalline powder | [1][2] |
| Solubility | Soluble in water and organic solvents. | [1][2] |
| CAS Number | 13200-85-6 | [3] |
Synthesis and Purification
The synthesis of this compound is a critical process for obtaining high-purity material for research purposes. Several methods have been reported, with the formylation of L-phenylalanine being the most common approach.
One established method involves the reaction of L-phenylalanine with formyl chloride in an anhydrous organic solvent, often with the addition of a base to catalyze the reaction.[2] Another straightforward and effective method is heating a slurry of L-phenylalanine in formamide. This process can achieve a high conversion rate of the amino acid to its N-formyl derivative. A widely used laboratory protocol is the reaction of the amino acid with a mixture of formic acid and acetic anhydride.
Illustrative Synthesis Workflow:
Caption: A generalized workflow for the synthesis and purification of this compound.
Purification of the crude product is typically achieved through recrystallization to yield a high-purity crystalline solid. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure and purity of the final product.[4][5]
Biological Activity and Mechanism of Action
The biological effects of this compound are primarily mediated through its interaction with a class of G protein-coupled receptors (GPCRs) known as formyl peptide receptors (FPRs). In humans, there are three main isoforms: FPR1, FPR2, and FPR3.
Upon binding to FPRs, particularly FPR1, this compound induces a conformational change in the receptor, leading to the activation of intracellular signaling cascades. This process is initiated by the dissociation of the heterotrimeric G protein into its Gα and Gβγ subunits.
Key Downstream Signaling Events:
-
Phospholipase C (PLC) Activation: The activated G protein subunits stimulate PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores.
-
Protein Kinase C (PKC) Activation: Increased intracellular calcium and DAG collectively activate PKC, which phosphorylates a variety of downstream targets.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: The signaling cascade also involves the activation of MAPK pathways, such as ERK1/2, p38, and JNK.
These signaling events culminate in a range of cellular responses in leukocytes, including chemotaxis, degranulation (release of antimicrobial enzymes), and the production of reactive oxygen species (ROS), all of which are critical for host defense.
Formyl Peptide Receptor 1 (FPR1) Signaling Pathway:
Caption: Simplified signaling cascade initiated by this compound binding to FPR1.
Experimental Protocols
To facilitate research in this area, we provide detailed protocols for two key assays used to study the biological effects of this compound.
Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay measures the directed migration of neutrophils towards a chemoattractant.
Experimental Workflow for Neutrophil Chemotaxis Assay:
Caption: Step-by-step workflow for a typical neutrophil chemotaxis assay using a Boyden chamber.
Step-by-Step Methodology:
-
Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using a density gradient centrifugation method (e.g., Ficoll-Paque), followed by dextran sedimentation and hypotonic lysis of red blood cells. Resuspend the purified neutrophils in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA).
-
Chamber Assembly: Assemble the Boyden chamber with a microporous membrane (typically 3-5 µm pore size) separating the upper and lower wells.
-
Chemoattractant Addition: Add varying concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁶ M) to the lower wells of the chamber. Use buffer alone as a negative control.
-
Cell Seeding: Add the neutrophil suspension to the upper wells.
-
Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO₂ for 1-2 hours to allow for cell migration.
-
Cell Staining and Quantification: After incubation, remove the membrane, fix the cells that have migrated to the underside, and stain them with a suitable stain (e.g., Giemsa or DAPI). Count the number of migrated cells in several high-power fields using a light microscope.
-
Data Analysis: Plot the number of migrated cells against the concentration of this compound to generate a dose-response curve.
Lysosomal Enzyme Release Assay (β-Glucuronidase)
This assay quantifies the release of lysosomal enzymes, a key feature of neutrophil degranulation, in response to this compound.
Step-by-Step Methodology:
-
Neutrophil Preparation: Isolate and prepare human neutrophils as described in the chemotaxis assay protocol.
-
Cytochalasin B Pre-treatment: Pre-incubate the neutrophil suspension with cytochalasin B (typically 5 µg/mL) for 5-10 minutes at 37°C. Cytochalasin B is an actin polymerization inhibitor that enhances degranulation in response to soluble stimuli.
-
Stimulation: Add this compound at various concentrations to the pre-treated neutrophils. Include a vehicle control (buffer with cytochalasin B only). Incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
Separation of Supernatant: Pellet the cells by centrifugation at 4°C. Carefully collect the supernatant, which contains the released lysosomal enzymes.
-
Quantification of β-Glucuronidase Activity:
-
Prepare a reaction mixture containing a substrate for β-glucuronidase, such as p-nitrophenyl-β-D-glucuronide, in an appropriate buffer (e.g., acetate buffer, pH 4.5).
-
Add a known volume of the cell supernatant to the reaction mixture.
-
Incubate at 37°C for a defined period (e.g., 1-4 hours).
-
Stop the reaction by adding a stop solution (e.g., glycine buffer, pH 10.4).
-
Measure the absorbance of the product (p-nitrophenol) at 405 nm using a spectrophotometer.
-
-
Data Analysis: Calculate the amount of β-glucuronidase released as a percentage of the total cellular enzyme content (determined by lysing an equivalent number of unstimulated cells with a detergent like Triton X-100).
Safety and Handling
This compound is a chemical that should be handled with care in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Inhalation: Avoid inhaling the powder. Work in a well-ventilated area or use a fume hood.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[2]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents.[2]
Always consult the material safety data sheet (MSDS) for the most up-to-date and comprehensive safety information.[3]
Conclusion
This compound is a vital tool for researchers studying the innate immune system and inflammatory processes. Its well-defined chemical structure and its specific interaction with formyl peptide receptors make it an excellent model chemoattractant for investigating leukocyte biology. The protocols and information provided in this guide are intended to support and advance research in this important field, ultimately contributing to a better understanding of host defense mechanisms and the development of novel therapeutic strategies for inflammatory diseases.
References
- 1. bioassaysys.com [bioassaysys.com]
- 2. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 3. mdpi.com [mdpi.com]
- 4. Characteristics of N-formyl-methionyl-leucyl-phenylalanine as an inducer of lysosomal enzyme release from human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tribioscience.com [tribioscience.com]
An In-depth Technical Guide to the Biological Activity of N-Formyl-L-phenylalanine
Abstract
N-Formyl-L-phenylalanine belongs to a class of N-formylated peptides that are fundamental signaling molecules in the innate immune system. Originating from the protein synthesis machinery of bacteria or from damaged host mitochondria, these peptides function as potent chemoattractants for phagocytic leukocytes, such as neutrophils and macrophages. Their activity is mediated primarily through a specific subset of G protein-coupled receptors known as Formyl Peptide Receptors (FPRs). Upon binding, N-formyl peptides trigger a cascade of intracellular signaling events, culminating in critical immune responses including chemotaxis, degranulation, phagocytosis, and the production of reactive oxygen species (ROS). This guide provides a comprehensive examination of the chemical nature of this compound, its interaction with FPRs, the downstream signaling pathways it activates, and its multifaceted roles in both host defense and pathophysiology. Furthermore, we present detailed, field-proven protocols for key in vitro assays used to characterize its biological activity, offering a practical resource for researchers in immunology and drug development.
Introduction: A Primordial Danger Signal
The innate immune system relies on a sophisticated network of pattern recognition receptors (PRRs) to detect conserved molecular structures associated with pathogens (Pathogen-Associated Molecular Patterns, PAMPs) or cellular damage (Damage-Associated Molecular Patterns, DAMPs). N-formylated peptides, such as this compound and its well-studied analog N-formyl-methionyl-leucyl-phenylalanine (fMLP), are archetypal PAMPs and DAMPs.[1][2] Because prokaryotic and mitochondrial protein synthesis initiates with N-formylmethionine, the presence of N-formylated peptides in the extracellular space is a strong indicator of bacterial invasion or significant tissue injury.[3][4]
Phagocytic leukocytes express Formyl Peptide Receptors (FPRs) that recognize these peptides, enabling them to navigate towards sites of infection or injury.[5] This process, known as chemotaxis, is a cornerstone of the inflammatory response, bringing effector cells to the precise location where they are needed to clear pathogens and cellular debris. The biological activity of this compound is therefore central to the initiation and regulation of innate immunity.
Molecular Profile and Synthesis
This compound is an amino acid derivative with a molecular formula of C10H11NO3.[6][7] The defining feature is the formyl group (-CHO) attached to the nitrogen atom of the L-phenylalanine backbone. This modification is critical for its recognition by the FPRs.
Synthesis: The synthesis of this compound is straightforward. A common laboratory method involves heating a slurry of L-phenylalanine in formamide, which serves as both the solvent and the formylating agent.[9][10] This reaction efficiently converts the amino acid to its N-formyl derivative. Other methods include reacting L-phenylalanine with formyl chloride in an anhydrous organic solvent.[6]
The Gateway: Formyl Peptide Receptors (FPRs)
The biological effects of N-formylated peptides are transduced by the Formyl Peptide Receptor (FPR) family, which are class A G protein-coupled receptors (GPCRs).[3][11] In humans, this family consists of three members:
-
FPR1 : Binds N-formylated peptides, like fMLP, with high affinity. It is considered the classical receptor for bacteria-derived chemoattractants.[12]
-
FPR2 (also known as ALX receptor): A promiscuous receptor that binds a wide variety of ligands, including formylated peptides, lipoxin A4, and serum amyloid A, mediating both pro- and anti-inflammatory responses.[1][4]
-
FPR3 : Its function is the least understood, and it generally binds formylated peptides with lower affinity.[4]
This compound and its analogs primarily exert their potent pro-inflammatory and chemotactic effects through high-affinity binding to FPR1 .[12] This interaction initiates a conformational change in the receptor, leading to the activation of intracellular signaling pathways.
Intracellular Signaling Cascade
The binding of this compound to FPR1 triggers a well-characterized signaling cascade typical of Gi protein-coupled receptors. This pathway rapidly translates the external chemical signal into a coordinated cellular response.[13]
Key Signaling Events:
-
G-Protein Activation : Ligand-bound FPR1 activates the heterotrimeric G-protein, causing the Giα subunit to dissociate from the Gβγ complex.[13]
-
Phospholipase C (PLC) Activation : The dissociated Gβγ subunits activate Phospholipase C-beta (PLCβ).
-
Second Messenger Generation : PLCβ cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[14]
-
Calcium Mobilization : IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm. This rapid increase in intracellular calcium is a pivotal activation signal.
-
PKC and MAPK Activation : DAG and Ca²⁺ together activate Protein Kinase C (PKC) at the plasma membrane. This, along with other signals, leads to the activation of Mitogen-Activated Protein Kinase (MAPK) pathways.[13]
-
Cytoskeletal Reorganization : Downstream effectors, including Rho family small GTPases (Rho, Rac, Cdc42), are activated to control actin polymerization and cytoskeletal rearrangement, which is essential for cell migration and phagocytosis.[12]
Caption: FPR1 signaling cascade initiated by this compound.
Core Biological Activities
The activation of the FPR1 signaling pathway by this compound orchestrates a suite of powerful effector functions in immune cells, particularly neutrophils.
| Biological Activity | Description | Key Cellular Outcome |
| Chemotaxis | Directed migration of cells along a concentration gradient of the chemoattractant.[13][15] | Recruitment of neutrophils and other leukocytes to sites of infection or inflammation. |
| Degranulation | Fusion of intracellular granules with the plasma membrane, releasing their contents (e.g., proteases, antimicrobial peptides, β-glucuronidase).[13][16] | Destruction of pathogens and remodeling of extracellular matrix. |
| Respiratory Burst | Rapid assembly and activation of the NADPH oxidase complex, leading to the production of superoxide anions and other reactive oxygen species (ROS).[13] | Potent microbicidal activity and signaling. |
| Phagocytosis | Engulfment of pathogens or cellular debris. FPR1 activation enhances this process.[13] | Clearance of invading microorganisms and dead cells. |
| Increased Adhesion | Upregulation of adhesion molecules on the leukocyte surface, promoting attachment to the endothelium.[17] | Facilitates extravasation of leukocytes from the bloodstream into tissues. |
| Cytokine Modulation | Can influence the production of other inflammatory mediators. For instance, it can inhibit LPS-induced TNF-α production in neutrophils under certain conditions.[18] | Regulation and fine-tuning of the inflammatory response. |
Experimental Methodologies for Activity Assessment
Validating and quantifying the biological activity of this compound requires robust and reproducible cellular assays. The following protocols are standard methodologies used in the field.
Caption: General workflow for assessing the biological activity of this compound.
Protocol 1: Chemotaxis Assay (Boyden Chamber Method)
Causality: This assay directly measures the ability of this compound to induce directed cell migration, the defining characteristic of a chemoattractant. The porous membrane acts as a barrier, and only cells actively migrating towards the chemical gradient will reach the other side.
Self-Validation: The protocol includes a negative control (buffer alone) to measure random migration and a positive control (a known optimal concentration of chemoattractant) to ensure the cells are responsive. A dose-response curve validates the specificity and potency of the compound.
Methodology:
-
Cell Preparation: Isolate human neutrophils from fresh blood or use a differentiated myeloid cell line (e.g., DMSO-differentiated HL-60 cells). Resuspend cells in an appropriate assay buffer (e.g., HBSS with 0.1% BSA) at a concentration of 2 x 10⁶ cells/mL.
-
Assay Setup:
-
Place a chemotaxis chamber (e.g., a 96-well ChemoTx® plate) with a polycarbonate membrane (typically 3-5 µm pore size for neutrophils) over the lower wells.
-
Add this compound dilutions (e.g., 10⁻¹¹ M to 10⁻⁷ M) or control buffer to the lower wells of the chamber.
-
Carefully add 50 µL of the cell suspension to the top of the membrane in the upper chamber.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 60-90 minutes.
-
Cell Staining and Quantification:
-
After incubation, gently remove non-migrated cells from the top of the membrane.
-
Stain the migrated cells on the underside of the membrane with a dye such as Diff-Quik or a fluorescent DNA-binding dye (e.g., DAPI).
-
Quantify the migrated cells by counting under a microscope in several high-power fields or by measuring the fluorescence of the entire well using a plate reader.
-
-
Data Analysis: Plot the number of migrated cells against the log concentration of this compound to generate a dose-response curve and determine the EC₅₀ value.
Protocol 2: Calcium Mobilization Assay
Causality: This assay measures the increase in intracellular calcium, a direct and rapid downstream consequence of FPR1 activation by this compound. It confirms receptor engagement and activation of the PLC pathway.
Self-Validation: A baseline fluorescence is established before stimulation to ensure cell viability and proper dye loading. A positive control, such as a calcium ionophore (e.g., ionomycin), is used at the end of the experiment to determine the maximum fluorescence signal, allowing for data normalization.
Methodology:
-
Cell Preparation and Dye Loading:
-
Prepare a cell suspension (neutrophils or HL-60 cells) at 1-2 x 10⁶ cells/mL in a buffer containing calcium (e.g., HBSS).
-
Add a calcium-sensitive fluorescent dye, such as Fluo-4 AM (final concentration 2-4 µM), and incubate in the dark at 37°C for 30-45 minutes.
-
Wash the cells twice with buffer to remove extracellular dye and resuspend them in the same buffer.
-
-
Fluorescence Measurement:
-
Transfer the cell suspension to a 96-well black, clear-bottom plate.
-
Use a fluorescence plate reader equipped with an injector system, setting the excitation/emission wavelengths for the chosen dye (e.g., ~485 nm / ~520 nm for Fluo-4).
-
Record a stable baseline fluorescence for approximately 20-30 seconds.
-
-
Stimulation: Inject this compound at various concentrations directly into the wells while continuously recording the fluorescence signal.
-
Data Acquisition: Continue recording for another 2-3 minutes to capture the peak response and subsequent return to baseline.
-
Data Analysis: Calculate the change in fluorescence intensity (Peak - Baseline) for each concentration. Plot this change against the log concentration to determine the EC₅₀.
Role in Health and Disease
The biological activity of this compound is a double-edged sword.
-
Host Defense: In acute bacterial infections, its role is unequivocally beneficial. It is a primary signal that recruits neutrophils to the site of infection, forming the first line of defense against invading pathogens.[3][19] This rapid response is critical for containing and clearing infections like bacterial pneumonia.[19]
-
Pathophysiology: In contrast, chronic or dysregulated FPR1 activation can be detrimental. The continuous recruitment of neutrophils and their release of ROS and proteases can cause significant tissue damage. This mechanism is implicated in the pathology of various chronic inflammatory diseases, cardiovascular conditions like atherosclerosis (by promoting inflammation and platelet activation), and even cancer progression.[2] Furthermore, formylated peptides released from damaged mitochondria during sterile injury can trigger and perpetuate harmful inflammatory responses.[1][2]
Conclusion and Future Directions
This compound is a potent and biologically significant chemoattractant that plays a pivotal role in initiating the innate immune response. By activating the Formyl Peptide Receptor 1, it unleashes a powerful signaling cascade in phagocytes, leading to their migration, activation, and the deployment of antimicrobial effector functions. While essential for combating bacterial infections, its dysregulation contributes to the pathology of chronic inflammatory diseases.
The detailed understanding of its mechanism of action, facilitated by the robust experimental protocols outlined in this guide, provides a critical foundation for drug development. Targeting the this compound/FPR1 axis offers promising therapeutic opportunities, whether through the development of receptor antagonists to curb excessive inflammation or the design of super-agonists to enhance immune responses in immunocompromised individuals. Continued research in this area will undoubtedly yield further insights into the delicate balance of immune homeostasis and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Regulation of inflammation by members of the formyl-peptide receptor family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-biolabs.com [creative-biolabs.com]
- 5. The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. This compound | C10H11NO3 | CID 759256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. N-Formyl-dl-phenylalanine | C10H11NO3 | CID 100122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. prepchem.com [prepchem.com]
- 10. prepchem.com [prepchem.com]
- 11. Formyl peptide receptor - Wikipedia [en.wikipedia.org]
- 12. The N-formyl peptide receptors and the anaphylatoxin C5a receptors: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable - PMC [pmc.ncbi.nlm.nih.gov]
- 14. N-formyl-methionyl-leucyl-phenylalanine induced accumulation of inositol phosphates indicates the presence of oligopeptide chemoattractant receptors on circulating human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ingentaconnect.com [ingentaconnect.com]
- 16. Characteristics of N-formyl-methionyl-leucyl-phenylalanine as an inducer of lysosomal enzyme release from human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Stimulation of granulocyte adhesiveness by the chemotactic peptide N-formyl-L-methionyl-L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. N-formyl-methionyl-leucyl-phenylalanine (fMLP) inhibits tumour necrosis factor-alpha (TNF-alpha) production on lipopolysaccharide (LPS)-stimulated human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Differential contribution of bacterial N-formyl-methionyl-leucyl- phenylalanine and host-derived CXC chemokines to neutrophil infiltration into pulmonary alveoli during murine pneumococcal pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-Formyl-L-phenylalanine: Synthesis, Biological Activity, and Therapeutic Potential
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
Introduction: Unveiling the Significance of N-Formyl-L-phenylalanine
In the landscape of cellular signaling and drug discovery, the N-acyl-L-phenylalanine derivative, this compound, represents a molecule of significant interest. While seemingly a simple modification of the essential amino acid L-phenylalanine, the addition of a formyl group imparts profound biological activity, primarily through its interaction with a specific class of G protein-coupled receptors known as Formyl Peptide Receptors (FPRs). These receptors are key players in the innate immune system, recognizing N-formylated peptides as "find-me" signals from bacteria or damaged mitochondria, thereby initiating a cascade of inflammatory and immune responses.[1]
This technical guide provides a comprehensive overview of this compound, from its fundamental chemical properties and synthesis to its intricate role in cellular signaling and its emerging potential in therapeutic development. As Senior Application Scientists, our goal is to not only present established protocols but to also provide the underlying scientific rationale, enabling researchers to critically adapt and innovate in their own investigations.
Physicochemical Characteristics
A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in research and development.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₁NO₃ | [2] |
| Molecular Weight | 193.2 g/mol | [2] |
| Appearance | White crystalline powder | [2] |
| Solubility | Soluble in water and organic solvents | [2] |
| Acidity | Acidic, capable of forming salts | [2] |
Synthesis and Characterization: A Validated Approach
The synthesis of this compound is a critical first step for any investigation. While several methods exist, the formylation of L-phenylalanine using a mixture of formic acid and acetic anhydride is a widely adopted and efficient procedure.[3][4]
Experimental Protocol: Synthesis of this compound
Materials:
-
L-phenylalanine
-
Formic acid (≥95%)
-
Acetic anhydride
-
Distilled water
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Ice bath
-
Büchner funnel and flask
-
Filter paper
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, suspend L-phenylalanine in formic acid. The molar ratio should be optimized, but a common starting point is a slight excess of formic acid.
-
Addition of Acetic Anhydride: While stirring the suspension at room temperature, slowly add acetic anhydride dropwise. Acetic anhydride reacts with formic acid to generate the active formylating agent, mixed formic-acetic anhydride. This reaction is exothermic, and the rate of addition should be controlled to maintain the temperature below 40°C.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at room temperature for several hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Quenching and Precipitation: Carefully pour the reaction mixture into a beaker of ice-cold distilled water with vigorous stirring. This compound will precipitate out as a white solid.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water to remove any residual acids.
-
Purification by Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol.[5] Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration and dry them under vacuum.[5]
Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Characterization and Quality Control
Confirming the identity and purity of the synthesized this compound is a non-negotiable step.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The spectra of N-formyl-DL-phenylalanine are publicly available and can be used for comparison.[6][7] Key expected signals in ¹H NMR include the formyl proton, the alpha-proton of the amino acid backbone, and the aromatic protons of the phenyl group.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for assessing purity. A reversed-phase C18 column with a mobile phase consisting of an acetonitrile/water gradient containing a small amount of a modifying agent like trifluoroacetic acid (TFA) is a common starting point for analysis.
-
Mass Spectrometry (MS): MS provides confirmation of the molecular weight of the synthesized compound.
Biological Significance: The Dance with Formyl Peptide Receptors
The biological effects of this compound are primarily mediated through its interaction with Formyl Peptide Receptors (FPRs), a family of three GPCRs in humans (FPR1, FPR2, and FPR3).[1] These receptors are predominantly expressed on phagocytic leukocytes, such as neutrophils and macrophages.[8][9]
Upon binding of this compound or other N-formylated peptides, FPRs undergo a conformational change, leading to the activation of intracellular signaling pathways. A key event is the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, a critical second messenger in many cellular responses.
FPR Signaling Pathway
Caption: Simplified signaling pathway upon FPR activation by this compound.
Applications in Research and Drug Development
The ability of this compound and its derivatives to modulate FPR activity has opened up several avenues for research and therapeutic intervention.
-
Chemoattractant and Immune Modulator: this compound serves as a potent chemoattractant for neutrophils, guiding them to sites of infection or injury.[10][11] This property makes it an invaluable tool for studying leukocyte migration and the inflammatory cascade.
-
Anti-Inflammatory Potential: While FPR activation is often pro-inflammatory, sustained or biased agonism at certain FPRs, particularly FPR2/ALX, can lead to anti-inflammatory and pro-resolving effects. This has spurred the development of N-formyl peptide derivatives as potential anti-inflammatory agents.[12]
-
Cancer Research: The role of FPRs in cancer is complex and context-dependent. In some cancers, FPR activation can promote tumor growth and metastasis, while in others, it may enhance anti-tumor immunity. This compound derivatives are being explored for their potential to modulate the tumor microenvironment.[13][14]
-
Neuroprotection: Emerging evidence suggests that FPRs are expressed in the central nervous system and may play a role in neuroinflammation and neurodegeneration. N-formyl peptides have shown neuroprotective and anticonvulsant effects in preclinical models, highlighting a potential therapeutic avenue for neurological disorders.[15]
Key Experimental Protocols
To facilitate research in this area, we provide detailed, step-by-step protocols for two fundamental assays used to characterize the activity of this compound.
Protocol 1: Neutrophil Chemotaxis Assay
This assay quantifies the ability of this compound to induce the directed migration of neutrophils.
Materials:
-
Human neutrophils (isolated from fresh peripheral blood)
-
Chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane (typically 3-5 µm pore size)
-
This compound
-
Control chemoattractant (e.g., fMLP)
-
Assay medium (e.g., HBSS with 0.1% BSA)
-
Cell staining dye (e.g., Calcein-AM or Giemsa stain)
-
Microscope with imaging software
Procedure:
-
Cell Preparation: Isolate human neutrophils using a standard density gradient centrifugation method. Resuspend the cells in assay medium at a concentration of 1-2 x 10⁶ cells/mL.
-
Assay Setup:
-
In the lower wells of the chemotaxis chamber, add different concentrations of this compound, a positive control (fMLP), and a negative control (assay medium alone).
-
Place the microporous membrane over the lower wells.
-
Add the neutrophil suspension to the upper wells.
-
-
Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO₂ for 60-90 minutes.
-
Cell Staining and Quantification:
-
After incubation, remove the membrane.
-
Scrape off the non-migrated cells from the top surface of the membrane.
-
Stain the migrated cells on the bottom surface of the membrane.
-
Count the number of migrated cells in several high-power fields using a microscope.
-
-
Data Analysis: Plot the number of migrated cells against the concentration of this compound to generate a dose-response curve and determine the EC₅₀.
Protocol 2: Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration in response to this compound, indicating FPR activation.
Materials:
-
FPR-expressing cells (e.g., transfected cell line or primary neutrophils)
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM)
-
This compound
-
Control agonist (e.g., fMLP)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Pluronic F-127 (for Fluo-4 AM)
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Preparation and Dye Loading:
-
Plate the FPR-expressing cells in a black, clear-bottom 96-well plate.
-
Prepare a loading buffer containing the calcium indicator dye (e.g., 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127).
-
Remove the culture medium and add the loading buffer to the cells.
-
Incubate at 37°C for 30-60 minutes in the dark.
-
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds in assay buffer.
-
Fluorescence Measurement:
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and record a stable baseline fluorescence.
-
Add the this compound solutions to the wells.
-
Immediately begin recording the fluorescence intensity over time (kinetic read).
-
-
Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. Calculate the peak fluorescence response for each concentration and plot a dose-response curve to determine the EC₅₀.
Conclusion and Future Directions
This compound, as a representative N-acyl-L-phenylalanine derivative, stands at the intersection of innate immunity, inflammation, and cellular signaling. Its ability to specifically engage Formyl Peptide Receptors makes it a valuable molecular probe and a potential starting point for the development of novel therapeutics. The methodologies and insights provided in this guide are intended to empower researchers to explore the multifaceted roles of this intriguing molecule. Future research will likely focus on developing more potent and selective FPR modulators based on the this compound scaffold, with the aim of harnessing the therapeutic potential of this signaling pathway for a range of diseases, from chronic inflammatory conditions to cancer and neurological disorders.
References
- 1. Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Aspartame - Wikipedia [en.wikipedia.org]
- 4. US4526985A - Process for the preparation of the anhydride of N-formyl-L-aspartic acid - Google Patents [patents.google.com]
- 5. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 6. N-FORMYL-DL-PHENYLALANINE(4289-95-6) 1H NMR spectrum [chemicalbook.com]
- 7. This compound(13200-85-6) 13C NMR spectrum [chemicalbook.com]
- 8. Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The response of human neutrophils to a chemotactic tripeptide (N-formyl-methionyl-leucyl-phenylalanine) studied by microcinematography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. Therapeutic anti-inflammatory potential of formyl-peptide receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Novel L-Phenylalanine Dipeptide Inhibits the Growth and Metastasis of Prostate Cancer Cells via Targeting DUSP1 and TNFSF9 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. N-Formyl-Methionyl-Leucyl-Phenylalanine Plays a Neuroprotective and Anticonvulsant Role in Status Epilepticus Model - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and History of N-Formyl Peptides in Chemotaxis
This guide provides a comprehensive overview of the seminal discoveries and the scientific progression that established N-formyl peptides as key players in leukocyte chemotaxis. Tailored for researchers, scientists, and drug development professionals, this document delves into the core molecular mechanisms, experimental methodologies, and the broader implications of this fundamental biological process.
Part 1: The Genesis of a Discovery - Unraveling Bacterial Chemoattractant Signals
The concept of leukocyte chemotaxis, the directed migration of white blood cells towards a chemical gradient, has been a cornerstone of immunology for over a century. Early observations noted that leukocytes would accumulate at sites of bacterial infection, suggesting that bacteria themselves produced substances that attracted these immune cells. This fundamental insight laid the groundwork for decades of research aimed at identifying the precise nature of these chemoattractant signals. These early studies were pivotal, as they shifted the understanding of inflammation from a passive process to an active, directed cellular response.
Part 2: Identification of the Active Principle - The Emergence of N-Formyl Peptides
A significant breakthrough in the field came with the systematic investigation of bacterial culture filtrates. It was discovered that bacteria release potent chemoattractants for leukocytes.[1] The groundbreaking work of Schiffmann and his colleagues in the 1970s led to the identification of the active components as small, N-formylated peptides.[1]
A pivotal discovery was that protein synthesis in prokaryotes is initiated with an N-formylmethionine residue, a feature absent in the cytosolic protein synthesis of eukaryotes.[2] This led to the hypothesis that these N-formylated peptides were being recognized by the innate immune system as "non-self" molecules, signaling a bacterial invasion.
Subsequent structure-activity relationship studies revealed that the N-formyl group was crucial for the chemotactic activity of these peptides.[3][4] The synthetic tripeptide, N-formyl-methionyl-leucyl-phenylalanine (fMLP or fMLF), was identified as one of the most potent chemoattractants and has since become a canonical tool for studying leukocyte chemotaxis.[2][5] The potency of these peptides is significantly higher than their non-formylated counterparts, highlighting the specificity of the recognition system.[3]
Part 3: The Receptor Unveiled - Discovery and Characterization of Formyl Peptide Receptors (FPRs)
The potent and specific effects of N-formyl peptides on leukocytes strongly suggested the existence of a dedicated receptor system. This was confirmed with the identification and cloning of the N-formyl peptide receptors (FPRs).[6] The FPRs are a family of G-protein coupled receptors (GPCRs), a large class of transmembrane proteins that play a critical role in signal transduction.[2][5][7]
In humans, the FPR family consists of three members: FPR1, FPR2 (also known as FPRL1 or ALX), and FPR3 (formerly FPRL2).[2][5][8][9] These receptors are encoded by genes clustered on chromosome 19.[2][10]
-
FPR1: This was the first FPR to be cloned and is a high-affinity receptor for fMLP.[2][8] It is highly expressed on phagocytic leukocytes, such as neutrophils and monocytes, and plays a crucial role in their recruitment to sites of infection.[11][12]
-
FPR2: This receptor is more promiscuous, binding to a wider array of ligands, including fMLP (with lower affinity than FPR1), other bacterial and mitochondrial peptides, and endogenous anti-inflammatory molecules like lipoxin A4.[7][13]
-
FPR3: The physiological role of FPR3 is the least understood of the three, and it has fewer known ligands.[11]
The discovery of these receptors provided a molecular basis for the observed chemotactic response and opened up new avenues for research into the signaling pathways involved.
Part 4: Untangling the Intracellular Web - Signaling Pathways in N-Formyl Peptide-Induced Chemotaxis
The binding of an N-formyl peptide to its receptor initiates a cascade of intracellular signaling events that ultimately lead to directed cell migration. As GPCRs, FPRs are coupled to heterotrimeric G-proteins of the Gi family.[10][14]
Upon ligand binding, the following key signaling events are triggered:
-
G-protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the Gi protein, leading to its dissociation from the βγ-subunits.[13][15]
-
Phospholipase C (PLC) Activation: The dissociated G-protein subunits, particularly the βγ-dimer, activate phospholipase C (PLC).[16][17]
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[14][17]
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[14][17][18][19] This rapid increase in intracellular calcium is a critical signal for many cellular processes, including cell motility.[18][20]
-
Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular calcium, activates protein kinase C (PKC), which phosphorylates a variety of downstream targets involved in cell migration and other cellular responses.[14][17]
-
PI3K/Akt Pathway Activation: The phosphoinositide 3-kinase (PI3K) pathway is also activated downstream of FPRs and plays a role in establishing cell polarity and directional sensing.[21][22] While not absolutely required for chemotaxis towards fMLP, PI3K activity accelerates the response.[23][24]
These signaling events are tightly regulated and spatially organized to ensure that the leukocyte moves in the direction of the chemoattractant gradient.
Part 5: A Practical Guide to Studying Chemotaxis - The Boyden Chamber Assay
The Boyden chamber assay, developed in the 1960s, remains a widely used and robust method for quantifying chemotaxis in vitro.[25][26][27] This assay provides a quantitative measure of the number of cells that have migrated through a porous membrane towards a chemoattractant.
Experimental Protocol: Boyden Chamber Assay
Objective: To quantify the chemotactic response of neutrophils to N-formyl-methionyl-leucyl-phenylalanine (fMLP).
Materials:
-
Boyden chamber apparatus (or Transwell® inserts)
-
Polycarbonate membrane with an appropriate pore size (typically 3-8 µm for neutrophils)[25]
-
Isolated human neutrophils
-
Chemoattractant: fMLP solution (e.g., 10 nM in assay medium)
-
Assay medium (e.g., RPMI with 0.5% BSA)
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., Giemsa or DAPI)
-
Microscope
Methodology:
-
Chamber Assembly: Assemble the Boyden chamber, placing the porous membrane between the upper and lower compartments.
-
Loading the Chemoattractant: Add the fMLP solution to the lower chamber. Add assay medium without fMLP to the lower chamber for the negative control.
-
Cell Seeding: Resuspend the isolated neutrophils in assay medium and place the cell suspension in the upper chamber.
-
Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for a predetermined time (e.g., 60-90 minutes). The incubation time is a critical parameter that should be optimized for the specific cell type and chemoattractant concentration.
-
Cell Removal: After incubation, carefully remove the upper chamber. Scrape off the non-migrated cells from the top surface of the membrane.
-
Fixation and Staining: Fix the membrane in methanol and then stain with a suitable dye to visualize the migrated cells on the underside of the membrane.
-
Quantification: Count the number of migrated cells in several high-power fields using a light microscope. The results are typically expressed as the average number of migrated cells per field or as a chemotactic index (the fold increase in migration towards the chemoattractant compared to the negative control).
Part 6: Beyond Bacteria - Endogenous N-Formyl Peptides and Their Role in Inflammation
For a long time, N-formyl peptides were considered exclusively as pathogen-associated molecular patterns (PAMPs). However, a paradigm shift occurred with the discovery that mitochondria, owing to their evolutionary origin from bacteria, also initiate protein synthesis with N-formylmethionine.[2][28]
During cellular stress, injury, or cell death, mitochondria can release their contents, including N-formyl peptides, into the extracellular space.[2][29] These mitochondrial N-formyl peptides act as damage-associated molecular patterns (DAMPs), signaling tissue injury and initiating a sterile inflammatory response by activating FPRs on immune cells.[28][29][30] This discovery has profound implications for our understanding of a wide range of inflammatory diseases where tissue damage is a key feature, including trauma, ischemia-reperfusion injury, and neurodegenerative disorders.[5][29][31]
Part 7: Therapeutic Horizons - Targeting the N-Formyl Peptide System
The central role of the N-formyl peptide/FPR system in inflammation has made it an attractive target for therapeutic intervention.[10][11] The development of specific agonists and antagonists for the different FPRs holds promise for modulating inflammatory responses in various diseases.[32]
-
FPR1 antagonists could be beneficial in conditions characterized by excessive neutrophil infiltration and activation, such as in certain autoimmune diseases or acute inflammatory episodes.
-
FPR2 agonists are of particular interest due to this receptor's dual role in both pro-inflammatory and pro-resolving pathways.[33] Ligands that selectively promote the pro-resolving functions of FPR2 could offer a novel approach to treating chronic inflammatory conditions.
The ongoing research into the complex pharmacology of the FPR family continues to reveal new opportunities for the development of targeted therapies for a wide range of human diseases.[9]
Data Presentation
Table 1: Binding Affinities of N-Formyl Peptides for Human FPR1 and FPR2
| Peptide | Receptor | Binding Affinity (Kd) | Reference |
| fMLP | FPR1 | ~1 nM | [10] |
| fMLP | FPR2 | ~430 nM | [10] |
Note: Binding affinities can vary depending on the experimental conditions and cell type used.
References
- 1. pnas.org [pnas.org]
- 2. The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]
- 6. The N-formyl peptide receptor: a model for the study of chemoattractant receptor structure and function [pubmed.ncbi.nlm.nih.gov]
- 7. Formyl peptide receptors: a promiscuous subfamily of G protein-coupled receptors controlling immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Computational Structure-activity Relationship Analysis of Small-Molecule Agonists for Human Formyl Peptide Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New development in studies of formyl-peptide receptors: critical roles in host defense - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Are formyl peptide receptors novel targets for therapeutic intervention in ischaemia–reperfusion injury? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Regulation of the Formyl Peptide Receptor 1 (FPR1) Gene in Primary Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The G-Protein Coupled Formyl Peptide Receptors and Their Role in the Progression of Digestive Tract Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 15. G Protein-coupled Receptor FPR1 as a Pharmacologic Target in Inflammation and Human Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antagonism of Human Formyl Peptide Receptor 1 with Natural Compounds and their Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mechanisms and modulation of formyl-methionyl-leucyl-phenylalanine (fMLP)-induced Ca2+ mobilization in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. Neutrophils lacking phosphoinositide 3-kinase γ show loss of directionality during N-formyl-Met-Leu-Phe-induced chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. portlandpress.com [portlandpress.com]
- 23. PI3K accelerates, but is not required for, neutrophil chemotaxis to fMLP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. merckmillipore.com [merckmillipore.com]
- 26. Chemotaxis assay - Wikipedia [en.wikipedia.org]
- 27. Boyden chamber assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. The Role of Formyl Peptide Receptors in Permanent and Low-Grade Inflammation: Helicobacter pylori Infection as a Model - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Mitochondrial N-formyl peptides cause airway contraction and lung neutrophil infiltration via formyl peptide receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 30. tandfonline.com [tandfonline.com]
- 31. Mitochondrial N-formyl peptides induce cardiovascular collapse and sepsis-like syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 32. mdpi.com [mdpi.com]
- 33. Formyl peptide receptor 2 as a potential therapeutic target for inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
The Role of N-Formyl-L-phenylalanine in Innate Immunity: A Technical Guide for Researchers
Introduction: The Sentinel Role of N-Formyl Peptides in Host Defense
In the intricate theater of innate immunity, the ability to swiftly detect and respond to invading pathogens is paramount. N-Formyl-L-phenylalanine (fMLP) and related N-formylated peptides serve as potent, primordial danger signals, alerting the host's immune system to bacterial invasion or tissue damage.[1][2] These molecules, characterized by an N-terminal methionine residue that is formylated, are signatures of prokaryotic protein synthesis. Consequently, their presence in the host is a strong indicator of a bacterial breach. Beyond their microbial origins, N-formylated peptides can also be released from damaged mitochondria, acting as damage-associated molecular patterns (DAMPs) that trigger sterile inflammatory responses.[1]
This technical guide provides an in-depth exploration of the pivotal role of fMLP in orchestrating innate immune responses. We will dissect the molecular mechanisms of fMLP recognition by its cognate receptors, delineate the intricate downstream signaling cascades, and provide detailed protocols for key experimental assays to probe these cellular functions. Furthermore, we will discuss the clinical implications of the fMLP signaling axis in various disease states and its potential as a therapeutic target.
The Receptors: Gatekeepers of the fMLP Signal
The biological effects of fMLP are mediated through a specific family of G protein-coupled receptors (GPCRs) known as the formyl peptide receptors (FPRs).[2][3] In humans, this family consists of three members: FPR1, FPR2 (also known as ALX/FPR2), and FPR3.[3] These receptors are primarily expressed on the surface of phagocytic leukocytes, such as neutrophils and macrophages, which are the frontline defenders of the innate immune system.[4]
-
FPR1: This is the high-affinity receptor for fMLP, binding with nanomolar affinity.[5] Its activation is a primary driver of pro-inflammatory responses to bacterial peptides.[6]
-
FPR2/ALX: This receptor exhibits a more promiscuous ligand-binding profile, recognizing not only fMLP (with lower affinity than FPR1) but also a diverse array of both pro-inflammatory and anti-inflammatory/pro-resolving lipid and peptide ligands, such as lipoxin A4 and annexin A1.[7][5][8] This dual nature positions FPR2 as a key modulator of the inflammatory response, capable of both initiating and resolving inflammation.
-
FPR3: The functional role of FPR3 is the least understood of the three. It binds fMLP with low affinity and its specific contribution to innate immunity is still an active area of investigation.[3]
The binding of fMLP to these receptors initiates a conformational change, leading to the activation of intracellular signaling pathways that orchestrate a robust cellular response.
Signal Transduction: From Receptor Binding to Cellular Action
The binding of fMLP to its receptors, primarily FPR1, triggers a cascade of intracellular signaling events, largely mediated by heterotrimeric G proteins of the Gi family.[5][9] This activation is sensitive to pertussis toxin, which ADP-ribosylates the α-subunit of Gi, uncoupling it from the receptor.[10][11]
The dissociation of the G protein into its Gαi and Gβγ subunits initiates multiple downstream signaling arms:
-
Phospholipase C (PLC) Pathway: The Gβγ subunit activates PLC-β, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10][12] IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores.[9] The subsequent influx of extracellular calcium further elevates cytosolic calcium levels.[9] DAG, in conjunction with calcium, activates protein kinase C (PKC).[10][13]
-
Phosphoinositide 3-Kinase (PI3K) Pathway: The Gβγ subunit also activates PI3Kγ, which phosphorylates PIP2 to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[10][12] PIP3 acts as a docking site for proteins containing pleckstrin homology (PH) domains, such as Akt (protein kinase B) and phosphoinositide-dependent kinase 1 (PDK1), leading to their activation.
-
Mitogen-Activated Protein Kinase (MAPK) Pathways: fMLP stimulation also leads to the activation of the MAPK cascades, including the extracellular signal-regulated kinase (ERK), p38 MAPK, and c-Jun N-terminal kinase (JNK) pathways.[11][14][15] The activation of these pathways is complex and can be dependent on both G protein-dependent and independent mechanisms, and they play crucial roles in regulating gene expression, cell survival, and cytokine production.
These signaling pathways converge to orchestrate a multifaceted cellular response tailored to eliminate the source of the fMLP signal.
Caption: fMLP Signaling Cascade in Phagocytes.
Key Cellular Responses to fMLP
The activation of the aforementioned signaling pathways culminates in a coordinated series of cellular responses designed to neutralize the perceived threat.
Chemotaxis: Directed Migration to the Source
fMLP is a potent chemoattractant, guiding phagocytes, particularly neutrophils, toward an increasing concentration gradient of the peptide.[16][17][18] This directed migration is essential for recruiting these immune cells to sites of infection or injury. The chemotactic response is a complex process involving actin polymerization and cytoskeletal rearrangements, driven by the signaling cascades initiated by fMLP-FPR interaction.[10]
Phagocytosis: Engulfing the Enemy
Upon reaching their destination, phagocytes are primed by fMLP to engulf and destroy invading microorganisms or cellular debris.[16][12] This process of phagocytosis is an active, receptor-mediated event that involves the extension of pseudopods to surround and internalize the target particle into a phagosome.
Respiratory Burst: A Torrent of Reactive Oxygen Species
A key antimicrobial mechanism triggered by fMLP is the respiratory burst, which is the rapid production of reactive oxygen species (ROS), including superoxide anion (O₂⁻) and hydrogen peroxide (H₂O₂).[10][19][20] This is mediated by the assembly and activation of the NADPH oxidase enzyme complex on the phagosomal or plasma membrane.[15] The generated ROS are highly toxic to pathogens and play a critical role in their killing within the phagosome.
Degranulation: Release of Antimicrobial Payloads
fMLP also induces the degranulation of neutrophils, which involves the fusion of intracellular granules with the plasma membrane or phagosomal membrane, releasing a potent arsenal of antimicrobial proteins, such as elastase, myeloperoxidase, and defensins.[10][12] These components contribute to the killing of pathogens and the degradation of tissue debris.
Experimental Methodologies: A Practical Guide
To investigate the role of fMLP in innate immunity, a variety of in vitro assays are commonly employed. The following are detailed protocols for three key experimental workflows.
Chemotaxis Assay: Under-Agarose Method
This classic and robust method allows for the visualization and quantification of neutrophil chemotaxis towards a gradient of fMLP.
Materials:
-
Agarose (low-EEO)
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
Fetal Bovine Serum (FBS)
-
fMLP
-
Human neutrophils (isolated from fresh blood)
-
6-well tissue culture plates
-
3 mm biopsy punch
-
Microscope with time-lapse imaging capabilities
Protocol:
-
Plate Preparation:
-
Prepare a 1.2% (w/v) agarose solution in a 1:1 mixture of HBSS and distilled water.
-
Autoclave the solution and allow it to cool to 48°C in a water bath.
-
Add FBS to a final concentration of 10%.
-
Pipette 5 ml of the agarose solution into each well of a 6-well plate and allow it to solidify at room temperature for 30 minutes.
-
-
Well Cutting:
-
Using a sterile 3 mm biopsy punch, create a pattern of three wells in a line in the center of the agarose, with each well approximately 3 mm apart.
-
-
Cell and Chemoattractant Loading:
-
Isolate human neutrophils using your preferred method (e.g., density gradient centrifugation). Resuspend the cells in HBSS at a concentration of 2 x 10⁷ cells/ml.
-
Carefully aspirate the agarose plugs from the punched wells.
-
Load 10 µl of the neutrophil suspension into the central well.
-
Load 10 µl of fMLP (e.g., 10⁻⁸ M in HBSS) into one of the outer wells.
-
Load 10 µl of HBSS (as a negative control) into the other outer well.
-
-
Incubation and Imaging:
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 2-3 hours.
-
Alternatively, for kinetic analysis, place the plate on a heated microscope stage and capture images every 5-10 minutes.
-
-
Data Analysis:
-
After incubation, fix and stain the cells (e.g., with Wright-Giemsa stain).
-
Quantify the distance of cell migration from the edge of the central well towards the fMLP-containing well and the control well. The chemotactic index can be calculated as the ratio of the distance migrated towards the chemoattractant to the distance of random migration. For time-lapse imaging, individual cell tracks can be analyzed to determine velocity and directionality.[21][22][23][24]
-
Caption: Under-Agarose Chemotaxis Assay Workflow.
Phagocytosis Assay: Using Fluorescently Labeled Particles
This assay quantifies the phagocytic capacity of cells in response to fMLP stimulation using flow cytometry.
Materials:
-
Human neutrophils or macrophages
-
fMLP
-
Fluorescently labeled zymosan or E. coli bioparticles (e.g., pHrodo™ Green)
-
Trypan Blue
-
Flow cytometer
Protocol:
-
Cell Preparation:
-
Isolate and resuspend phagocytes in a suitable buffer (e.g., HBSS with 1% BSA) at a concentration of 1 x 10⁶ cells/ml.
-
-
Stimulation and Phagocytosis:
-
Pre-warm the cell suspension and the fluorescent bioparticles to 37°C.
-
In a 96-well plate, add 100 µl of the cell suspension to each well.
-
Add fMLP to the desired final concentration (e.g., 10⁻⁷ M) to the appropriate wells. Add buffer alone to the control wells.
-
Incubate for 15 minutes at 37°C to prime the cells.
-
Add 10 µl of the fluorescent bioparticle suspension to each well.
-
Incubate for 30-60 minutes at 37°C to allow for phagocytosis. As a negative control for particle binding without internalization, incubate a set of wells at 4°C.
-
-
Quenching and Sample Preparation:
-
Stop the phagocytosis by adding 100 µl of ice-cold PBS.
-
Add Trypan Blue to a final concentration of 0.05% to quench the fluorescence of non-internalized particles.
-
Transfer the cells to flow cytometry tubes.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC for pHrodo™ Green).
-
Gate on the live cell population.
-
The percentage of fluorescently positive cells represents the percentage of phagocytosing cells, and the mean fluorescence intensity (MFI) reflects the number of particles engulfed per cell.[25][26][27][28][29]
-
Respiratory Burst Assay: Luminol-Based Chemiluminescence
This highly sensitive assay measures the production of ROS by detecting the light emitted from the oxidation of luminol.
Materials:
-
Human neutrophils
-
fMLP
-
Luminol
-
Horseradish peroxidase (HRP)
-
White, opaque 96-well plates
-
Luminometer
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of luminol (e.g., 10 mM in DMSO).
-
Prepare a working solution of luminol and HRP in a suitable buffer (e.g., HBSS).
-
-
Assay Setup:
-
Isolate and resuspend neutrophils in HBSS at a concentration of 1 x 10⁶ cells/ml.
-
In a white 96-well plate, add 50 µl of the cell suspension to each well.
-
Add 50 µl of the luminol/HRP working solution to each well.
-
-
Measurement:
-
Place the plate in a luminometer pre-warmed to 37°C.
-
Measure the baseline chemiluminescence for 5-10 minutes.
-
Inject fMLP to the desired final concentration (e.g., 10⁻⁷ M) into the wells using the luminometer's injector function, if available. Otherwise, quickly add the fMLP manually.
-
Immediately begin measuring the chemiluminescence kinetically over 30-60 minutes.
-
-
Data Analysis:
Clinical Relevance and Therapeutic Potential
The fMLP/FPR signaling axis is a double-edged sword. While crucial for host defense against infections, its dysregulation can contribute to the pathogenesis of various inflammatory diseases.[16][6] Chronic activation of FPRs can lead to excessive inflammation and tissue damage.[5] Consequently, targeting this pathway presents a promising therapeutic avenue.
-
Inflammatory Diseases: In conditions such as inflammatory bowel disease, rheumatoid arthritis, and ischemia-reperfusion injury, the fMLP/FPR pathway is implicated in the recruitment and activation of inflammatory cells.[5][8] The development of FPR antagonists is therefore of great interest for dampening these inflammatory responses.[16]
-
Cancer: The role of FPRs in cancer is complex and appears to be context-dependent.[4][31] In some cancers, FPR activation on immune cells can promote anti-tumor immunity.[16] However, in other contexts, cancer cells themselves can express FPRs, and their activation can promote tumor growth, invasion, and metastasis.[15][31] This highlights the need for a nuanced approach to targeting FPRs in oncology.
-
Infectious Diseases: Enhancing the fMLP/FPR pathway through the use of agonists could potentially boost the innate immune response to certain infections. However, this approach must be carefully considered to avoid exacerbating inflammation-induced tissue damage.
The development of selective agonists and antagonists for the different FPRs is an active area of research, with the potential to yield novel therapies for a wide range of diseases.[32][33]
Conclusion
This compound is a key sentinel molecule that alerts the innate immune system to the presence of bacterial invaders or tissue damage. Its interaction with formyl peptide receptors on phagocytic leukocytes triggers a potent and multifaceted cellular response aimed at eliminating the threat. A thorough understanding of the molecular mechanisms underlying fMLP signaling and the development of robust experimental tools to study these processes are crucial for unraveling the complexities of innate immunity and for the rational design of novel therapeutics targeting this fundamental pathway.
References
- 1. N-Formylmethionine-leucyl-phenylalanine - Wikipedia [en.wikipedia.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Formyl peptide receptor - Wikipedia [en.wikipedia.org]
- 4. Regulation of inflammation by members of the formyl-peptide receptor family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Are formyl peptide receptors novel targets for therapeutic intervention in ischaemia–reperfusion injury? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the Formyl Peptide Receptor (FPR) Family - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formyl peptide receptor 2 as a potential therapeutic target for inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of the human fMLP receptor in neutrophils and in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. researchgate.net [researchgate.net]
- 12. Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The blockade of formyl peptide-induced respiratory burst by 2',5'-dihydroxy-2-furfurylchalcone involves phospholipase D signaling in neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Different pathways leading to activation of extracellular signal-regulated kinase and p38 MAP kinase by formyl-methionyl-leucyl-phenylalanine or platelet activating factor in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]
- 16. ingentaconnect.com [ingentaconnect.com]
- 17. fMLP Chemotactic Peptide (Formyl-Met-Leu-Phe-OH) - Echelon Biosciences [echelon-inc.com]
- 18. researchgate.net [researchgate.net]
- 19. fMLP-stimulated release of reactive oxygen species from adherent leukocytes increases microvessel permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. eurekalert.org [eurekalert.org]
- 24. MLK3 regulates fMLP-stimulated neutrophil motility - PMC [pmc.ncbi.nlm.nih.gov]
- 25. media.jax.org [media.jax.org]
- 26. Protocols — The Fleischman Lab [mpnlab.org]
- 27. lonzabio.jp [lonzabio.jp]
- 28. creative-bioarray.com [creative-bioarray.com]
- 29. Protocol for assessing phagocytosis activity in cultured primary murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 30. (PDF) fMLP-induced Respiratory Burst and the Intracellular [research.amanote.com]
- 31. New development in studies of formyl-peptide receptors: critical roles in host defense - PMC [pmc.ncbi.nlm.nih.gov]
- 32. tandfonline.com [tandfonline.com]
- 33. mdpi.com [mdpi.com]
N-Formyl-L-phenylalanine interaction with formyl peptide receptors (FPRs)
An In-depth Technical Guide to the Interaction of N-Formyl-L-phenylalanine with Formyl Peptide Receptors
Abstract
The formyl peptide receptor (FPR) family, a group of G protein-coupled receptors (GPCRs), serves as a critical component of the innate immune system.[1][2] These receptors are pattern recognition receptors (PRRs) that detect N-formylated peptides, which are molecular patterns primarily associated with bacteria or damaged mitochondria (PAMPs and DAMPs, respectively).[2][3][4] this compound (fLP) is a representative member of this ligand class. Its interaction with FPRs, particularly FPR1, triggers a cascade of intracellular signaling events that culminate in directed cell movement (chemotaxis), phagocytosis, and the release of antimicrobial agents.[5][6] This guide provides a comprehensive technical overview of the fLP-FPR axis, detailing the molecular biology of the receptors, the downstream signaling pathways, and robust, field-proven methodologies for its investigation. It is intended for researchers, scientists, and drug development professionals engaged in immunology, inflammation, and GPCR pharmacology.
The Formyl Peptide Receptor Family: Gatekeepers of Innate Immunity
The human genome encodes three distinct formyl peptide receptors—FPR1, FPR2, and FPR3—clustered on chromosome 19.[1][7] They are classical seven-transmembrane (7TM) GPCRs that couple primarily to inhibitory G-proteins (Gαi).[8][9] While they share structural homology, their ligand specificity, expression patterns, and functional roles are distinct.
-
FPR1: Originally identified as the high-affinity receptor for the potent bacterial chemoattractant N-formylmethionyl-leucyl-phenylalanine (fMLF), FPR1 is considered the canonical receptor for N-formylated peptides.[5][10][11] It is highly expressed on phagocytic leukocytes, including neutrophils and monocytes, where its activation is a potent trigger for pro-inflammatory and bactericidal responses.[3][5] The binding of N-formyl peptides to FPR1 is a primary mechanism for recruiting neutrophils to sites of infection.[12][13]
-
FPR2 (FPR2/ALX): This receptor is notable for its promiscuity, binding a wide array of structurally diverse ligands.[8][14][15] It can be activated by both pro-inflammatory ligands, such as Serum Amyloid A (SAA), and pro-resolving mediators, including Lipoxin A4 (LXA4) and Annexin A1.[3][15][16] This dual nature positions FPR2 as a key modulator that can either initiate or dampen inflammation depending on the local microenvironment and the specific agonist present.[15][17] Its affinity for bacterial N-formyl peptides is generally lower than that of FPR1.[6]
-
FPR3: The least characterized member of the family, FPR3's function remains relatively unclear.[1][18] It binds some N-formyl peptides but is generally unresponsive to the classic agonist fMLF.[18] Evidence suggests it may act as a decoy receptor or have specialized roles in certain cell types like monocytes and dendritic cells.[18][19]
The Ligand: this compound (fLP)
N-formyl peptides are byproducts of protein synthesis in bacteria and mitochondria, which, unlike eukaryotic cytoplasmic synthesis, initiates with a formylated methionine.[2] When released during bacterial lysis or tissue damage, these peptides act as potent signals of danger to the immune system.[2][13]
This compound (fLP) is a simple N-formylated amino acid derivative. While more complex peptides like fMLF are often more potent and are used as canonical research tools, fLP represents a fundamental structural motif recognized by FPRs.
Chemical Properties of this compound:
| Property | Value |
|---|---|
| Chemical Formula | C₁₀H₁₁NO₃ |
| Molecular Weight | 193.2 g/mol [20] |
| Appearance | White crystalline powder[20] |
| Solubility | Soluble in water and organic solvents[20] |
Synthesis Insight: The N-formylation of L-phenylalanine can be achieved through straightforward chemical methods. A common laboratory-scale synthesis involves heating a slurry of L-phenylalanine in formamide, which serves as both the solvent and the formylating agent.[21][22][23] This reaction provides a direct path to producing the ligand for experimental use.
Molecular Mechanism: Signaling Cascades Post-Activation
The binding of fLP to an FPR, primarily FPR1, initiates a well-defined signaling cascade characteristic of Gαi-coupled receptors. This sequence of events translates the external chemotactic signal into a directed cellular response.
-
G-Protein Activation: Ligand binding induces a conformational change in the receptor, catalyzing the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G-protein (Gαiβγ).[5] This causes the dissociation of the Gαi-GTP and Gβγ subunits.[5]
-
Downstream Effectors: Both the Gαi and Gβγ subunits activate downstream effector enzymes. A key target of the Gβγ subunit is Phospholipase C-beta (PLCβ).[15]
-
Second Messenger Generation: Activated PLCβ cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) in the plasma membrane into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[24]
-
Calcium Mobilization: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytosol.[24] This rapid, transient increase in intracellular calcium is a hallmark of FPR activation.[24]
-
PKC and MAPK Activation: DAG and the elevated intracellular Ca²⁺ synergistically activate Protein Kinase C (PKC).[9] This, along with other signals, leads to the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, including pathways like ERK1/2, which are crucial for regulating transcription and cell survival.[5][9][11]
Methodologies for Interrogating the fLP-FPR Interaction
A multi-assay approach is essential to fully characterize the pharmacology of a ligand like fLP. Below are detailed protocols for core assays, designed to provide a self-validating system from initial binding to final cellular function.
Protocol: Calcium Mobilization Assay
This functional assay provides a robust, high-throughput method to determine the potency (EC₅₀) of fLP. It measures the transient increase in intracellular calcium following receptor activation.[24][25]
Causality: We measure calcium flux because it is a direct and rapid downstream consequence of Gαq/i-PLCβ activation, serving as a reliable proxy for receptor engagement and G-protein coupling.[24][25] The magnitude of the calcium release is proportional to the degree of receptor activation at a given agonist concentration.
Detailed Steps:
-
Cell Culture and Plating:
-
Culture cells expressing the FPR of interest (e.g., differentiated HL-60 cells for endogenous FPR1/2, or transfected HEK293 cells for a specific receptor) under standard conditions.
-
Seed cells into black-walled, clear-bottom 96-well or 384-well microplates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing a cell-permeable fluorescent calcium indicator such as Fluo-4 AM and an anion-exchange inhibitor like probenecid (to prevent dye leakage).
-
Aspirate the culture medium from the cell plate and add 100 µL (for 96-well) of the dye loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.[24] Allow the plate to equilibrate to room temperature for 30 minutes before measurement.
-
-
Compound Preparation:
-
Prepare a concentrated stock solution of fLP in DMSO.
-
Perform serial dilutions in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES) in a separate "compound plate". Prepare these at a concentration that is 5X the final desired concentration.
-
-
Fluorescence Measurement:
-
Set up a fluorescence microplate reader (e.g., FLIPR®, FlexStation®) for a kinetic read protocol (excitation ~485 nm, emission ~525 nm).[26][27]
-
Place the cell plate and the compound plate into the instrument.
-
The instrument will record a baseline fluorescence for 10-20 seconds.
-
It will then automatically add the fLP dilutions from the compound plate to the cell plate and continue recording the fluorescence signal for an additional 120-180 seconds to capture the peak response.
-
-
Data Analysis:
-
For each concentration, determine the peak fluorescence response minus the baseline.
-
Plot the response against the logarithm of the fLP concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ value, which represents the concentration of fLP that elicits 50% of the maximal response.
-
Protocol: β-Arrestin Recruitment Assay
This assay measures the recruitment of the scaffolding protein β-arrestin to the activated FPR. It is a critical readout for GPCR activation that is independent of G-protein signaling and is central to receptor desensitization and internalization.
Causality: Ligand-induced receptor phosphorylation by GPCR kinases (GRKs) creates a high-affinity binding site for β-arrestins. Measuring this recruitment provides direct evidence of receptor activation and engagement with the desensitization machinery. It is also key for identifying "biased ligands" that may preferentially activate G-protein or β-arrestin pathways.[28]
Methodology (Example using PathHunter® EFC technology):
This common commercial assay uses enzyme-fragment complementation (EFC).[29][30] The target receptor (FPR) is tagged with a small enzyme fragment (ProLink™), and β-arrestin is tagged with the larger enzyme acceptor (EA) fragment.
Detailed Steps:
-
Cell Culture: Use a commercially available cell line stably co-expressing the FPR-ProLink fusion protein and the β-arrestin-EA fusion protein. Culture and plate these cells in white-walled microplates as per the manufacturer's instructions.
-
Compound Preparation: Prepare serial dilutions of fLP in the appropriate assay buffer.
-
Agonist Stimulation: Add the fLP dilutions to the cells and incubate for 60-90 minutes at 37°C. This allows time for receptor activation, phosphorylation, and β-arrestin recruitment to occur.
-
Signal Detection:
-
Add the detection reagent mixture, which contains the chemiluminescent substrate for the complemented enzyme.
-
Incubate at room temperature for 60 minutes in the dark to allow the enzymatic reaction to proceed.
-
-
Luminescence Measurement: Read the chemiluminescent signal on a standard plate luminometer.
-
Data Analysis: The intensity of the light signal is directly proportional to the amount of β-arrestin recruited to the receptor. Plot the signal against the log[fLP] and fit the curve to determine the EC₅₀ for β-arrestin recruitment.
Protocol: Chemotaxis Assay (Boyden Chamber)
This assay directly measures the primary biological function of FPR activation in immune cells: directed cell migration.
Causality: The signaling cascade initiated by fLP-FPR interaction leads to the reorganization of the actin cytoskeleton, creating cell polarity and motility. The Boyden chamber assay provides a physical gradient of the chemoattractant (fLP), and the number of cells that successfully migrate through a porous membrane towards the higher concentration is a direct measure of the chemotactic response.
Detailed Steps:
-
Assay Setup:
-
Use a multi-well chemotaxis plate (e.g., from Corning® Transwell®) which consists of an upper and a lower chamber separated by a microporous polycarbonate membrane (typically 3-5 µm pore size for neutrophils).
-
In the lower chambers, add assay buffer containing different concentrations of fLP. Include a negative control (buffer only) and a positive control (e.g., fMLF).
-
-
Cell Preparation:
-
Isolate primary neutrophils from fresh blood or use a motile cell line (e.g., differentiated HL-60).
-
Resuspend the cells in assay buffer at a concentration of 1-2 x 10⁶ cells/mL.
-
-
Cell Addition: Add a defined volume (e.g., 100 µL) of the cell suspension to the upper chamber of each well.
-
Incubation: Incubate the plate at 37°C in a humidified CO₂ incubator for 60-90 minutes. During this time, cells will migrate through the pores towards the chemoattractant in the lower chamber.
-
Quantification of Migration:
-
Carefully remove the upper chambers. Scrape off any non-migrated cells from the top surface of the membrane.
-
Fix and stain the migrated cells on the bottom surface of the membrane (e.g., with a Diff-Quik™ stain).
-
Count the number of migrated cells in several fields of view using a light microscope.
-
Alternatively, for higher throughput, use a fluorescently-labeled cell population and quantify the fluorescence of the migrated cells in the lower chamber using a plate reader.
-
-
Data Analysis: Plot the number of migrated cells against the fLP concentration. The resulting bell-shaped curve is characteristic of chemotaxis, where migration drops off at very high concentrations due to receptor saturation and desensitization.
Conclusion
The interaction between this compound and formyl peptide receptors is a cornerstone of innate immune surveillance. Understanding this interaction requires a multi-faceted experimental approach that connects ligand binding to intracellular signaling and ultimately to a quantifiable cellular function. The methodologies detailed in this guide—calcium mobilization, β-arrestin recruitment, and chemotaxis—provide a robust framework for characterizing fLP or any novel FPR ligand. For drug development professionals, these assays are critical for screening campaigns and lead optimization, offering validated pathways to modulate the inflammatory and immune responses central to a host of human diseases.[31][32][33]
References
- 1. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]
- 2. The Role of Formyl Peptide Receptors in Permanent and Low-Grade Inflammation: Helicobacter pylori Infection as a Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Role of Formyl Peptide Receptors in Neurological Diseases via Regulating Inflammation [frontiersin.org]
- 4. The Role of Formyl Peptide Receptors in Neurological Diseases via Regulating Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Formyl peptide receptor - Wikipedia [en.wikipedia.org]
- 8. New development in studies of formyl-peptide receptors: critical roles in host defense - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Formyl peptide receptor 1 - Wikipedia [en.wikipedia.org]
- 11. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 12. researchgate.net [researchgate.net]
- 13. A Critical Role of Formyl Peptide Receptors in Host Defense against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pleiotropic roles of formyl peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Formyl peptide receptor 2, as an important target for ligands triggering the inflammatory response regulation: a link to brain pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Formylpeptide receptor 2: Nomenclature, structure, signalling and translational perspectives: IUPHAR review 35 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Formyl peptide receptor 3 - Wikipedia [en.wikipedia.org]
- 19. FPR3 formyl peptide receptor 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 20. chembk.com [chembk.com]
- 21. prepchem.com [prepchem.com]
- 22. N-Formyl-dl-phenylalanine | 4289-95-6 | Benchchem [benchchem.com]
- 23. prepchem.com [prepchem.com]
- 24. benchchem.com [benchchem.com]
- 25. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 26. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 27. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 28. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 31. The formyl peptide receptors FPR1 and FPR2 as targets for inflammatory disorders: recent advances in the development of small-molecule agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. research.monash.edu [research.monash.edu]
- 33. research.monash.edu [research.monash.edu]
An In-depth Technical Guide to the Mechanism of Action of N-Formylated Peptides: The Case of N-Formyl-L-phenylalanine and its Congeners
Preamble: Situating N-Formyl-L-phenylalanine in Innate Immunity
N-formylated peptides are fundamental signaling molecules in the orchestration of the innate immune response. These peptides, characterized by an N-terminal methionine residue bearing a formyl group, are molecular signatures of bacterial protein synthesis and mitochondrial damage.[1][2][3][4] When bacteria invade tissues or host cells undergo significant stress leading to mitochondrial breakdown, these peptides are released into the extracellular environment.[3][5] They function as potent "find-me" signals, acting as chemoattractants to recruit phagocytic leukocytes, primarily neutrophils, to sites of infection or injury.[1][3]
While the prototypical and most extensively studied member of this class is N-formyl-methionyl-leucyl-phenylalanine (fMLP or fMLF), the principles of its mechanism of action are broadly applicable to other N-formylated peptides containing phenylalanine, including this compound itself.[3][6][7] This guide will dissect the intricate signaling network initiated by these peptides, using fMLP as the primary exemplar due to the wealth of available research, to provide a comprehensive understanding of their bioactivity.
The Gateway: Formyl Peptide Receptors (FPRs)
The biological effects of N-formylated peptides are mediated through a specific family of cell surface receptors known as Formyl Peptide Receptors (FPRs).[2][7]
-
Receptor Family: FPRs belong to the superfamily of G protein-coupled receptors (GPCRs), which are characterized by seven transmembrane domains.[6][8]
-
Human Isoforms: In humans, this family comprises three members: FPR1, FPR2/ALX (lipoxin receptor), and FPR3.[2][6][8]
-
Ligand Specificity: FPR1 is the high-affinity receptor for fMLP and many other bacteria-derived N-formylated peptides.[6][8] FPR2 and FPR3 have different ligand specificities and can play distinct, sometimes opposing, roles in inflammation and its resolution.[2][6]
The interaction between an N-formylated peptide and FPR1 is the critical initiating event that transduces the extracellular signal across the plasma membrane, triggering a cascade of intracellular events.
The Core Engine: G-Protein Coupling and Primary Effectors
Upon ligand binding, FPR1 undergoes a conformational change that enables it to act as a guanine nucleotide exchange factor (GEF) for an associated heterotrimeric G protein.
Mechanism:
-
Agonist Binding: this compound or a related peptide binds to FPR1.
-
G-Protein Activation: The receptor activates a pertussis toxin-sensitive heterotrimeric G protein of the Gαi family.[9][10] This interaction catalyzes the exchange of GDP for GTP on the Gα subunit.
-
Subunit Dissociation: The GTP-bound Gαi subunit dissociates from the Gβγ dimer. Both Gαi-GTP and the free Gβγ dimer are now active and can modulate the activity of downstream effector enzymes.[8]
This initial step of receptor activation and G-protein dissociation is the central hub from which multiple divergent signaling pathways emanate.
Caption: Initial ligand binding and G-protein activation sequence.
The Signaling Web: Major Downstream Pathways
The dissociated Gαi and Gβγ subunits orchestrate a complex signaling network, leading to the characteristic cellular responses of leukocytes. The most critical pathways are detailed below.
The PLC/Calcium Mobilization Pathway
A rapid and dramatic increase in intracellular calcium ([Ca²⁺]i) is one of the earliest and most crucial events following FPR1 activation. This is primarily driven by the Gβγ subunit.
-
Phospholipase C (PLC) Activation: The Gβγ dimer activates Phospholipase C-beta (PLCβ).[11]
-
PIP₂ Hydrolysis: PLCβ cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
Calcium Release: IP₃ diffuses through the cytosol and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm.[12]
-
PKC Activation: DAG, in conjunction with the elevated Ca²⁺, activates members of the Protein Kinase C (PKC) family, which phosphorylate a wide array of substrate proteins.[11][13]
Caption: The Phospholipase C (PLC) and Calcium Mobilization cascade.
The PI3K/Akt Pathway
The Phosphoinositide 3-Kinase (PI3K) pathway is central to cell survival, proliferation, and migration.
-
PI3K Activation: The Gβγ subunit also recruits and activates Class I PI3Ks at the plasma membrane.[11]
-
PIP₃ Generation: PI3K phosphorylates PIP₂ to generate the crucial lipid second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP₃).
-
Protein Recruitment: PIP₃ acts as a docking site for proteins containing a Pleckstrin Homology (PH) domain, such as Akt (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1).
-
Akt Activation: This recruitment to the membrane facilitates the phosphorylation and activation of Akt by PDK1 and other kinases (e.g., mTORC2). Activated Akt then regulates numerous cellular processes.
Mitogen-Activated Protein Kinase (MAPK) Cascades
FPR1 stimulation robustly activates several parallel MAPK pathways, which are critical for regulating gene expression, inflammation, and other cellular functions.[14][15] The main pathways include:
-
ERK1/2 Pathway: The Extracellular signal-Regulated Kinase (ERK) pathway is often associated with cell growth and differentiation. Its activation by fMLP can be mediated by PKC and other upstream signals.[11][14]
-
p38 MAPK Pathway: This pathway is strongly activated in response to inflammatory stimuli. In neutrophils, fMLP-induced p38 activation is dependent on G-proteins, PLC, Ca²⁺, and PKC.[13][16] p38 MAPK is a key regulator of cytokine production and the respiratory burst.
-
JNK Pathway: The c-Jun N-terminal Kinase (JNK) pathway is also activated by cellular stress and inflammatory signals.
Caption: Generalized Mitogen-Activated Protein Kinase (MAPK) cascade.
Functional Outcomes: The Cellular Response to N-Formylated Peptides
The integration of these signaling pathways culminates in a suite of powerful cellular functions designed to combat infection and respond to tissue damage.
| Cellular Response | Key Signaling Pathways Involved | Primary Function in Immunity |
| Chemotaxis | PI3K, Rac/Cdc42, MAPK | Directed migration of leukocytes toward the source of N-formylated peptides (site of infection/injury).[1] |
| Respiratory Burst | PLC/Ca²⁺/PKC, p38 MAPK | Activation of the NADPH oxidase complex to produce reactive oxygen species (ROS) for killing pathogens.[8][17] |
| Degranulation | PLC/Ca²⁺, PI3K | Release of antimicrobial enzymes and proteins from intracellular granules to the extracellular space or phagosomes.[8][10] |
| Cytokine Production | MAPK (p38, ERK), NF-κB | Synthesis and secretion of pro-inflammatory cytokines (e.g., IL-1, IL-6, TNF-α) to amplify the immune response.[5][9] |
| Phagocytosis | PI3K, Cytoskeletal Rearrangement | Engulfment of bacteria and cellular debris. |
| Increased Adhesiveness | Inside-out signaling to integrins | Promotes adhesion of leukocytes to the vascular endothelium, facilitating extravasation into tissues.[18] |
Experimental Workflows & Protocols
Validating and quantifying the effects of this compound and its analogs requires robust, standardized assays. Below are protocols for two fundamental experiments.
Protocol: Calcium Mobilization Assay
This assay measures the fMLP-induced increase in intracellular calcium, a direct readout of FPR1-Gq/i pathway activation.
Principle: Cells are loaded with a fluorescent calcium indicator dye (e.g., Fluo-4 AM). The dye exhibits low fluorescence in the absence of Ca²⁺ but increases its fluorescence intensity dramatically upon binding to Ca²⁺ released into the cytoplasm.
Methodology:
-
Cell Preparation: Culture cells (e.g., human neutrophils, or HEK293 cells transfected with FPR1) to an appropriate density in a 96-well black, clear-bottom plate.
-
Dye Loading: Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and an agent to prevent dye leakage (e.g., 2.5 mM probenecid) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Incubation: Remove culture medium from cells, add the loading buffer, and incubate for 45-60 minutes at 37°C in the dark.
-
Washing: Gently wash the cells twice with the assay buffer to remove extracellular dye.
-
Baseline Reading: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with an automated injection system. Measure the baseline fluorescence (Excitation: ~494 nm, Emission: ~516 nm) for 15-30 seconds.
-
Agonist Injection: The instrument automatically injects a prepared solution of N-formylated peptide (e.g., fMLP at various concentrations) into each well.
-
Signal Detection: Continue to measure fluorescence intensity every 1-2 seconds for 2-3 minutes to capture the transient calcium peak.
-
Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline reading or as the area under the curve. Plot the response against the logarithm of the agonist concentration to determine the EC₅₀.
Protocol: Chemotaxis Assay (Boyden Chamber)
This assay quantifies the directed migration of cells in response to a chemoattractant gradient.
Principle: A two-chamber system is separated by a microporous membrane. Cells are placed in the upper chamber, and the chemoattractant is placed in the lower chamber. Cells migrate through the pores toward the chemoattractant, and the number of migrated cells is quantified.
Methodology:
-
Chamber Preparation: Place a porous polycarbonate membrane (e.g., 3-5 µm pore size for neutrophils) into a multi-well Boyden chamber apparatus. The membrane can be pre-coated with an extracellular matrix protein like fibronectin if desired.
-
Chemoattractant Addition: Add assay medium containing various concentrations of the N-formylated peptide to the lower wells of the chamber. Include a negative control (medium only).
-
Cell Seeding: Isolate and resuspend cells (e.g., human neutrophils) in the assay medium at a concentration of 1-2 x 10⁶ cells/mL.
-
Initiate Migration: Carefully add the cell suspension to the upper chamber inserts.
-
Incubation: Place the assembled chamber in a humidified incubator at 37°C, 5% CO₂ for 60-90 minutes.
-
Termination: Remove the upper chamber inserts. Scrape off any non-migrated cells from the top surface of the membrane with a cotton swab.
-
Staining & Quantification: Fix the migrated cells on the underside of the membrane with methanol and stain with a dye such as Giemsa or DAPI.
-
Analysis: Count the number of stained, migrated cells in several high-power fields for each membrane using a light or fluorescence microscope. Calculate the average number of migrated cells per field.
Caption: High-level workflows for key functional assays.
References
- 1. ingentaconnect.com [ingentaconnect.com]
- 2. creative-biolabs.com [creative-biolabs.com]
- 3. N-Formylmethionine-leucyl-phenylalanine - Wikipedia [en.wikipedia.org]
- 4. Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases [mdpi.com]
- 5. Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formyl peptide receptor - Wikipedia [en.wikipedia.org]
- 8. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-formyl-methionyl-leucyl-phenylalanine induces and modulates IL-1 and IL-6 in human PBMC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Different pathways leading to activation of extracellular signal-regulated kinase and p38 MAP kinase by formyl-methionyl-leucyl-phenylalanine or platelet activating factor in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. researchgate.net [researchgate.net]
- 14. The chemotactic factor N-formylmethionyl-leucyl-phenylalanine activates microtubule-associated protein 2 (MAP) kinase and a MAP kinase kinase in polymorphonuclear leucocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The chemotactic factor N-formylmethionyl-leucyl-phenylalanine activates microtubule-associated protein 2 (MAP) kinase and a MAP kinase kinase in polymorphonuclear leucocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Activation of p38 mitogen-activated protein kinase by formyl-methionyl-leucyl-phenylalanine in rat neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Stimulation of granulocyte adhesiveness by the chemotactic peptide N-formyl-L-methionyl-L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to N-Formyl-L-phenylalanine as a Bacterial Signaling Molecule Mimic
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Formyl-L-phenylalanine (fMLP), a synthetic tripeptide, serves as a powerful analog for N-formylated peptides released by bacteria and damaged mitochondria. These peptides function as potent Pathogen-Associated Molecular Patterns (PAMPs) or Damage-Associated Molecular Patterns (DAMPs), respectively. The innate immune system, particularly phagocytic leukocytes like neutrophils, recognizes these signals through a specialized class of G protein-coupled receptors (GPCRs) known as Formyl Peptide Receptors (FPRs). This recognition triggers a cascade of pro-inflammatory responses crucial for host defense, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS). This guide provides an in-depth exploration of the fMLP/FPR axis, detailing the molecular mechanisms of signaling, offering field-proven in vitro protocols for its study, and discussing its pivotal role in drug discovery and development for inflammatory diseases, autoimmune disorders, and cancer.
Section 1: The Foundation - N-Formyl Peptides as Innate Immune Alarms
The innate immune system relies on a set of germline-encoded receptors, called Pattern Recognition Receptors (PRRs), to detect conserved molecular structures unique to microorganisms.[1] These microbial structures are known as Pathogen-Associated Molecular Patterns (PAMPs). One of the first and most potent classes of PAMPs identified are N-formylated peptides.[1]
Prokaryotic protein synthesis invariably begins with N-formylmethionine.[2][3] Consequently, bacteria actively secrete or passively release peptides bearing this N-terminal modification. The mammalian host has evolved to recognize these N-formylated peptides as unambiguous signs of a bacterial invasion.[2][3] Interestingly, mitochondria, being of endosymbiotic bacterial origin, also initiate protein synthesis with N-formylmethionine.[1][2][4] Therefore, when host cells undergo necrosis and release their mitochondrial contents, these N-formylated peptides act as DAMPs, signaling tissue injury and triggering a sterile inflammatory response.[4][5][6]
The synthetic peptide, N-formyl-L-methionyl-L-leucyl-L-phenylalanine (fMLP or fMLF), is the most widely studied and potent mimic of these natural bacterial signals.[1][7] Its well-defined structure and high affinity for its primary receptor make it an indispensable tool for investigating the mechanisms of innate immunity and inflammation.
Section 2: The Receptor - The Formyl Peptide Receptor (FPR) Family
The biological effects of fMLP are mediated by the Formyl Peptide Receptor (FPR) family, a small group of seven-transmembrane GPCRs.[2][8] In humans, this family consists of three members:
-
FPR1: This is the high-affinity receptor for fMLP and many other N-formylated peptides.[2][9] It is considered the classical fMLP receptor and is predominantly responsible for mediating the potent chemoattractant and activating effects on phagocytes.[1][10]
-
FPR2 (also known as FPRL1 or ALX): FPR2 is a more promiscuous receptor with a broader range of ligands, including not only formyl peptides (for which it generally has a lower affinity than FPR1) but also various lipid mediators (e.g., lipoxin A4) and non-formylated peptides.[1][2][8] Its diverse ligand profile suggests it plays a complex, modulatory role in both pro-inflammatory and anti-inflammatory resolution pathways.
-
FPR3 (also known as FPRL2): This is the least characterized member of the family. While it binds N-formyl peptides, it does so with low affinity, and its specific biological functions remain an area of active investigation.[2][8]
These receptors are primarily expressed on myeloid cells, including neutrophils, monocytes, macrophages, and dendritic cells, placing them at the forefront of the innate immune response.[5][6] However, their expression has also been detected on non-myeloid cells like astrocytes, epithelial cells, and hepatocytes, suggesting broader roles in tissue homeostasis and disease.[1][11]
Section 3: Mechanism of Action - The fMLP-FPR1 Signaling Cascade
The binding of fMLP to FPR1 on the surface of a neutrophil initiates a rapid and robust signaling cascade, culminating in a coordinated cellular response. As a Senior Application Scientist, understanding this pathway is key to designing and interpreting experiments.
-
G-Protein Coupling: Upon fMLP binding, FPR1 undergoes a conformational change, allowing it to act as a guanine nucleotide exchange factor (GEF) for its associated heterotrimeric G-protein. FPR1 primarily couples to pertussis toxin-sensitive Gαi proteins.[4][12] This leads to the dissociation of the Gαi subunit from the Gβγ dimer.
-
Downstream Effectors: Both the Gαi and Gβγ subunits activate downstream effector enzymes:
-
Phospholipase Cβ (PLCβ): Activated by the Gβγ dimer, PLCβ cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][12]
-
Phosphatidylinositol 3-kinase γ (PI3Kγ): Also activated by Gβγ, PI3Kγ phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key molecule for cell polarization and migration.[12]
-
-
Second Messengers and Cellular Response:
-
IP3 and Calcium Mobilization: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytosol.[12][13] This rapid increase in intracellular calcium is a critical activation signal.
-
DAG and PKC Activation: DAG, along with Ca²⁺, activates members of the Protein Kinase C (PKC) family, which phosphorylate numerous target proteins.[7]
-
MAPK Pathways: The upstream signals also engage mitogen-activated protein kinase (MAPK) cascades, including the ERK and p38 MAPK pathways, which are involved in gene expression and cell survival.[14][15]
-
This intricate signaling network orchestrates the primary functions of neutrophils:
-
Chemotaxis: PI3Kγ activation and actin polymerization drive directed cell migration towards the fMLP source.[12]
-
Respiratory Burst: Assembly and activation of the NADPH oxidase complex, partly mediated by PKC, leads to the production of microbicidal reactive oxygen species (ROS).[6]
-
Degranulation: The release of antimicrobial proteins and proteases from intracellular granules is triggered by the rise in intracellular calcium.[3][7]
Caption: Simplified fMLP-FPR1 signaling cascade in neutrophils.
Section 4: In Vitro Methodologies for Studying fMLP-Mediated Responses
Rigorous, reproducible in vitro assays are the cornerstone of research into the fMLP/FPR1 axis. Here are detailed protocols for key experiments.
Chemotaxis Assay (Boyden Chamber / Transwell)
This assay quantitatively measures the directed migration of cells, such as neutrophils, towards a chemoattractant gradient.
Expertise & Causality: The choice of a 3-5 µm pore size is critical; it is large enough for neutrophils (~7-9 µm) to actively squeeze through (diapedesis) but small enough to prevent passive dropping.[16] Using serum-free media in the assay is essential because serum contains its own chemoattractants and growth factors that would create confounding signals and increase background migration.
Protocol:
-
Cell Preparation: Isolate human neutrophils from fresh whole blood using a density gradient centrifugation method (e.g., Ficoll-Paque). Ensure high purity (>95%) and viability. Resuspend cells in a serum-free assay medium (e.g., RPMI 1640) at a concentration of 1-2 x 10⁶ cells/mL.
-
Assay Setup:
-
Add 600 µL of assay medium containing various concentrations of fMLP (e.g., 0.1 nM to 100 nM) to the lower wells of a 24-well plate. Include a negative control (medium only).
-
Place a Transwell insert with a 3-5 µm pore size polycarbonate membrane into each well.
-
Carefully add 100 µL of the neutrophil suspension to the top of each insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 60-90 minutes.
-
Quantification:
-
Carefully remove the inserts. Wipe the top of the membrane with a cotton swab to remove non-migrated cells.
-
Fix and stain the migrated cells on the underside of the membrane (e.g., with a Diff-Quik stain set).
-
Mount the membrane on a microscope slide and count the number of migrated cells in 5-10 high-power fields.
-
Alternatively, migrated cells in the lower chamber can be collected and counted using a hemocytometer or a plate-based viability assay like CellTiter-Glo®.[16]
-
Self-Validation: The assay must include a negative control (buffer/medium only) to measure random migration (chemokinesis) and a positive control (a known optimal concentration of fMLP, typically 10 nM) to ensure the cells are responsive. A dose-response curve should exhibit a characteristic bell shape, as very high concentrations of fMLP can lead to receptor desensitization and loss of gradient sensing.
Caption: Workflow for a Transwell chemotaxis assay.
Calcium Mobilization Assay
This assay provides a rapid and high-throughput method to measure receptor activation by detecting the transient increase in intracellular calcium ([Ca²⁺]i) upon agonist stimulation.
Expertise & Causality: Cell-permeable dyes like Fluo-4 AM are used.[17] The "AM" (acetoxymethyl ester) group renders the molecule hydrophobic, allowing it to cross the cell membrane. Inside the cell, esterases cleave the AM group, trapping the now hydrophilic and calcium-sensitive Fluo-4 dye. Probenecid, an anion exchange transporter inhibitor, is often included to prevent the active pumping of the de-esterified dye out of the cell, thereby improving signal stability.[17]
Protocol:
-
Cell Preparation: Prepare a suspension of cells (e.g., neutrophils or a cell line expressing FPR1) at 1-2 x 10⁶ cells/mL in a buffer containing calcium (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺).
-
Dye Loading: Add Fluo-4 AM to a final concentration of 2-5 µM. An equal volume of 20% Pluronic F-127 can be added to aid solubilization.[17] Incubate for 30-60 minutes at 37°C in the dark.
-
Washing: Centrifuge the cells and wash twice with the assay buffer to remove extracellular dye. Resuspend in fresh assay buffer.
-
Assay Execution:
-
Pipette the cell suspension into a 96- or 384-well black, clear-bottom plate.
-
Place the plate in a fluorescence microplate reader (e.g., a FLIPR or FlexStation) equipped with an automated injection system.
-
Set the instrument to measure fluorescence kinetically (Excitation: ~490 nm, Emission: ~525 nm).
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Inject the fMLP solution (or antagonist followed by fMLP) and continue recording the fluorescence signal for 60-120 seconds to capture the peak response.[17]
-
Self-Validation: The experiment should include a negative control (buffer injection) to ensure no mechanical stimulation artifact, and a positive control for maximal calcium release, such as the calcium ionophore Ionomycin, to confirm cell viability and proper dye loading.[18] For antagonist screening, pre-incubation with the test compound should inhibit the response to a subsequent fMLP challenge.
Table 1: Example Data from a Calcium Mobilization Assay
| Compound | Concentration | Agonist/Antagonist | Peak Fluorescence (RFU) | % of Max Response (fMLP) |
| Buffer | - | N/A | 50 | 0% |
| fMLP | 10 nM | Agonist | 850 | 100% |
| fMLP | 1 nM | Agonist | 475 | 50% |
| Compound X | 1 µM | Antagonist | 60 | 1.2% |
| Ionomycin | 5 µM | Positive Control | 950 | 111.8% |
Section 5: Applications in Drug Discovery and Development
The fMLP/FPR1 axis is a "double-edged sword" in pathology. While essential for clearing bacterial infections, its excessive or inappropriate activation contributes to tissue damage in a wide range of inflammatory and autoimmune diseases.[5][6][9] This makes FPR1 a compelling target for therapeutic intervention.
-
Screening for Antagonists: fMLP is the gold-standard agonist used in high-throughput screening campaigns to identify novel FPR1 antagonists.[11][19][20] Assays like the calcium mobilization assay are used to screen large compound libraries for molecules that can block fMLP-induced signaling. Identified hits are then validated in more complex functional assays like chemotaxis. Several small-molecule and peptide-based FPR1 antagonists, such as Cyclosporin H and various isoflavone derivatives, have been developed using this approach.[11][19][21]
-
Therapeutic Potential:
-
Inflammatory Diseases: Blocking FPR1 could reduce the neutrophil influx and activation that drives tissue damage in conditions like inflammatory bowel disease (IBD), rheumatoid arthritis, and acute lung injury.[5][6][22]
-
Cancer: The role of FPR1 in cancer is complex. While it can mediate anti-tumor immune responses in some contexts, it has also been shown to promote tumor growth and invasiveness in others, such as gastric cancer, making FPR1 antagonists a potential therapeutic strategy.[5][6][23]
-
Neurodegenerative Diseases: FPRs are expressed on microglia in the brain, and their activation has been implicated in the neuroinflammation associated with diseases like Alzheimer's, making FPR modulation a target for neuroprotective therapies.[11]
-
Challenges: A key challenge in developing FPR1-targeted therapies is ensuring specificity. Because the FPR family members (FPR1, FPR2, FPR3) have overlapping ligand specificities, developing a drug that antagonizes FPR1 without affecting the potentially beneficial, pro-resolving pathways mediated by FPR2 is a significant pharmacological hurdle.
Conclusion
This compound is more than just a synthetic peptide; it is a molecular key that has unlocked a fundamental understanding of how the innate immune system senses danger. By mimicking bacterial signals, fMLP allows for the precise dissection of the Formyl Peptide Receptor signaling pathways that are central to host defense and inflammatory pathology. The robust and well-characterized in vitro models based on fMLP stimulation continue to be indispensable tools for basic research and are critical for the discovery and development of a new generation of therapeutics aimed at modulating the inflammatory response.
References
- 1. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the formyl peptide receptor (FPR) family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7tmantibodies.com [7tmantibodies.com]
- 4. FPR Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. The ambiguous role of FPR1 in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. The potential impacts of formyl peptide receptor 1 in inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development of Small Molecule Non-peptide Formyl Peptide Receptor (FPR) Ligands and Molecular Modeling of Their Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. Characterization of the human fMLP receptor in neutrophils and in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Different pathways leading to activation of extracellular signal-regulated kinase and p38 MAP kinase by formyl-methionyl-leucyl-phenylalanine or platelet activating factor in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. criver.com [criver.com]
- 17. benchchem.com [benchchem.com]
- 18. bu.edu [bu.edu]
- 19. Antagonism of Human Formyl Peptide Receptor 1 (FPR1) by Chromones and Related Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 20. AID 805 - Assay for Formylpeptide Receptor Family Ligands - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Formylated Peptide Receptor-1-Mediated Gut Inflammation as a Therapeutic Target in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Development of potent isoflavone-based formyl peptide receptor 1 (FPR1) antagonists and their effects in gastric cancer cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
physical and chemical properties of N-Formyl-L-phenylalanine powder
An In-Depth Technical Guide to N-Formyl-L-phenylalanine Powder for Scientific Professionals
Introduction: Understanding the Role of this compound
This compound is a crucial amino acid derivative that serves as a fundamental building block and intermediate in various biochemical and pharmaceutical applications. As an N-protected form of the essential amino acid L-phenylalanine, its primary role is to temporarily block the reactive amino group, thereby enabling selective chemical modifications at other sites of the molecule, such as the carboxyl group. This protective chemistry is a cornerstone of peptide synthesis and the development of complex molecules, including anti-cancer drugs and bioactive peptides.[1] This guide provides a comprehensive overview of the physical and chemical properties of this compound in its powdered form, offering technical insights and validated protocols for its characterization and handling, tailored for professionals in research and drug development.
Part 1: Physicochemical and Structural Properties
The bulk properties of a chemical reagent are the first indicators of its identity, purity, and suitability for specific applications. This compound is typically supplied as a white crystalline powder.[1][2] Its fundamental physicochemical characteristics are summarized below.
Core Structural and Physical Data
The molecular identity of this compound is defined by its specific arrangement of atoms and the resulting physical constants.
Caption: Chemical structure of this compound.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 13200-85-6 | [1][3] |
| Molecular Formula | C₁₀H₁₁NO₃ | [1][4][5] |
| Molecular Weight | 193.20 g/mol | [1][5] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 165 °C | [1][3] |
| Density | 1.235 g/cm³ | [1] |
| Refractive Index | 74° (c=4, EtOH) | [1][3] |
Solubility Profile
The solubility of this compound is a critical parameter for its use in solution-phase reactions and biological assays. It is generally described as soluble in water and organic solvents.[1][2] A more detailed, semi-quantitative profile is essential for experimental design.
Table 2: Solubility of this compound in Common Laboratory Solvents
| Solvent | Solubility | Source(s) |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [3] |
| Methanol | Slightly Soluble | [3] |
| Ethanol | Soluble (basis for refractive index measurement) | [1][3] |
| Water | Soluble | [1] |
Scientist's Note: The term "slightly soluble" often implies that concentrations in the low millimolar or high micromolar range are achievable. For quantitative applications, it is imperative to determine the precise solubility in the specific buffer or solvent system being used, as pH and co-solvents can significantly alter this property. A detailed protocol for this determination is provided in Part 3.
Part 2: Chemical Identity and Reactivity
Molecular Characteristics
This compound is structurally an N-acyl-L-phenylalanine, where a formyl group (-CHO) has replaced one of the hydrogens on the primary amine of L-phenylalanine.[3] This modification imparts several key chemical characteristics:
-
Acidity: The presence of the carboxylic acid group means the molecule is acidic and can react with bases to form carboxylate salts.[1]
-
Chirality: As a derivative of L-phenylalanine, it retains the S-configuration at the alpha-carbon, which is crucial for stereospecific syntheses and biological recognition.
-
Stability: The compound is stable under recommended storage conditions.[6][7] The formyl group is a robust protecting group but can be removed under specific hydrolytic conditions (e.g., mild acid hydrolysis) to regenerate the free amine, a key step in multi-step synthesis.[8]
Synthesis Pathways
Understanding the synthesis of this compound provides insight into potential impurities and handling requirements. Common laboratory and industrial methods include:
-
Reaction with Formyl Chloride: L-phenylalanine is reacted with formyl chloride in an anhydrous organic solvent, often with a base catalyst.[1]
-
Heating with Formamide: A simpler, direct method involves heating a slurry of L-phenylalanine in formamide, which serves as both the solvent and the formylating agent.[9][10][11] This method can achieve high conversion rates (e.g., 85% conversion after 45 minutes at 90°C).[10][11]
Caption: Workflow for synthesis via the formamide method.
Part 3: Experimental Characterization Protocols
To ensure the quality and identity of this compound powder, several characterization experiments are essential. The following are self-validating protocols designed for a research setting.
Protocol 1: Melting Point Determination (Capillary Method)
-
Causality: The melting point is a sensitive indicator of purity. A sharp melting range close to the literature value (165°C) suggests high purity, while a broad or depressed range indicates the presence of impurities.
-
Methodology:
-
Sample Preparation: Finely crush a small amount of the this compound powder. Ensure the sample is completely dry.
-
Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the sealed end.
-
Instrument Setup: Place the loaded capillary into a calibrated melting point apparatus.
-
Heating: Set a rapid heating ramp (10-15°C/min) to approach the expected melting point.
-
Observation: Approximately 15°C below the expected 165°C, reduce the ramp rate to 1-2°C/min.
-
Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). This is the melting range.
-
-
Trustworthiness: The protocol's validity is ensured by using a calibrated thermometer/apparatus. Calibration should be regularly checked against certified standards (e.g., caffeine, vanillin).
Protocol 2: Quantitative Solubility Assessment
-
Causality: This protocol establishes a precise concentration limit in a given solvent system, which is critical for reaction stoichiometry and preparing stock solutions for bioassays.
-
Methodology:
-
Preparation: Add a precise volume (e.g., 1.0 mL) of the desired solvent (e.g., DMSO, PBS pH 7.4) to a clean vial at a controlled temperature (e.g., 25°C).
-
Titration: Add a pre-weighed small amount of this compound powder (e.g., 1.0 mg) to the vial.
-
Equilibration: Vigorously mix (vortex) for 2-3 minutes. Allow the solution to equilibrate for at least 15-20 minutes.
-
Observation: Visually inspect for any undissolved solid particles against a dark background.
-
Iteration: If the solid has completely dissolved, repeat steps 2-4 with another weighed portion of the powder. Continue until a saturated solution is achieved (i.e., solid material remains undissolved after thorough mixing and equilibration).
-
Calculation: The solubility is calculated based on the total mass of solute dissolved in the known volume of solvent (e.g., mg/mL or Molarity).
-
-
Trustworthiness: The protocol relies on accurate measurements of mass and volume and a consistent equilibration time and temperature. Visual observation should be confirmed by checking for solution clarity.
Caption: Experimental workflow for solubility determination.
Protocol 3: Spectroscopic Identity Confirmation (IR & NMR)
-
Causality: Spectroscopic methods provide a molecular fingerprint, confirming the presence of key functional groups and the overall structure.
-
Methodology - Infrared (IR) Spectroscopy:
-
Sample Prep (KBr Pellet): Mix ~1 mg of this compound powder with ~100 mg of dry, spectroscopic-grade KBr. Grind the mixture to a fine powder and press into a transparent pellet using a hydraulic press.
-
Analysis: Acquire the IR spectrum. Key expected peaks include: N-H stretch (~3300 cm⁻¹), C=O stretches for the amide and carboxylic acid (~1700-1650 cm⁻¹), and aromatic C-H bends.
-
-
Methodology - Nuclear Magnetic Resonance (¹H & ¹³C NMR) Spectroscopy:
-
Sample Prep: Dissolve 5-10 mg of the powder in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆). Transfer to an NMR tube.
-
Analysis: Acquire ¹H and ¹³C NMR spectra.[12][13] Key expected signals in ¹H NMR include the formyl proton, aromatic protons, and the alpha- and beta-protons of the phenylalanine backbone.
-
-
Trustworthiness: The validity of the data depends on a well-maintained and calibrated spectrometer. The choice of DMSO-d₆ as a solvent is advantageous as it can solubilize the compound and has exchangeable proton signals (for the N-H and O-H) that are easily identified.
Part 4: Safe Handling and Storage
Proper handling and storage are paramount to maintaining the integrity of the compound and ensuring laboratory safety.
-
Handling: Use personal protective equipment, including safety glasses and gloves.[14] Avoid contact with skin and eyes and do not breathe the dust.[1] In case of contact, rinse immediately with plenty of water.[1]
-
Storage: The compound should be stored in a tightly sealed container in a dry, well-ventilated place.[7][14] The recommended long-term storage temperature is -20°C to ensure stability.[1][3]
-
Stability & Incompatibility: The material is stable under recommended conditions.[6][7] Avoid strong oxidizing agents.[6]
References
- 1. chembk.com [chembk.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | 13200-85-6 [chemicalbook.com]
- 4. This compound | C10H11NO3 | CID 759256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-Formyl-D-phenylalanine | C10H11NO3 | CID 7064571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdnisotopes.com [cdnisotopes.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. prepchem.com [prepchem.com]
- 9. prepchem.com [prepchem.com]
- 10. US4789757A - N-formylation of amino carboxylic compounds with formamide - Google Patents [patents.google.com]
- 11. N-Formyl-dl-phenylalanine | 4289-95-6 | Benchchem [benchchem.com]
- 12. N-FORMYL-DL-PHENYLALANINE(4289-95-6) 1H NMR [m.chemicalbook.com]
- 13. This compound(13200-85-6) 13C NMR [m.chemicalbook.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
N-Formyl-L-phenylalanine molecular weight and formula
An In-Depth Technical Guide to N-Formyl-L-phenylalanine: Properties, Synthesis, and Biological Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a derivative of the essential amino acid L-phenylalanine, characterized by the addition of a formyl group to its amino terminus. This modification imparts significant biological activity, primarily as a chemoattractant for various immune cells. This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, synthesis methodologies, and its critical role in cellular signaling, particularly through the Formyl Peptide Receptor 1 (FPR1). The document also outlines a standard protocol for a chemotaxis assay to evaluate its biological activity and discusses essential safety and handling procedures. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields.
Core Molecular and Physical Properties
This compound is a white crystalline powder at room temperature.[1] It is soluble in water and various organic solvents.[1] The fundamental molecular and physical characteristics are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C10H11NO3 | [1][2][3][4] |
| Molecular Weight | 193.2 g/mol | [1][2][3] |
| Appearance | White crystalline powder | [1] |
| Solubility | Soluble in water and organic solvents | [1] |
| Storage Temperature | Room Temperature (Recommended in a cool, dark place, <15°C) | [5] |
Synthesis of this compound
The synthesis of this compound is a critical process for its application in research and development. Two primary methods are commonly employed, each with distinct advantages.
Method 1: Reaction with Formyl Chloride
A prevalent method for the synthesis of this compound involves the reaction of L-phenylalanine with formyl chloride.[1] This reaction is typically conducted in an anhydrous organic solvent, such as dichloromethane or ether. The addition of an alkali catalyst is often necessary to facilitate the reaction.[1]
Method 2: Heating with Formamide
An alternative and straightforward approach involves heating a slurry of L-phenylalanine in formamide.[6][7][8] This method has been demonstrated to achieve a high conversion rate of L-phenylalanine to its N-formyl derivative.[6][8]
Experimental Protocol: Synthesis via Formamide [6]
-
Under a nitrogen atmosphere, create a slurry of 1.65 g (10 mmol) of L-phenylalanine in 4.0 mL (100 mmol) of formamide.
-
Heat the slurry at 90°C for 45 minutes.
-
The resulting homogeneous solution can be analyzed by proton NMR to confirm the conversion to this compound. An 85% conversion has been reported using this method.[6]
Caption: Workflow for the synthesis of this compound.
Biological Activity and Mechanism of Action
This compound is a recognized chemoattractant, a molecule that directs the migration of cells. Its biological effects are primarily mediated through its interaction with a class of G protein-coupled receptors (GPCRs) known as Formyl Peptide Receptors (FPRs).
The Formyl Peptide Receptor 1 (FPR1)
FPR1 is a key receptor in the innate immune system, expressed on the surface of various immune cells, including neutrophils and monocytes.[9][10] It recognizes N-formylated peptides, such as this compound, which are often released by bacteria or from damaged mitochondria. This recognition triggers a signaling cascade within the cell, leading to a range of cellular responses.
FPR1 Signaling Pathway
Upon binding of this compound to FPR1, a conformational change in the receptor activates intracellular signaling pathways.[10] Key pathways activated include:
-
Phosphoinositide 3-kinase (PI3K): This pathway is crucial for cell survival, proliferation, and migration.
-
Mitogen-activated protein kinases (MAPK): These kinases are involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis.
-
Nuclear factor-κB (NF-κB): This transcription factor plays a central role in regulating the immune response to infection.
The activation of these pathways ultimately leads to the characteristic cellular responses to chemoattractants, such as chemotaxis, degranulation, and the production of reactive oxygen species (ROS).
Caption: Simplified FPR1 signaling cascade upon ligand binding.
Experimental Protocol: Chemotaxis Assay
A chemotaxis assay is a standard method to quantify the chemoattractant capacity of a substance. The following protocol provides a general framework for assessing the chemotactic effect of this compound on a cell line such as promyelocytic leukemia cells (HL-60).
Materials:
-
This compound
-
HL-60 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Bovine Serum Albumin (BSA)
-
Calcein AM (fluorescent dye)
-
Chemotaxis chamber (e.g., 96-well plate with a 3 µm filter)
-
Fluorescence plate reader
Procedure:
-
Cell Preparation:
-
Culture HL-60 cells in RPMI-1640 supplemented with FBS.
-
One day prior to the experiment, resuspend the cells in a serum-free medium containing 0.2% BSA (starvation medium) and incubate overnight.
-
On the day of the experiment, count the cells and adjust the concentration to 1x10^6 viable cells/mL in starvation medium.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in starvation medium to create a concentration gradient.
-
Add the this compound solutions to the lower chambers of the chemotaxis plate. Use starvation medium as a negative control.
-
Place the filter membrane over the lower chambers.
-
Add the cell suspension to the upper chambers (the insert).
-
-
Incubation:
-
Incubate the plate for 4 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Migration Measurement:
-
After incubation, gently remove the filter plate.
-
Add Calcein AM working solution to the lower chambers and incubate to allow the migrated cells to take up the dye.
-
Measure the fluorescence of each well using a fluorescence plate reader. The fluorescence intensity is proportional to the number of migrated cells.
-
Caption: Overview of the chemotaxis assay experimental workflow.
Safety and Handling
This compound is a chemical that should be handled with care in a laboratory setting.
-
Personal Protective Equipment (PPE): Always wear protective gloves, goggles, and a lab coat when handling this compound to avoid contact with skin and eyes.[1]
-
In case of contact: If the substance comes into contact with skin or eyes, rinse immediately with plenty of water.[1]
-
Inhalation: Avoid breathing the dust.[1] Ensure adequate ventilation or use respiratory protection if necessary.
-
Storage: Store in a tightly sealed container in a dry, well-ventilated place, away from fire and oxidizing agents.[1]
-
Disposal: Dispose of the chemical and its container in accordance with local regulations.
Applications in Research and Drug Development
This compound serves as a valuable tool in several areas of scientific inquiry:
-
Biochemical Research: It is widely used as a model chemoattractant to study the mechanisms of leukocyte migration and activation.
-
Drug Discovery: As an agonist for FPR1, it can be used in screening assays to identify novel antagonists or modulators of this receptor, which is implicated in various inflammatory diseases.
-
Organic Synthesis: It serves as an important intermediate in the synthesis of more complex molecules, including anti-cancer drugs, bioactive peptides, and antibacterial agents.[1]
Conclusion
This compound is a well-characterized amino acid derivative with significant biological activity. Its defined molecular weight and formula, coupled with established synthesis protocols, make it a readily accessible tool for researchers. Its role as a potent chemoattractant acting through the FPR1 signaling pathway provides a valuable model for studying cellular migration and inflammation. Understanding its properties, synthesis, and biological function is essential for its effective application in both fundamental research and the development of novel therapeutics.
References
- 1. chembk.com [chembk.com]
- 2. N-Formyl-dl-phenylalanine | C10H11NO3 | CID 100122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [precision.fda.gov]
- 4. pschemicals.com [pschemicals.com]
- 5. N-Formyl-DL-phenylalanine | 4289-95-6 | TCI AMERICA [tcichemicals.com]
- 6. prepchem.com [prepchem.com]
- 7. prepchem.com [prepchem.com]
- 8. N-Formyl-dl-phenylalanine | 4289-95-6 | Benchchem [benchchem.com]
- 9. Formyl peptide receptor 1 - Wikipedia [en.wikipedia.org]
- 10. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
A Technical Guide for the Preliminary Investigation of N-Formyl-L-phenylalanine Bioactivity
Introduction: Uncovering the Potential of a Novel Signaling Molecule
In the intricate landscape of cellular communication, the ability to recognize and respond to danger signals is paramount for maintaining homeostasis. N-formylated peptides, such as N-Formyl-L-phenylalanine (NFLP), represent a class of molecules that serve as primal indicators of bacterial invasion or host tissue damage.[1][2] These molecules are recognized by the innate immune system as Pathogen-Associated Molecular Patterns (PAMPs) when they originate from bacteria, or as Damage-Associated Molecular Patterns (DAMPs) when released from ruptured mitochondria.[3][4] The primary sensors for these peptides are the Formyl Peptide Receptors (FPRs), a family of G protein-coupled receptors (GPCRs) that orchestrate a range of inflammatory and reparative processes.[5]
While the tripeptide N-formyl-methionyl-leucyl-phenylalanine (fMLP) is the most extensively studied agonist in this class, the specific bioactivity of simpler N-formylated amino acids like NFLP remains less characterized.[4][6] This guide provides a comprehensive framework for the preliminary in vitro investigation of NFLP bioactivity. It is designed for researchers in immunology, pharmacology, and drug development, offering a logical, field-proven workflow from initial receptor engagement to the characterization of downstream cellular functions. The methodologies described are designed as self-validating systems, emphasizing the causal links between experimental choices and expected outcomes to ensure robust and interpretable data.
Section 1: The Primary Target Family: Formyl Peptide Receptors (FPRs)
Understanding the target is the foundational step in characterizing a novel ligand. N-formylated peptides primarily exert their effects through the FPR family.[7] A thorough investigation of NFLP bioactivity must, therefore, begin with an appreciation of these receptors.
In humans, this family consists of three members: FPR1, FPR2, and FPR3, all belonging to the seven-transmembrane GPCR superfamily.[1]
-
FPR1: Typically considered the high-affinity receptor for fMLP, FPR1 is predominantly expressed on phagocytic leukocytes, such as neutrophils and monocytes.[8] Its activation is strongly linked to pro-inflammatory responses, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS), which are critical for host defense against bacterial infections.[3][8]
-
FPR2 (also known as ALX/FPR2): This receptor is remarkable for its promiscuity, binding a wide array of structurally diverse ligands, including not only formyl peptides but also anti-inflammatory lipids like Lipoxin A4 and Resolvin D1.[7][9] This dual nature means FPR2 can mediate both pro-inflammatory and pro-resolving, anti-inflammatory responses, depending on the specific ligand and cellular context.[3] It is expressed on a broader range of cells, including immune cells, epithelial cells, and neurons.[5][7]
-
FPR3: The least characterized member of the family, FPR3 does not bind the classic fMLP ligand.[7] Its known endogenous ligands suggest a role in regulating inflammation and tissue repair, but its specific functions are still an active area of investigation.[7]
The differential expression and signaling potential of these receptors necessitate a multi-pronged approach to determine which isoform(s) NFLP interacts with and the functional consequences of that interaction.
Section 2: A Strategic Workflow for Bioactivity Profiling
A logical progression of experiments is crucial to build a coherent picture of NFLP's bioactivity. We propose a workflow that moves from confirming target engagement to characterizing the resulting cellular functions. This approach ensures that resources are spent on detailed functional assays only after a direct interaction with the target receptor has been established.
References
- 1. Formyl peptide receptor - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | The Role of Formyl Peptide Receptors in Neurological Diseases via Regulating Inflammation [frontiersin.org]
- 4. N-Formylmethionine-leucyl-phenylalanine - Wikipedia [en.wikipedia.org]
- 5. The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-biolabs.com [creative-biolabs.com]
- 7. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]
- 8. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
N-Formyl-L-phenylalanine: A Technical Guide to a Key Microbial and Mitochondrial Metabolite
Abstract
N-formyl peptides, such as N-Formyl-L-phenylalanine, represent a critical class of metabolites at the interface of microbial-host interactions and sterile inflammation. Originating from the protein synthesis machinery of bacteria or released from damaged host mitochondria, these molecules act as potent signaling agents, primarily through a dedicated family of G protein-coupled receptors known as Formyl Peptide Receptors (FPRs). While much of the foundational research has centered on the canonical agonist N-formyl-methionyl-leucyl-phenylalanine (fMLP), the broader family of N-formyl peptides, including this compound, are gaining recognition for their roles in health and disease. This guide provides an in-depth examination of this compound, detailing its biochemical origins, its interaction with the FPR family, the intricate signaling pathways it triggers, and its dualistic role in orchestrating both pro-inflammatory and homeostatic responses. We further present a comprehensive, field-proven protocol for the quantitative analysis of this metabolite in complex biological matrices, offering researchers and drug developers the technical foundation to explore its significance in immunology, infectious disease, and beyond.
Introduction: The Sentinel Role of N-Formyl Peptides
The innate immune system relies on a sophisticated network of pattern recognition receptors (PRRs) to detect molecular signatures of pathogens and cellular distress.[1] A key subgroup of these are the Formyl Peptide Receptors (FPRs), which recognize N-formylated peptides.[2] This chemical signature—a formyl group attached to the N-terminal amino acid—is a hallmark of proteins synthesized by bacteria.[3][4] Consequently, the presence of N-formyl peptides in host tissues serves as a powerful "danger signal," alerting the immune system to bacterial invasion.
The discovery of this system dates back to the 1970s, with studies showing that N-formylmethionine-containing oligopeptides were potent chemoattractants for neutrophils.[3] The tripeptide N-formyl-methionyl-leucyl-phenylalanine (fMLP or fMLF) quickly emerged as the most potent and well-characterized member of this family, becoming a cornerstone for studying leukocyte chemotaxis.[1][3][5]
However, the story is more complex. N-formyl peptides are not exclusively of bacterial origin. Host mitochondria, owing to their evolutionary origin from bacteria, also produce N-formylated proteins.[6][7] During cellular trauma or necrosis, the release of these mitochondrial components creates a source of endogenous N-formyl peptides, which function as Damage-Associated Molecular Patterns (DAMPs) to initiate a sterile inflammatory response.[2][5]
This guide focuses specifically on This compound (fPhe) , a fundamental N-formylated amino acid. While larger peptides like fMLP are potent agonists, smaller molecules like fPhe represent core structural components and potential metabolites within this class. Understanding its specific origins, signaling capacity, and biological impact is crucial for a complete picture of this ancient and highly conserved danger-sensing system.
Biochemical Origins and Metabolism
Sources of this compound
This compound in a biological system is primarily a product of protein degradation. Its origins can be traced to two main sources:
-
Bacterial Protein Degradation: In prokaryotes, protein synthesis is initiated with N-formylmethionine (fMet). While fMet is the canonical initiating amino acid, subsequent amino acids, including phenylalanine, can be incorporated into the growing polypeptide chain. The continuous synthesis and turnover of bacterial proteins, especially during active infection, release a complex mixture of N-formylated peptides and amino acids into the host environment.[6] fPhe can therefore be considered a breakdown product of larger bacterially-derived proteins.
-
Mitochondrial DAMPs: Similar to bacteria, mitochondria initiate protein synthesis with fMet. Cellular stress, injury, or necrosis can lead to the breakdown of the mitochondrial membrane and the release of its contents into the cytoplasm and extracellular space.[5][6] This releases mitochondrial N-formylated peptides, which can be degraded by host or bacterial peptidases into smaller fragments, including fPhe.
Metabolic Clearance
The primary mechanism for the catabolism of N-formyl peptides involves the enzymatic removal of the N-terminal formyl group.
-
Peptide Deformylase (PDF): This metalloenzyme is responsible for cleaving the formyl group from nascent polypeptide chains in bacteria. While its primary role is co-translational, its activity can also contribute to the metabolism of formylated peptides in the environment.[8]
-
Host Amidohydrolases: Mammalian cells possess enzymes capable of hydrolyzing N-acyl amino acids, which likely contribute to the clearance and inactivation of fPhe, converting it to L-phenylalanine and formate.[8]
The rapid clearance of these molecules is critical for controlling the inflammatory response and preventing excessive tissue damage.
The Formyl Peptide Receptor (FPR) Family: Gatekeepers of the Response
The biological effects of this compound and its congeners are mediated by a small family of G protein-coupled receptors (GPCRs).[1][3] In humans, this family consists of three members, each with distinct ligand specificities and expression patterns.[1][9]
| Receptor | Primary Ligands | Primary Expression | Key Functions |
| FPR1 | High affinity for fMLP and other bacterial N-formyl peptides. | Phagocytic leukocytes (neutrophils, monocytes).[2] | Pro-inflammatory, chemotaxis, host defense against bacteria.[1][6] |
| FPR2 (also ALX) | Broad specificity; binds N-formyl peptides, lipoxin A4, amyloid-beta, etc.[2] | Immune and non-hematopoietic cells (epithelial, endothelial).[1] | Dual pro-inflammatory and pro-resolving roles, inflammation resolution.[9] |
| FPR3 | Lower affinity for N-formyl peptides; endogenous ligands less defined. | Monocytes, dendritic cells. | Role is least understood, may have immunomodulatory functions.[1][9] |
Authoritative Insight: The existence of multiple receptors with overlapping but distinct ligand profiles suggests a highly evolved system for interpreting the "danger" landscape. FPR1 can be viewed as the primary sensor for acute bacterial infection, mounting a rapid, aggressive response. FPR2, with its ability to bind both pro-inflammatory N-formyl peptides and anti-inflammatory lipids like lipoxin A4, appears to function as a molecular switch, capable of initiating inflammation and then actively promoting its resolution. This dual functionality makes it a particularly attractive target for drug development.
Molecular Mechanism: FPR Signaling Pathways
Upon binding of a ligand like this compound, FPRs undergo a conformational change, initiating a cascade of intracellular signaling events typical of Gi protein-coupled receptors.
Key Steps in FPR Activation:
-
G-Protein Coupling: Ligand binding causes the associated heterotrimeric Gi protein to exchange GDP for GTP, dissociating the Gα and Gβγ subunits.[5]
-
Phospholipase C (PLC) Activation: The Gα subunit activates PLCβ, which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[5]
-
Calcium Mobilization: IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytosol. This calcium spike is a critical signal for many downstream events.[6]
-
Protein Kinase C (PKC) Activation: DAG and cytosolic calcium synergistically activate PKC, which in turn phosphorylates a host of target proteins, including components of the MAPK pathway.
-
PI3K/Rho GTPase Pathway: The Gβγ subunit often activates Phosphoinositide 3-kinase gamma (PI3Kγ). This leads to the activation of small Rho GTPases like Rac and Cdc42, which are master regulators of the actin cytoskeleton, essential for cell migration and chemotaxis.[5]
-
MAPK and NF-κB Activation: Downstream signaling converges on Mitogen-Activated Protein Kinase (MAPK) cascades (e.g., ERK1/2, p38) and the activation of transcription factors like NF-κB. This leads to the transcription of pro-inflammatory genes, including those for cytokines like IL-1β, IL-6, and TNF-α.[6][10]
This signaling network culminates in hallmark cellular responses of the innate immune system: directed cell movement (chemotaxis), the release of cytotoxic granular contents (degranulation), and the production of reactive oxygen species (superoxide production).[2]
Biological Roles and Pathophysiological Relevance
The role of N-formyl peptides is context- and concentration-dependent.
-
Host Defense: In bacterial infections, such as pneumonia caused by Streptococcus pneumoniae, N-formyl peptides are crucial for recruiting neutrophils to the site of infection, a primordial step for bacterial clearance.[11]
-
Inflammatory Modulation: The system is not simply an "on" switch for inflammation. Under certain conditions, fMLP can inhibit the production of the potent pro-inflammatory cytokine TNF-α in response to bacterial lipopolysaccharide (LPS), suggesting a complex regulatory role.[12] This may serve as a negative feedback loop to prevent the over-exuberant inflammation that can lead to septic shock.
-
Intestinal Homeostasis: At physiological concentrations, fMLP signaling in the gut helps maintain epithelial barrier integrity, supports mucosal repair, and stimulates cell proliferation.[6][13][14] However, at high concentrations, the same pathway can drive mucosal damage and exacerbate inflammation.[14]
-
Neuro-inflammation and Epilepsy: Recent evidence suggests a role for FPR signaling in the central nervous system. In a rat model of status epilepticus, administration of fMLP had a neuroprotective and anticonvulsant effect, attenuating neuronal death and reducing seizure severity, highlighting a potential anti-inflammatory role in the brain.[15]
-
Cardiovascular Disease: N-formyl peptides released from damaged mitochondria can contribute to the pathogenesis of cardiovascular diseases by promoting pro-inflammatory signaling in the vasculature, activating platelets, and contributing to the instability of atherosclerotic plaques.[6][13]
Analytical Methodology: Quantification of this compound
Accurate quantification of this compound in biological samples is essential for understanding its physiological and pathological roles. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its superior sensitivity and specificity.[16]
Detailed Step-by-Step Protocol for LC-MS/MS Quantification
This protocol provides a robust framework for the analysis of this compound in human plasma.
A. Materials and Reagents:
-
This compound analytical standard
-
This compound-d5 (or other suitable stable isotope) as internal standard (IS)
-
LC-MS grade Acetonitrile, Methanol, Water, and Formic Acid
-
Human Plasma (K2-EDTA anticoagulant recommended)
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials with inserts
B. Preparation of Standards:
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the IS in methanol to create individual 1 mg/mL stock solutions. Store at -20°C.
-
Working Standard Solutions: Serially dilute the fPhe stock solution with 50:50 Methanol/Water to create a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Internal Standard Working Solution: Dilute the IS stock solution to a final concentration of 100 ng/mL in 50:50 Methanol/Water.
C. Sample Preparation (Self-Validating System):
-
Expertise & Causality: The use of a stable isotope-labeled internal standard is critical.[16] The IS is chemically identical to the analyte but has a different mass. By adding a known amount of IS to every sample at the very beginning, it co-elutes and experiences the same extraction inefficiencies or matrix effects as the analyte. The final measurement is a ratio of the analyte to the IS, which corrects for these variations, ensuring high precision and accuracy. This makes the protocol inherently self-validating for each sample.
-
Thaw Samples: Thaw plasma samples and calibration standards on ice.
-
Aliquot: Pipette 50 µL of each plasma sample, calibration standard, and a blank (50:50 Methanol/Water) into separate 1.5 mL microcentrifuge tubes.
-
Spike IS: Add 10 µL of the 100 ng/mL IS working solution to all tubes except the blank.
-
Protein Precipitation: Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube. The acetonitrile disrupts the hydration shell of proteins, causing them to denature and precipitate out of solution, which is essential for preventing column clogging and ion suppression.
-
Vortex: Vortex each tube vigorously for 30 seconds to ensure complete mixing and protein precipitation.
-
Incubate: Incubate the tubes at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer Supernatant: Carefully transfer 180 µL of the clear supernatant to a new tube or a 96-well plate, being careful not to disturb the protein pellet.
-
Evaporate: Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water, 5% Acetonitrile, 0.1% Formic Acid).
-
Transfer: Transfer the reconstituted sample to an autosampler vial for analysis.
D. LC-MS/MS Conditions (Example):
-
LC System: UPLC/HPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
fPhe: Q1: 194.1 -> Q3: 120.1 (loss of formyl group and carboxyl group)
-
fPhe-d5 IS: Q1: 199.1 -> Q3: 125.1 (corresponding loss)
-
E. Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio (fPhe/fPhe-d5 IS) against the concentration of the calibration standards.
-
Apply a linear regression with 1/x weighting.
-
Calculate the concentration of fPhe in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion and Future Directions
This compound is more than just a chemical curiosity; it is a fundamental component of a highly conserved danger-sensing system. As a metabolite derived from both invading bacteria and damaged host cells, it serves as a crucial signal for initiating and modulating innate immune and inflammatory responses. While research has historically focused on larger N-formyl peptides, a deeper understanding of the roles of individual formylated amino acids like fPhe is essential.
Future research should focus on:
-
Metabolic Flux: Quantifying the production and clearance rates of fPhe during different pathological states to understand its dynamics.
-
Receptor Specificity: Precisely determining the binding affinities and activation potentials of fPhe for each of the three FPRs to delineate its specific signaling functions.
-
Therapeutic Targeting: Exploring whether modulating fPhe levels or its interaction with FPRs could offer new therapeutic avenues for infectious diseases, inflammatory disorders, and neurological conditions.
The methodologies and conceptual frameworks presented in this guide provide a solid foundation for researchers and clinicians to further investigate the intricate biology of this compound and its impact on human health.
References
- 1. The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Formyl peptide receptor - Wikipedia [en.wikipedia.org]
- 4. Élie Metchnikoff - Wikipedia [en.wikipedia.org]
- 5. The N-formyl peptide receptors and the anaphylatoxin C5a receptors: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]
- 8. N-Formyl-dl-phenylalanine | 4289-95-6 | Benchchem [benchchem.com]
- 9. creative-biolabs.com [creative-biolabs.com]
- 10. N-formyl-methionyl-leucyl-phenylalanine induces and modulates IL-1 and IL-6 in human PBMC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differential contribution of bacterial N-formyl-methionyl-leucyl- phenylalanine and host-derived CXC chemokines to neutrophil infiltration into pulmonary alveoli during murine pneumococcal pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. N-formyl-methionyl-leucyl-phenylalanine (fMLP) inhibits tumour necrosis factor-alpha (TNF-alpha) production on lipopolysaccharide (LPS)-stimulated human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. N-Formyl-Methionyl-Leucyl-Phenylalanine Plays a Neuroprotective and Anticonvulsant Role in Status Epilepticus Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Methodological & Application
Application Note & Protocol: A Robust and Scalable Synthesis of N-Formyl-L-phenylalanine
For: Researchers, scientists, and drug development professionals
Executive Summary: The Strategic Importance of N-Formylation
N-Formyl-L-phenylalanine is a pivotal derivative of the essential amino acid L-phenylalanine. Its primary role in synthetic chemistry is to serve as a protected building block, where the formyl group (-CHO) reversibly masks the nucleophilicity of the primary amine. This protection is a cornerstone of peptide synthesis, preventing unwanted side reactions at the N-terminus while peptide bonds are formed at the C-terminus[1]. Beyond its use as a protecting group, N-formyl peptides, such as the well-known N-formylmethionyl-leucyl-phenylalanine (fMLP), are potent chemoattractants and activators for phagocytic leukocytes, making them critical tools in immunological research[2].
This document provides a comprehensive, field-proven protocol for the synthesis of this compound from L-phenylalanine. We will focus on the highly efficient and scalable mixed anhydride method, utilizing acetic formic anhydride generated in situ. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring both reproducibility and a deep understanding of the process.
Reaction Principle: The Acetic Formic Anhydride (AFA) Method
The formylation of primary amines is a fundamental transformation in organic chemistry[3]. While several methods exist, the use of a mixed anhydride of formic acid and acetic acid (Acetic Formic Anhydride, AFA) is particularly advantageous. Pure formic anhydride is thermally unstable, but AFA is readily and safely generated in situ from formic acid and acetic anhydride[3][4].
The reaction proceeds via a two-step mechanism:
-
Formation of the Formylating Agent: Acetic anhydride reacts with formic acid in an exothermic equilibrium reaction to produce the active formylating agent, acetic formic anhydride.
-
Selective N-Formylation: The amino group of L-phenylalanine performs a nucleophilic attack on the AFA. The attack preferentially occurs at the formyl carbonyl carbon, which is both more electrophilic and sterically less hindered than the acetyl carbonyl carbon. This high selectivity ensures the transfer of the formyl group, not the acetyl group, to the amine[3].
The overall transformation is clean, typically high-yielding, and proceeds under mild conditions, making it an ideal choice for laboratory and process scale-up[5].
Reaction Mechanism Diagram
Caption: Figure 1: Reaction Mechanism of N-Formylation using AFA.
Detailed Experimental Protocol
This protocol is optimized for a ~0.1 mole scale synthesis, which can be readily adjusted as needed.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Moles | Equivalents | Mass / Volume | Purity |
| L-Phenylalanine | C₉H₁₁NO₂ | 165.19 | 0.10 | 1.0 | 16.52 g | >99% |
| Formic Acid | HCOOH | 46.03 | 2.75 | 27.5 | ~100 mL | >98% |
| Acetic Anhydride | (CH₃CO)₂O | 102.09 | 0.40 | 4.0 | 37.5 mL | >98% |
| Deionized Water | H₂O | 18.02 | - | - | ~1 L | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | - | As needed | Reagent |
Equipment
-
500 mL three-neck round-bottom flask
-
250 mL dropping funnel
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Thermometer
-
Büchner funnel and vacuum flask
-
Rotary evaporator (optional, for recrystallization)
-
Standard laboratory glassware
Safety & Environmental Health (EHS)
-
Core Directive: This procedure must be performed in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, a flame-retardant lab coat, and chemical-resistant gloves (nitrile is acceptable, but neoprene or butyl rubber is recommended for extended handling of anhydrides).
-
Reagent Hazards:
-
Acetic Anhydride: Corrosive, a lachrymator, and reacts exothermically with water. Handle with extreme care.
-
Formic Acid: Corrosive and can cause severe skin and eye burns.
-
-
Waste Disposal: Aqueous waste should be neutralized before disposal according to institutional guidelines.
Step-by-Step Synthesis Procedure
Part A: Preparation of the L-Phenylalanine Suspension
-
Place L-phenylalanine (16.52 g, 0.10 mol) into the 500 mL three-neck flask.
-
Add formic acid (60 mL) to the flask.
-
Begin vigorous stirring. L-phenylalanine will not fully dissolve, forming a thick white slurry. This is expected.
-
Fit the flask with the dropping funnel and a thermometer. Place the entire apparatus in an ice-water bath and cool the slurry to below 10 °C.
Part B: In Situ Generation and Reaction with Acetic Formic Anhydride
-
In a separate beaker, carefully measure acetic anhydride (37.5 mL, 0.40 mol).
-
Transfer the acetic anhydride to the dropping funnel.
-
Crucial Step: Add the acetic anhydride dropwise to the cold, stirring L-phenylalanine slurry over a period of 45-60 minutes.
-
Expert Insight: The rate of addition is critical. The reaction is exothermic, and the internal temperature must be maintained between 5-15 °C. A rapid addition can lead to an uncontrolled temperature rise and potential side reactions. The slurry will gradually become a clear, slightly yellow solution as the reaction progresses.
-
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at ambient temperature for 2-3 hours to ensure completion.
Part C: Product Isolation and Work-up
-
Prepare a 2 L beaker containing 800 mL of ice-cold deionized water and a large stir bar.
-
Slowly pour the reaction mixture into the beaker of cold water while stirring vigorously. A voluminous white precipitate of this compound will form immediately.
-
Expert Insight: This precipitation step is a key part of the purification. The product is poorly soluble in cold water, while excess formic acid, acetic acid, and unreacted starting materials remain in the aqueous phase.
-
-
Continue stirring the precipitate in the water for 30 minutes to ensure thorough washing and crystallization.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with two portions of cold deionized water (2 x 100 mL).
-
Press the cake as dry as possible on the filter, then transfer the solid to a watch glass and allow it to air-dry overnight or dry in a vacuum oven at 50-60 °C.
Part D: Purification by Recrystallization
-
Transfer the crude, dry product to a suitably sized Erlenmeyer flask.
-
Add a minimal amount of hot deionized water (start with ~150-200 mL) to dissolve the solid completely. The product is sparingly soluble, so bring the water to a near boil.
-
Once dissolved, allow the solution to cool slowly to room temperature, then place it in an ice bath for at least 1 hour to maximize crystal formation.
-
Collect the pure, crystalline this compound by vacuum filtration, wash with a small amount of ice-cold water, and dry to a constant weight.
Expected Results & Characterization
-
Yield: 85-95%
-
Appearance: White crystalline powder[6]
-
Molecular Formula: C₁₀H₁₁NO₃[6]
-
Molecular Weight: 193.20 g/mol [6]
-
Characterization: Confirm product identity and purity using standard analytical techniques such as ¹H NMR, ¹³C NMR, FTIR, and melting point analysis.
Experimental Workflow Visualization
Caption: Figure 2: Experimental Workflow for Synthesis.
Trustworthiness: A Self-Validating System
The robustness of this protocol lies in its clear, observable transitions. The initial opaque slurry of L-phenylalanine (Step A) should fully clarify upon the addition of acetic anhydride (Step C) , providing a visual confirmation that the starting material has been consumed and converted into a more soluble formylated product. The subsequent precipitation in water (Step E) is a powerful purification step, and the final recrystallization (Step G) yields a high-purity product whose identity can be definitively confirmed by standard analytical methods (Step H) . Each stage provides a checkpoint to validate the success of the previous one.
References
- 1. chemimpex.com [chemimpex.com]
- 2. N-Formyl-L-methionyl-L-leucyl-L-phenylalanine | C21H31N3O5S | CID 443295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. THE FORMYLATION OF AMINO ACIDS WITH ACETIC FORMIC ANHYDRIDE. | Semantic Scholar [semanticscholar.org]
- 5. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
Application Notes and Protocols for N-Formyl-L-phenylalanine in Leukocyte Chemotaxis Assays
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of N-Formyl-L-phenylalanine (fLP) as a chemoattractant in leukocyte chemotaxis assays. This document delves into the underlying biological principles, provides detailed, field-proven protocols, and offers insights into data analysis and interpretation.
Introduction: The Significance of Leukocyte Chemotaxis and fLP
Leukocyte chemotaxis, the directed migration of white blood cells towards a chemical gradient, is a fundamental process in the innate immune response. It is the primary mechanism by which leukocytes are recruited from the bloodstream to sites of infection or tissue injury to eliminate pathogens and initiate tissue repair.[1] Dysregulation of this process is implicated in a wide range of inflammatory diseases.[2][3]
N-formylated peptides, such as this compound (fLP), are potent chemoattractants for leukocytes, particularly neutrophils.[4][5] These peptides are recognized as pathogen-associated molecular patterns (PAMPs) because they are produced by bacteria during protein synthesis.[5][6] Leukocytes express a class of G protein-coupled receptors (GPCRs) known as Formyl Peptide Receptors (FPRs) that specifically recognize these N-formylated peptides, initiating a signaling cascade that leads to directed cell movement.[4][5][7]
The most well-studied of these receptors is FPR1, which binds N-formylated peptides with high affinity.[1][5] The interaction between fLP and FPRs makes it a valuable tool for in vitro studies of leukocyte migration, allowing for the investigation of fundamental cellular processes and the screening of potential anti-inflammatory therapeutics.
The fLP Signaling Pathway in Leukocytes
The binding of fLP to Formyl Peptide Receptors (FPRs) on the surface of leukocytes triggers a cascade of intracellular events culminating in chemotaxis. This signaling pathway is crucial for the initiation of an inflammatory response.
Upon ligand binding, the FPR undergoes a conformational change, leading to the dissociation of the associated heterotrimeric G-protein into its α and βγ subunits.[4] These subunits then activate various downstream effector molecules, including phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K).[2][8] Activation of PLC leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[2] The PI3K pathway is also critical, leading to the activation of downstream kinases like Akt.
These signaling events converge to regulate the actin cytoskeleton, leading to cell polarization, the formation of a leading edge, and directed migration towards the fLP gradient.[2]
References
- 1. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. Formyl-peptide receptor 2 governs leukocyte influx in local Staphylococcus aureus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Promiscuous Receptors and Neuroinflammation: The Formyl Peptide Class - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: In Vitro Chemotaxis Assays Using N-Formyl-L-phenylalanine (fLP)
Introduction: The Significance of N-Formyl Peptides in Innate Immunity
N-formylated peptides, such as N-Formyl-L-phenylalanine (fLP) and its more potent analog N-Formyl-methionyl-leucyl-phenylalanine (fMLP or fMLF), are powerful chemoattractants critical to the innate immune response.[1][2] These molecules are recognized as microbe-associated molecular patterns (MAMPs) because they are abundantly produced by bacteria during protein synthesis.[3][4] When released at sites of infection, or from damaged host mitochondria, these peptides act as potent signals to recruit phagocytic leukocytes, primarily neutrophils, to eliminate the invading pathogens.[2][5][6] Understanding the mechanisms of this directed cell migration, or chemotaxis, is fundamental for research in immunology, inflammation, and the development of novel anti-inflammatory therapeutics. This guide provides an in-depth overview of the mechanism of fLP-mediated chemotaxis and a detailed protocol for its application in in vitro transwell migration assays.
Mechanism of Action: The Formyl Peptide Receptor (FPR) Family
fLP and other N-formylated peptides exert their effects by binding to a specific class of G protein-coupled receptors (GPCRs) known as Formyl Peptide Receptors (FPRs).[3][7] In humans, this family consists of three members: FPR1, FPR2, and FPR3.[3][5]
-
FPR1: This is the high-affinity receptor for fMLP and related peptides.[5][8][9] Activation of FPR1 on neutrophils is the primary pathway for initiating a robust chemotactic response.[8]
-
FPR2 and FPR3: These receptors generally have a lower affinity for N-formyl peptides but bind a wider variety of other ligands, playing complex roles in both pro- and anti-inflammatory processes.[5][10]
Binding of fLP to FPR1 on the leukocyte surface triggers a cascade of intracellular signaling events.[8] The receptor couples to a heterotrimeric G protein (primarily Gαi), leading to the dissociation of its α and βγ subunits.[8] These subunits activate downstream effector enzymes, including Phospholipase C (PLC) and Phosphoinositide 3-kinase (PI3K).[8][11] Activation of these pathways culminates in a rapid increase in intracellular calcium, the generation of lipid second messengers, and profound reorganization of the actin cytoskeleton, leading to cell polarization and directed migration towards the chemoattractant source.[8][12]
Caption: fLP-FPR1 Signaling Pathway.
Protocol: In Vitro Chemotaxis Using a Transwell (Boyden Chamber) Assay
The Transwell assay, also known as the Boyden chamber assay, is the most widely accepted method for evaluating cell migration in vitro.[13][14] It utilizes a cell culture insert with a porous membrane to create two compartments: an upper chamber for seeding cells and a lower chamber containing the chemoattractant.[15][16] Cells in the upper chamber migrate through the pores towards the chemoattractant gradient in the lower chamber.[17][18]
Critical Experimental Parameters
Successful chemotaxis assays depend on the careful optimization of several parameters. The choice of cell type, fLP concentration, and membrane pore size are interdependent and crucial for obtaining robust and reproducible results.
| Parameter | Recommended Range / Cell Type | Rationale & Key Considerations |
| Cell Type | Neutrophils, Monocytes, Macrophages, differentiated HL-60 cells | These cells prominently express FPR1.[8] HL-60 (promyelocytic leukemia) cells are a common model as they can be differentiated into a neutrophil-like phenotype.[19] |
| fLP Concentration | 1 nM - 1000 nM | The optimal concentration is cell-type dependent. A dose-response curve is essential. High concentrations (>1 µM) can lead to receptor desensitization and reduced migration.[20] |
| Membrane Pore Size | 3 µm - 5 µm | Pores must be large enough for cells to actively squeeze through but small enough to prevent passive falling. 3 µm is ideal for leukocytes, while 5 µm is suitable for monocytes and macrophages.[13][14] |
| Incubation Time | 1 - 4 hours | Time should be sufficient for migration but not long enough for cells to divide, which would confound results. Neutrophils are highly motile and may require only 1-2 hours. |
| Cell Seeding Density | 0.5 - 2.0 x 10⁶ cells/mL | Density should be high enough for robust quantification but low enough to avoid overcrowding on the membrane. A typical starting point is 1 x 10⁵ cells per insert.[21][22] |
| Serum Conditions | Serum-free or low serum (0.1-0.5% BSA) in the upper chamber | Serum contains growth factors and other chemoattractants that can cause high background migration. Cells should be serum-starved for several hours before the assay.[19] |
Materials and Reagents
-
Cells: Suspension cells expressing FPR1 (e.g., primary human neutrophils, differentiated HL-60 cells).
-
Chemoattractant: this compound (fLP) powder.
-
Solvent: DMSO for fLP stock solution.
-
Assay Medium: RPMI-1640 + 0.5% Bovine Serum Albumin (BSA).
-
Transwell Inserts: 24-well format with 3 µm or 5 µm polycarbonate membranes.
-
Reagents for Fixation & Staining: 4% Paraformaldehyde (PFA) or Methanol; 0.2% Crystal Violet in 20% Methanol.
-
Other: 24-well tissue culture plates, hemocytometer, cotton swabs, inverted microscope.
Experimental Workflow
Caption: Transwell Chemotaxis Assay Workflow.
Step-by-Step Procedure
Part 1: Reagent and Cell Preparation
-
fLP Stock Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Cell Culture and Starvation: Culture cells to a healthy, logarithmic growth phase. One to two days before the assay, ensure cell viability is >95%. On the day of the experiment, harvest cells and wash once with serum-free medium. Resuspend the cells in Assay Medium (RPMI + 0.5% BSA) and incubate for 2-4 hours at 37°C to reduce basal signaling.[19]
-
Cell Counting: After starvation, count viable cells using a hemocytometer and Trypan Blue exclusion. Centrifuge the cells and resuspend them in fresh, pre-warmed Assay Medium to a final concentration of 1 x 10⁶ viable cells/mL.[21]
Part 2: Assay Setup and Execution
-
Prepare Chemoattractant Plate: Prepare serial dilutions of fLP in Assay Medium. A good starting range is 1 nM to 1000 nM. Add 600 µL of the appropriate fLP dilution to the lower wells of a 24-well plate.[22] Include wells with Assay Medium only as a negative control for random migration (chemokinesis).
-
Assemble Chambers: Carefully place the Transwell inserts into the wells, ensuring the membrane makes contact with the medium below without trapping air bubbles.[22]
-
Seed Cells: Add 100 µL of the prepared cell suspension (100,000 cells) to the top of each insert.[21]
-
Incubation: Place the plate in a humidified incubator at 37°C with 5% CO₂ for 1-4 hours.[16] The optimal time should be determined empirically for your specific cell type.
Part 3: Staining and Quantification
-
Remove Non-Migrated Cells: After incubation, carefully remove the inserts from the plate. To remove cells that did not migrate, gently wipe the top surface of the membrane with a cotton swab.[16] Be careful not to puncture the membrane.
-
Fixation: Fix the migrated cells on the bottom of the membrane by submerging the insert in 70% ethanol or methanol for 10-15 minutes.[21][23]
-
Staining: Air dry the inserts completely. Submerge the inserts in a 0.2% Crystal Violet staining solution for 10 minutes.[22]
-
Washing: Gently wash the inserts in a beaker of deionized water to remove excess stain. Allow the inserts to air dry.
-
Quantification: Once dry, view the underside of the membrane with an inverted microscope. Count the number of stained, migrated cells in 3-5 representative high-power fields per insert. Calculate the average number of migrated cells for each condition.
Data Analysis and Interpretation
The results are typically expressed as the number of migrated cells per field or as a chemotactic index.
-
Chemotactic Index = (Number of cells migrating to chemoattractant) / (Number of cells migrating to negative control)
A chemotactic index significantly greater than 1 indicates a positive chemotactic response. Plotting the number of migrated cells against the log of the fLP concentration will generate a characteristic bell-shaped curve. The rising part of the curve represents chemotaxis, while the falling part at high concentrations indicates receptor saturation and desensitization.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background Migration | - Serum was not removed from cells. - Cell viability is low. - Incubation time is too long. | - Ensure proper serum starvation. - Use only healthy, highly viable cells. - Perform a time-course experiment to find the optimal incubation period. |
| Low or No Migration | - fLP concentration is not optimal. - Cells do not express functional FPR1. - Pore size is too small. - Incubation time is too short. | - Perform a full dose-response curve (e.g., 0.1 nM to 10 µM). - Confirm FPR1 expression via flow cytometry or Western blot. - Use a larger pore size (e.g., 5 µm). - Increase incubation time. |
| High Well-to-Well Variability | - Inconsistent cell seeding. - Air bubbles trapped under the insert. - Incomplete removal of non-migrated cells. | - Ensure the cell suspension is homogenous before seeding. - Place inserts at an angle to avoid trapping bubbles. - Be consistent and thorough when swabbing the top of the membrane. |
References
- 1. ingentaconnect.com [ingentaconnect.com]
- 2. N-Formylmethionine-leucyl-phenylalanine - Wikipedia [en.wikipedia.org]
- 3. Formyl peptide receptor - Wikipedia [en.wikipedia.org]
- 4. The main functions and structural modifications of tripeptide N-formyl-methionyl-leucyl-phenylalanine (fMLP) as a chemotactic factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formyl peptide receptor 1 - Wikipedia [en.wikipedia.org]
- 6. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-biolabs.com [creative-biolabs.com]
- 8. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemotactic peptide-induced changes in neutrophil actin conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Boyden Chamber Technique | Life Science Research | Merck [merckmillipore.com]
- 14. Cell Migration & Invasion Assays [sigmaaldrich.com]
- 15. Boyden Chamber Assays | Cell Biolabs [cellbiolabs.com]
- 16. clyte.tech [clyte.tech]
- 17. ichorlifesciences.com [ichorlifesciences.com]
- 18. researchgate.net [researchgate.net]
- 19. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Chemoattractant concentration–dependent tuning of ERK signaling dynamics in migrating neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 23. creative-bioarray.com [creative-bioarray.com]
Application and Protocols for N-Formyl-L-phenylalanine in G Protein-Coupled Receptor (GPCR) Studies
Introduction: Unveiling the Role of N-Formylated Peptides in GPCR-Mediated Innate Immunity
N-formylated peptides, such as N-Formyl-L-phenylalanine (fPhe), are crucial molecular probes in the study of G protein-coupled receptors (GPCRs) that govern innate immunity and inflammation.[1][2] These peptides are recognized by a specific subfamily of GPCRs known as Formyl Peptide Receptors (FPRs), which are predominantly expressed on phagocytic leukocytes like neutrophils and macrophages.[3] The prototypical and most extensively studied ligand for this receptor family is N-formyl-methionyl-leucyl-phenylalanine (fMLP), a potent chemoattractant.[4][5] N-formylated peptides are typically of bacterial origin or are released from the mitochondria of damaged host cells, serving as "find-me" signals to recruit immune cells to sites of infection or injury.[4]
In humans, the FPR family consists of three members: FPR1, FPR2, and FPR3, each with distinct ligand specificities and functional roles.[1][6] FPR1 is generally considered the high-affinity receptor for fMLP and related peptides.[3] The interaction of these ligands with their receptors triggers a cascade of intracellular signaling events, culminating in a range of cellular responses critical for host defense, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS).[4][7]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of this compound in studying GPCR biology, with a focus on the Formyl Peptide Receptor family. While much of the foundational research has been conducted with fMLP, fPhe can serve as a valuable tool compound for investigating the fundamental principles of FPR activation and signaling.
Mechanism of Action: FPR Signaling Pathways
Upon binding of an N-formylated peptide like fPhe to its receptor, a conformational change is induced in the GPCR, leading to the activation of heterotrimeric G proteins, primarily of the Gαi subtype.[7] This initiates a series of downstream signaling events that can be harnessed for in vitro assays.
The key signaling pathways activated by FPRs include:
-
Gαi-Mediated Signaling : The dissociation of the G protein into its Gαi and Gβγ subunits. Gαi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Gβγ-Mediated Signaling : The Gβγ subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization : IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This transient increase in intracellular calcium is a hallmark of FPR activation and a readily measurable endpoint in functional assays.[8][9]
-
MAPK and PI3K/Akt Pathways : FPR activation also leads to the stimulation of the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt signaling cascades, which are crucial for cell migration, proliferation, and survival.
The following diagram illustrates the canonical signaling pathway upon FPR activation:
Caption: Canonical FPR Signaling Pathway.
Experimental Applications and Protocols
Given that specific potency data for this compound is not as widely published as for fMLP, it is crucial for researchers to perform dose-response experiments to determine the optimal concentration range for their specific cell type and assay. The following protocols are based on established methods for fMLP and should be adapted accordingly.
Preparation of this compound Stock Solution
The quality and accurate concentration of the ligand stock solution are paramount for reproducible results.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Calculate the required mass of this compound powder to prepare a high-concentration stock solution (e.g., 10 mM). The molecular weight of this compound is 193.2 g/mol .
-
Weigh the powder accurately using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration.
-
Vortex thoroughly until the powder is completely dissolved. A brief sonication may aid in dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Note: DMSO is the recommended solvent. For assays where DMSO may interfere, other solvents can be tested, but solubility and stability should be verified. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
Calcium Mobilization Assay
This is a robust and widely used functional assay to measure the activation of Gq/11-coupled GPCRs, which is a downstream consequence of Gi-coupled FPR activation via the Gβγ subunit.
Principle:
This assay utilizes a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) that can be loaded into cells. Upon ligand binding to the GPCR and subsequent IP3-mediated calcium release from intracellular stores, the dye binds to free calcium, resulting in a measurable increase in fluorescence intensity.
Materials:
-
Cells expressing the Formyl Peptide Receptor (e.g., HL-60 cells differentiated into a neutrophil-like phenotype, or a recombinant cell line overexpressing FPR1)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
96- or 384-well black, clear-bottom microplates
-
Fluorescence plate reader with kinetic reading capabilities and automated injection (e.g., FLIPR, FlexStation)
Protocol:
-
Cell Plating: Seed the cells into the microplate at an appropriate density to achieve a confluent monolayer on the day of the assay. For suspension cells, a cell-adhesion-promoting coating on the plate may be necessary.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in the assay buffer. The final concentration of the dye is typically in the range of 1-5 µM. Pluronic F-127 aids in the dispersion of the non-polar AM ester dye in the aqueous buffer.
-
Remove the cell culture medium and add the dye loading buffer to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark to allow for dye uptake and de-esterification.
-
-
Washing: Gently wash the cells with assay buffer to remove excess extracellular dye.
-
Assay:
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).
-
Set the instrument to record fluorescence intensity over time (kinetic read).
-
Establish a baseline fluorescence reading for a few seconds.
-
Using the instrument's injector, add varying concentrations of this compound to the wells.
-
Continue to record the fluorescence signal for a sufficient period to capture the peak response and subsequent decay.
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as the ratio of the peak fluorescence intensity after ligand addition to the baseline fluorescence.
-
Plot the response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of ligand that elicits a half-maximal response).
-
Chemotaxis Assay
Chemotaxis, or directed cell migration towards a chemical gradient, is a primary physiological response to FPR activation.
Principle:
This assay measures the migration of cells through a porous membrane in response to a chemoattractant gradient. The number of cells that have migrated to the lower chamber containing the chemoattractant is quantified.
Materials:
-
Chemotaxis chamber (e.g., Boyden chamber, or multi-well plates with porous inserts)
-
Cells capable of chemotaxis (e.g., differentiated HL-60 cells, primary neutrophils)
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA)
-
This compound
-
Cell staining and quantification reagents (e.g., Calcein-AM, or reagents for cell lysis and detection)
Protocol:
-
Preparation of Chemoattractant Gradient:
-
Prepare serial dilutions of this compound in the assay medium.
-
Add the diluted chemoattractant solutions to the lower wells of the chemotaxis chamber. Include a negative control with assay medium only.
-
-
Cell Preparation:
-
Harvest and resuspend the cells in assay medium at a defined concentration.
-
-
Assay Assembly:
-
Place the porous inserts into the wells containing the chemoattractant solutions.
-
Add the cell suspension to the upper chamber of the inserts.
-
-
Incubation: Incubate the chamber at 37°C in a humidified incubator for a period sufficient to allow for cell migration (typically 1-3 hours).
-
Quantification of Migrated Cells:
-
Remove the inserts and wipe off the non-migrated cells from the upper surface of the membrane.
-
Quantify the cells that have migrated to the lower side of the membrane. This can be done by:
-
Staining the migrated cells with a fluorescent dye and measuring the fluorescence.
-
Lysing the migrated cells and measuring the activity of an intracellular enzyme (e.g., acid phosphatase).
-
Directly counting the cells under a microscope after staining.
-
-
-
Data Analysis:
-
Plot the number of migrated cells (or the corresponding signal) against the concentration of this compound.
-
Determine the EC50 for the chemotactic response.
-
The following diagram outlines the workflow for a typical chemotaxis assay:
References
- 1. Formyl peptide receptor - Wikipedia [en.wikipedia.org]
- 2. Development of Small Molecule Non-peptide Formyl Peptide Receptor (FPR) Ligands and Molecular Modeling of Their Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Formylmethionine-leucyl-phenylalanine - Wikipedia [en.wikipedia.org]
- 5. N-Formyl-L-methionyl-L-leucyl-L-phenylalanine | C21H31N3O5S | CID 443295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. N-formyl-methionyl-leucyl-phenylalanine induces and modulates IL-1 and IL-6 in human PBMC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms and modulation of formyl-methionyl-leucyl-phenylalanine (fMLP)-induced Ca2+ mobilization in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: N-Formyl-L-phenylalanine as a Versatile Intermediate in Bioactive Peptide Synthesis
Abstract
N-formylated peptides represent a critical class of bioactive molecules, acting as potent signaling agents in the innate immune system. Their synthesis is a key focus in drug discovery and immunology research. This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of N-Formyl-L-phenylalanine (For-Phe-OH) as a fundamental building block in the synthesis of these peptides. We present detailed, field-tested protocols for the synthesis, purification, and characterization of For-Phe-OH, and its subsequent application in solid-phase peptide synthesis (SPPS). The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the underlying chemical principles.
The Significance of N-Formylation in Bioactivity
The biological importance of N-formylated peptides stems from their role as microbe-associated molecular patterns (MAMPs). Prokaryotic protein synthesis is initiated with N-formylmethionine, a modification absent in the cytosolic protein synthesis of eukaryotes.[1] Consequently, the mammalian innate immune system has evolved to recognize N-formylated peptides as markers of bacterial invasion or tissue damage, as mitochondria can also release such peptides.[1][2]
This recognition is primarily mediated by a class of G protein-coupled receptors known as Formyl Peptide Receptors (FPRs).[3][4] The canonical ligand for these receptors is N-formylmethionyl-leucyl-phenylalanine (fMLF or fMLP), a tripeptide that binds with high affinity, particularly to FPR1, to trigger a cascade of pro-inflammatory responses.[2][5] These responses include chemotaxis (directing immune cells to the site of infection), degranulation, and the production of reactive oxygen species.[1][6]
The synthesis of fMLF analogs and other N-formylated peptides is therefore of great interest for developing novel immunomodulatory therapeutics.[6] this compound serves as a crucial intermediate, providing the C-terminal residue of fMLF and acting as a versatile building block for a diverse library of related bioactive peptides.
Synthesis of this compound (For-Phe-OH)
The controlled synthesis of For-Phe-OH is the foundational step for its use in peptide chemistry. Direct formylation of L-phenylalanine is efficient and preserves the crucial L-stereochemistry. Two robust methods are presented below.
Protocol 2.1: Formylation via Mixed Anhydride (Formic Acid/Acetic Anhydride)
This classic method reliably produces high-purity material. It involves the in-situ formation of a mixed anhydride of formic and acetic acid, which acts as a potent formylating agent.
Methodology:
-
Preparation: In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, cool 150 mL of 98-100% formic acid to 5-10°C in an ice-water bath.
-
Anhydride Formation: Add 55 mL of acetic anhydride dropwise to the cooled formic acid over 30-45 minutes, ensuring the temperature does not exceed 10°C. Stir the mixture at this temperature for an additional 60 minutes.
-
Amino Acid Addition: In a separate beaker, dissolve 50 g of L-phenylalanine in 100 mL of the prepared mixed anhydride solution.
-
Reaction: Warm the solution to room temperature and stir for 3-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Pour the reaction mixture into 1 L of ice-cold water. A white precipitate of this compound will form.
-
Isolation: Stir the suspension for 30 minutes in the ice bath, then collect the precipitate by vacuum filtration. Wash the solid cake thoroughly with cold water (3 x 100 mL).
-
Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight.
Protocol 2.2: Formylation using Formamide
This method is operationally simpler and avoids the use of acetic anhydride, offering a high-conversion alternative.[7][8]
Methodology:
-
Slurry Formation: Create a slurry of L-phenylalanine in formamide. A typical ratio is 1 g of L-phenylalanine to 5-10 mL of formamide.
-
Reaction: Heat the slurry in an oil bath to 90-100°C with vigorous stirring.[8]
-
Monitoring: The reaction is typically complete within 45-90 minutes. Monitor progress via TLC. An 85% conversion can be achieved after 45 minutes at 90°C.[8]
-
Work-up and Isolation: Cool the reaction mixture to room temperature and pour it into a large volume of cold water to precipitate the product. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
| Parameter | Protocol 2.1 (Mixed Anhydride) | Protocol 2.2 (Formamide) |
| Primary Reagents | L-phenylalanine, Formic Acid, Acetic Anhydride | L-phenylalanine, Formamide |
| Temperature | 5°C → Room Temperature | 90-100°C |
| Typical Reaction Time | 3-4 hours | 45-90 minutes |
| Approx. Yield | 80-90% | 80-85%[8] |
| Key Advantage | High purity after precipitation | Operational simplicity, avoids anhydride |
Purification and Characterization of For-Phe-OH
Purity of the building block is paramount for successful peptide synthesis. The crude product from the synthesis protocols can be further purified by recrystallization.
Protocol 3.1: Purification by Recrystallization
-
Solvent Selection: Dissolve the crude For-Phe-OH in a minimal amount of hot water or an ethanol/water mixture.
-
Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerate at 4°C to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry thoroughly under vacuum.
Protocol 3.2: Analytical Characterization
The identity and purity of the final product must be validated.
| Analysis Technique | Expected Result | Reference |
| Appearance | White to off-white crystalline powder | [9][10] |
| Melting Point | 85 - 88 °C (for Boc-L-Phe, similar expected) | [11] |
| ¹H NMR | Characteristic peaks for the formyl proton (~8.2 ppm), aromatic protons (~7.3 ppm), α-proton, and β-protons. | [12] |
| ¹³C NMR | Characteristic peaks for the formyl carbonyl (~163 ppm), carboxylic acid carbonyl, and aromatic carbons. | [13] |
| Mass Spec (ESI-) | [M-H]⁻ ion at m/z ≈ 192.06 | [14] |
Application in Solid-Phase Peptide Synthesis (SPPS)
For-Phe-OH is an ideal building block for SPPS when an N-terminal formyl group is required in the final peptide. The formyl group is stable to the repetitive deprotection and coupling steps of standard Fmoc-based SPPS and acts as a permanent N-terminal cap.
Protocol 4.1: Manual SPPS of a Model Dipeptide (For-Phe-Ala-OMe)
This protocol outlines the coupling of For-Phe-OH to Alanine loaded on a Wang resin, followed by cleavage to yield the protected dipeptide.
Materials:
-
Fmoc-Ala-Wang resin
-
This compound (For-Phe-OH)
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (N,N-Dimethylformamide)
-
Deprotection Solution: 20% Piperidine in DMF
-
Cleavage Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O
Methodology:
-
Resin Swelling: Swell the Fmoc-Ala-Wang resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Drain the DMF. Add the 20% piperidine/DMF solution and agitate for 5 minutes. Drain and repeat with fresh solution for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all piperidine.
-
Coupling:
-
In a separate vial, pre-activate For-Phe-OH. Dissolve For-Phe-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow to stand for 2-5 minutes.
-
Add the activated amino acid solution to the resin. Agitate at room temperature for 2-4 hours.
-
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (beads should be negative/yellow).
-
Final Wash: Wash the resin with DMF (x3), DCM (x3), and Methanol (x3). Dry the resin under vacuum.
-
Cleavage: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Isolation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the product under vacuum.
-
Purification: Purify the crude peptide using reverse-phase HPLC.
Safety and Handling
This compound is a chemical substance and should be handled with appropriate care in a laboratory setting.[9]
| Hazard | Precaution |
| Skin/Eye Contact | May cause irritation.[10][15] Wear appropriate protective eyeglasses, gloves, and lab coat.[9][11] In case of contact, rinse immediately with plenty of water.[10] |
| Inhalation | Avoid breathing dust.[9] Handle in a well-ventilated area or use a chemical fume hood. |
| Ingestion | May be harmful if swallowed.[15] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the lab. |
| Storage | Store in a cool, dry, dark place in a tightly sealed container.[10] Keep away from oxidizing agents.[9] |
| Disposal | Dispose of in accordance with local, state, and federal regulations. |
Conclusion
This compound is a high-value intermediate for the synthesis of immunologically active peptides. Its straightforward preparation and stability make it an accessible and reliable building block for both academic research and industrial drug development. The protocols and data provided herein offer a validated framework for the synthesis, purification, characterization, and application of For-Phe-OH, enabling the exploration of novel peptide-based therapeutics targeting the formyl peptide receptor family.
References
- 1. N-Formylmethionine-leucyl-phenylalanine - Wikipedia [en.wikipedia.org]
- 2. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]
- 3. Formyl peptide receptor - Wikipedia [en.wikipedia.org]
- 4. altmeyers.org [altmeyers.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Design, synthesis and characterization of fMLF-mimicking AApeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
- 8. N-Formyl-dl-phenylalanine | 4289-95-6 | Benchchem [benchchem.com]
- 9. chembk.com [chembk.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. fishersci.com [fishersci.com]
- 12. N-FORMYL-DL-PHENYLALANINE(4289-95-6) 1H NMR spectrum [chemicalbook.com]
- 13. This compound(13200-85-6) 13C NMR spectrum [chemicalbook.com]
- 14. N-Formyl-dl-phenylalanine | C10H11NO3 | CID 100122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. cdnisotopes.com [cdnisotopes.com]
ANP-012: Preparation, Storage, and Handling of N-Formyl-L-phenylalanine Solutions in DMSO
APPLICATION NOTE & PROTOCOL
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, field-tested guide for the preparation, handling, and storage of N-Formyl-L-phenylalanine solutions using dimethyl sulfoxide (DMSO) as the solvent. This compound is a crucial amino acid derivative utilized in biochemical research and pharmaceutical development.[1] Accurate and reproducible experimental results hinge on the correct preparation of stock and working solutions. This guide details best practices to ensure solution integrity, stability, and optimal performance in downstream biological assays, emphasizing causal relationships behind protocol steps to empower researchers.
Physicochemical Properties & Reagent Specifications
A foundational understanding of this compound's properties is critical for proper handling. The compound is typically a white crystalline powder.[1] Key specifications are summarized below.
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₁NO₃ | [1][2] |
| Molecular Weight | 193.2 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | ~165°C | [1][3] |
| Solubility | Slightly soluble in DMSO and Methanol | [3] |
| Storage (Solid) | -20°C, desiccated | [1][3] |
Note: While some sources may indicate broader solubility in organic solvents, direct empirical data for high-concentration DMSO solutions is often provided by the supplier and should be consulted.
Essential Materials and Equipment
Reagents:
-
This compound (purity ≥98%)
-
Dimethyl sulfoxide (DMSO), Anhydrous (H₂O <0.01%), ≥99.9% purity
-
Sterile, nuclease-free water or appropriate aqueous buffer (e.g., PBS) for working dilutions
Equipment:
-
Analytical balance (± 0.0001 g precision)
-
Calibrated micropipettes (P10, P200, P1000)
-
Sterile, low-retention pipette tips
-
Sterile, conical-bottom microcentrifuge tubes (e.g., 1.5 mL) or amber glass vials
-
Vortex mixer
-
Bath sonicator
-
Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, lab coat
Core Principles: Why DMSO?
DMSO is the solvent of choice for many nonpolar compounds in biological research due to its high solubilizing capacity. However, its use demands precision.
-
Hygroscopicity: DMSO readily absorbs atmospheric moisture. This absorbed water can significantly decrease the solubility of hydrophobic compounds and may promote degradation of the solute over time. Therefore, the use of anhydrous DMSO stored under an inert gas (e.g., argon) and handled with care to minimize air exposure is paramount.
-
Cellular Effects: DMSO can exhibit cytotoxicity and influence cell behavior at concentrations typically above 0.5%.[4] Protocols must be designed to minimize the final DMSO concentration in assays. A vehicle control (media + equivalent DMSO concentration) is mandatory in all experiments.[4][5]
Protocol I: Preparation of a High-Concentration Stock Solution (e.g., 50 mM)
This protocol describes the preparation of a concentrated stock solution, which serves as the foundation for all subsequent experimental dilutions.
Workflow Visualization
Caption: Workflow for preparing a DMSO stock solution.
Step-by-Step Methodology:
-
Pre-Preparation: Allow the vial of this compound powder and the bottle of anhydrous DMSO to equilibrate to room temperature for at least 20-30 minutes before opening. This crucial step prevents atmospheric water from condensing onto the cold powder and into the solvent.
-
Calculation: Determine the mass of this compound required.
-
Formula: Mass (g) = Desired Concentration (mol/L) × Final Volume (L) × Molecular Weight ( g/mol )
-
Example for 1 mL of a 50 mM stock: Mass = 0.050 mol/L × 0.001 L × 193.2 g/mol = 0.00966 g = 9.66 mg
-
-
Weighing: Using an analytical balance, carefully weigh the calculated mass of the compound directly into a sterile 1.5 mL microcentrifuge tube.
-
Solubilization:
-
Add the calculated volume of anhydrous DMSO (in this example, 1.0 mL) to the tube.
-
Close the cap tightly and vortex the solution for 30-60 seconds. Many compounds dissolve readily with simple vortexing.[4]
-
If the compound does not fully dissolve, proceed to sonication. Place the tube in a bath sonicator for 5-10 minutes, or until the solution is clear.[4] Gentle warming in a 37°C water bath can also be used, but must be applied cautiously as heat can degrade sensitive compounds.[4]
-
-
Quality Control: Visually inspect the solution against a bright background. It must be a clear, homogenous solution free of any visible particulates or precipitate.
-
Aliquoting and Storage:
-
To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[4][6]
-
Clearly label all aliquots with the compound name, concentration, solvent, and date.
-
Store aliquots at -20°C for short-to-medium term (1-6 months) or at -80°C for long-term storage (≥6 months).[6]
-
Protocol II: Preparation of Working Solutions
Working solutions are prepared by diluting the high-concentration stock immediately before use.
Core Principle: Serial Dilution in 100% DMSO
To avoid compound precipitation, it is critical to perform serial dilutions in 100% DMSO before the final dilution into your aqueous assay buffer or cell culture medium. Directly diluting a high-concentration DMSO stock into an aqueous solution can cause the compound to crash out of solution, leading to inaccurate concentrations and failed experiments.
Table 2: Example Serial Dilution Scheme in 100% DMSO
| Step | Starting Solution | Volume to Transfer | Volume of 100% DMSO to Add | Final Concentration |
| 1 | 50 mM Stock | 10 µL | 40 µL | 10 mM |
| 2 | 10 mM (from Step 1) | 10 µL | 90 µL | 1 mM (1000 µM) |
| 3 | 1 mM (from Step 2) | 10 µL | 90 µL | 100 µM |
| 4 | 100 µM (from Step 3) | 10 µL | 90 µL | 10 µM |
Final Dilution into Assay Medium:
Once you have the desired concentration in DMSO, you can perform the final dilution into your aqueous medium. For example, to achieve a final concentration of 10 µM in a 1 mL final assay volume (with 0.1% DMSO):
-
Add 1 µL of the 10 mM DMSO stock to 999 µL of your assay medium.
-
Mix thoroughly by gentle inversion or pipetting.
Safety & Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses, when handling this compound and DMSO.[7][8]
-
Ventilation: Handle the solid compound and concentrated DMSO solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[7][9]
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
-
Accidental Exposure:
Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Compound fails to dissolve completely | Insufficient solvent volume; low-quality or wet DMSO; compound has low solubility at the target concentration. | Verify calculations. Use fresh, anhydrous DMSO. Try sonicating or gently warming. If still insoluble, prepare a lower concentration stock. |
| Precipitate forms upon dilution in aqueous buffer | Improper dilution technique (shock precipitation). | Perform serial dilutions in 100% DMSO first before the final dilution into the aqueous medium, as described in Protocol II. |
| Inconsistent experimental results | Stock solution degradation due to multiple freeze-thaw cycles; inaccurate pipetting. | Always aliquot stock solutions into single-use volumes.[6] Ensure pipettes are calibrated and use proper pipetting technique. |
References
- 1. chembk.com [chembk.com]
- 2. N-Formyl-dl-phenylalanine | C10H11NO3 | CID 100122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 13200-85-6 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. chemicalbook.com [chemicalbook.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. N-FORMYL-DL-PHENYLALANINE - Safety Data Sheet [chemicalbook.com]
Application Notes & Protocols: N-Formyl-L-phenylalanine in Schwann Cell Research
A Guide to Investigating Neuroinflammation, Proliferation, and Migration in Peripheral Nerve Repair
Introduction: Decoding Schwann Cell Responses to Injury
Schwann cells (SCs), the principal glial cells of the peripheral nervous system (PNS), are essential for the development, maintenance, and regeneration of peripheral nerves.[1] Following nerve injury, SCs undergo a remarkable transformation, dedifferentiating into a "repair" phenotype that orchestrates the entire regenerative process. This includes clearing myelin debris, proliferating to repopulate the damaged nerve, and forming Büngner bands to guide regenerating axons.[2][3]
A key trigger for this regenerative response is the release of Damage-Associated Molecular Patterns (DAMPs) from injured axons and their disintegrated mitochondria.[4][5] Among these DAMPs are N-formylated peptides, which are recognized by Formyl Peptide Receptors (FPRs), a class of G protein-coupled receptors (GPCRs) expressed on SCs.[6][7][8]
N-Formyl-L-phenylalanine (fMLF or fMLP), a stable and potent synthetic analog of these mitochondrial and bacterial peptides, serves as an invaluable tool for researchers.[5][9] By activating FPRs, specifically the rodent Fpr2, fMLF allows for the precise investigation of the signaling pathways that govern the initial Schwann cell response to injury.[4] This guide provides a detailed overview of the mechanism of action of fMLF and presents a suite of protocols to dissect its effects on Schwann cell proliferation, migration, and signaling, offering a robust framework for drug discovery and basic research into peripheral nerve regeneration.
Section 1: Mechanism of Action - The fMLF-Fpr2 Signaling Axis
This compound initiates a cascade of intracellular events by binding to Formyl Peptide Receptor 2 (Fpr2) on the Schwann cell surface.[4] As a GPCR, the activated Fpr2 receptor catalyzes the exchange of GDP for GTP on the associated heterotrimeric G-protein, causing its dissociation into Gα and Gβγ subunits.[8]
The Gβγ subunit, in particular, triggers divergent downstream pathways critical for the Schwann cell injury response:[8]
-
Phospholipase C (PLC) Pathway: Activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC), which are crucial for processes like degranulation and cytoskeletal rearrangement.[4][8]
-
PI3K/Akt Pathway: The Gβγ subunit also activates Phosphoinositide 3-kinase (PI3K), which phosphorylates PIP2 to form PIP3. This serves as a docking site for Akt (Protein Kinase B), leading to its activation. The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and migration.[6][8]
-
MAPK/ERK Pathway: FPR activation also stimulates the Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK1/2).[6][10] This pathway is a key driver of Schwann cell proliferation and differentiation.[11][12]
Collectively, the activation of these pathways by fMLF modulates gene expression and cellular machinery, driving the phenotypic switch of Schwann cells towards a pro-regenerative state characterized by enhanced proliferation and migratory capacity.
Caption: fMLF signaling cascade in Schwann cells.
Section 2: Experimental Models & Reagents
Cell Models
-
Primary Schwann Cells: Isolated from neonatal rat sciatic nerves, these cells represent the most biologically relevant model.[13] However, they require careful purification to eliminate contaminating fibroblasts.[14]
-
RT4-D6P2T Schwannoma Cell Line (ATCC® CRL-2768™): A rat-derived cell line that serves as a consistent and reproducible model for studying fundamental SC biology, including Fpr2 and inflammatory signaling.[4][15]
Key Reagents and Materials
| Reagent/Material | Supplier (Example) | Catalog # (Example) | Working Concentration/Notes |
| This compound | Sigma-Aldrich | F3506 | 10 nM - 10 µM in DMSO or EtOH.[4] |
| Poly-L-lysine (PLL) | Sigma-Aldrich | P4707 | For coating culture vessels to promote SC attachment. |
| Forskolin | Sigma-Aldrich | F6886 | Mitogen for primary SC proliferation (2-5 µM).[14] |
| Heregulin-β1 (NRG1) | PeproTech | 100-03 | Mitogen for primary SC proliferation (10 ng/mL).[13] |
| Fpr2 Antagonist (e.g., PBP10) | Tocris Bioscience | 4596 | To confirm Fpr2-specificity of observed effects (1-10 µM).[4] |
| MEK Inhibitor (e.g., PD98059) | Cell Signaling Tech | 9900 | To probe the role of the ERK pathway (10-20 µM).[11] |
| PI3K Inhibitor (e.g., LY294002) | Cell Signaling Tech | 9901 | To probe the role of the PI3K/Akt pathway (10-20 µM). |
| Primary Antibodies | |||
| Anti-phospho-p44/42 MAPK (Erk1/2) | Cell Signaling Tech | 4370 | Western Blot (1:2000) |
| Anti-phospho-Akt (Ser473) | Cell Signaling Tech | 4060 | Western Blot (1:2000) |
| Anti-S100 beta (SC marker) | Abcam | ab52642 | IF/ICC (1:500) |
| Anti-Myelin Basic Protein (MBP) | Abcam | ab7349 | IF/ICC (1:500) for myelination assays.[11] |
Section 3: Core Experimental Protocols
The following protocols provide a framework for assessing the key functional consequences of activating FPRs with fMLF in Schwann cells.
Protocol 3.1: Schwann Cell Proliferation Assay (EdU Incorporation)
Principle: 5-ethynyl-2'-deoxyuridine (EdU) is a nucleoside analog of thymidine that is incorporated into DNA during active synthesis. It is detected via a click chemistry reaction, providing a sensitive measure of cell proliferation. This method is often more precise than metabolic assays like CCK-8.[16]
Materials:
-
Schwann cells (Primary or RT4)
-
96-well, black, clear-bottom tissue culture plates, PLL-coated
-
Complete SC media (and serum-free media for starvation)
-
This compound (fMLF) stock solution
-
EdU Cell Proliferation Kit (e.g., from Thermo Fisher Scientific or Ribobio)
-
Fluorescence microscope or high-content imager
Procedure:
-
Cell Seeding: Seed Schwann cells onto a PLL-coated 96-well plate at a density of 1-2 x 10⁴ cells/well. Allow cells to adhere for 24 hours in complete medium.
-
Synchronization (Optional but Recommended): To obtain a more uniform response, synchronize the cells by serum-starving them for 12-24 hours in serum-free medium.
-
Treatment: Replace the starvation medium with low-serum medium containing various concentrations of fMLF (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM). Include a positive control (e.g., complete medium with Forskolin/NRG1).
-
EdU Labeling: 24 hours post-treatment, add EdU to each well at a final concentration of 10-50 µM. Incubate for an additional 2-4 hours. Rationale: This incubation time is sufficient to label cells progressing through S-phase without causing toxicity.
-
Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde (PFA) for 15 minutes, and permeabilize with 0.5% Triton X-100 for 20 minutes at room temperature.
-
EdU Detection: Prepare the click-chemistry reaction cocktail (e.g., containing a fluorescent azide) according to the manufacturer's protocol. Incubate for 30 minutes in the dark.
-
Nuclear Staining: Wash cells and counterstain all nuclei with Hoechst 33342 or DAPI for 15 minutes.
-
Imaging: Wash wells again and image using a fluorescence microscope. Acquire images for both the EdU (e.g., Alexa Fluor 567) and nuclear (DAPI) channels.
Data Analysis & Expected Outcomes:
-
Quantify the total number of cells (DAPI-positive) and the number of proliferating cells (EdU-positive) per field of view using software like ImageJ or CellProfiler.
-
Calculate the proliferation rate as (EdU-positive cells / Total DAPI-positive cells) * 100%.
-
Expected Outcome: fMLF is expected to increase the proliferation rate of Schwann cells in a dose-dependent manner, reflecting the activation of pro-proliferative MAPK/ERK and PI3K/Akt pathways.[6][13]
Protocol 3.2: Schwann Cell Migration Assay (Transwell/Boyden Chamber)
Principle: This assay measures the chemotactic response of cells. Schwann cells are seeded in the upper chamber of a Transwell insert containing a porous membrane. A chemoattractant (fMLF) is placed in the lower chamber, and the number of cells that migrate through the pores to the underside of the membrane is quantified.[13][16]
Materials:
-
Transwell inserts (8.0 µm pore size for 24-well plates)
-
Schwann cells and serum-free medium
-
fMLF
-
4% PFA, Methanol, and Crystal Violet staining solution
-
Cotton swabs and a light microscope
Procedure:
-
Cell Preparation: Culture Schwann cells to ~80% confluency. Harvest and resuspend the cells in serum-free medium at a concentration of 1 x 10⁵ cells/mL. Rationale: Serum starvation prevents confounding pro-migratory signals from serum and enhances the specific chemotactic response.
-
Assay Setup: Add 600 µL of serum-free medium containing different concentrations of fMLF (e.g., 0, 10 nM, 100 nM, 1 µM) to the lower wells of a 24-well plate.
-
Cell Seeding: Add 100 µL of the cell suspension (10,000 cells) to the upper chamber of each Transwell insert and place the inserts into the wells.
-
Incubation: Incubate the plate for 12-24 hours at 37°C in a CO₂ incubator.
-
Cell Removal: After incubation, carefully remove the inserts. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.
-
Fixation and Staining: Fix the migrated cells on the bottom of the membrane by immersing the insert in 4% PFA for 10 minutes, followed by 100% methanol for 20 minutes. Stain the cells with 0.5% Crystal Violet for 15 minutes.
-
Imaging and Quantification: Wash the inserts thoroughly in water and allow them to air dry. Image the underside of the membrane using a light microscope and count the number of migrated cells in 3-5 random fields per insert.
Data Analysis & Expected Outcomes:
-
Calculate the average number of migrated cells per field for each condition.
-
Plot the average cell count against the fMLF concentration.
-
Expected Outcome: fMLF, acting as a chemoattractant, should stimulate Schwann cell migration in a dose-dependent manner.[4] This mimics the process where SCs migrate to form Büngner bands to guide regenerating axons.[17]
Protocol 3.3: Analysis of Signaling Pathway Activation (Western Blotting)
Principle: Western blotting is used to detect and quantify the phosphorylation status of key signaling proteins (like ERK and Akt), which indicates their activation state, following fMLF stimulation.
Materials:
-
6-well plates, PLL-coated
-
Schwann cells and serum-free medium
-
fMLF
-
Ice-cold RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, electrophoresis and transfer equipment
-
Primary and HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Starvation: Seed Schwann cells in 6-well plates and grow to ~90% confluency. Serum-starve the cells for 12-24 hours.
-
Stimulation: Treat the cells with the desired concentration of fMLF (e.g., 100 nM) for various short time points (e.g., 0, 5, 15, 30, 60 minutes). Rationale: Signaling pathway activation is often rapid and transient.
-
Cell Lysis: Immediately after treatment, place the plate on ice, aspirate the medium, and wash once with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts (load 20-30 µg per lane), run on an SDS-PAGE gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash thoroughly and apply chemiluminescent substrate.
-
-
Detection: Capture the signal using a digital imaging system.
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe for the total form of the protein (e.g., total ERK) or a housekeeping protein like GAPDH.
Data Analysis & Expected Outcomes:
-
Perform densitometry analysis on the bands using ImageJ.
-
Calculate the ratio of the phosphorylated protein signal to the total protein signal for each time point.
-
Expected Outcome: A rapid and transient increase in the phosphorylation of ERK1/2 and Akt should be observed, typically peaking between 5 and 30 minutes post-fMLF stimulation, confirming the activation of the respective signaling pathways.[6]
Section 4: Integrated Experimental Workflow
A comprehensive study of fMLF's role in Schwann cell biology involves integrating multiple assays to build a cohesive story from signaling to function. The workflow below illustrates how these protocols can be combined, using pathway inhibitors to establish causality.
Caption: Integrated workflow for studying fMLF in Schwann cells.
Conclusion
This compound is a powerful pharmacological tool for activating the innate immune and regenerative pathways in Schwann cells. By stimulating Fpr2, fMLF provides a controlled method to study the molecular events that mimic the early stages of Wallerian degeneration. The protocols detailed in this guide—from assessing proliferation and migration to dissecting the underlying signaling cascades—provide researchers with a comprehensive toolkit. Elucidating how Schwann cells sense and respond to these DAMP signals is critical for developing novel therapeutic strategies aimed at enhancing peripheral nerve repair and improving functional outcomes after injury.
References
- 1. Models and methods to study Schwann cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Insights Into the Role and Potential of Schwann Cells for Peripheral Nerve Repair From Studies of Development and Injury [frontiersin.org]
- 3. Peripheral nerve regeneration and intraneural revascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Formylated Peptide Induces Increased Expression of Both Formyl Peptide Receptor 2 (Fpr2) and Toll-Like Receptor 9 (TLR9) in Schwannoma Cells—An In Vitro Model for Early Inflammatory Profiling of Schwann Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | The Role of Formyl Peptide Receptors in Neurological Diseases via Regulating Inflammation [frontiersin.org]
- 7. The Role of Formyl Peptide Receptors in Neurological Diseases via Regulating Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]
- 9. Peptide N-formyl-methionyl-leucyl-phenylalanine (FMLP) activates capsaicin-sensitive primary afferent nerves in guinea-pig atria and urinary bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Plastic Fantastic: Schwann Cells and Repair of the Peripheral Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Schwann cell proliferation and differentiation that is induced by ferulic acid through MEK1/ERK1/2 signalling promotes peripheral nerve remyelination following crush injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Pharmacologically targeting Schwann cells to improve regeneration following nerve damage [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Enhancing Schwann Cell Migration Using Concentration Gradients of Laminin Derived-peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. N-Formylated Peptide Induces Increased Expression of Both Formyl Peptide Receptor 2 (Fpr2) and Toll-Like Receptor 9 (TL… [ouci.dntb.gov.ua]
- 16. Frontiers | Regulation of Schwann cell proliferation and migration via miR-195-5p-induced Crebl2 downregulation upon peripheral nerve damage [frontiersin.org]
- 17. mdpi.com [mdpi.com]
Application Notes & Protocols: Metabolic Tracing with Deuterated N-Formyl Amino Acids
Authored by: A Senior Application Scientist
Introduction: The Principle and Power of Isotopic Tracers
Metabolic flux analysis is a powerful methodology for investigating the dynamic processes of life, allowing researchers to quantify the rates of metabolic reactions within a biological system.[1] Unlike static measurements of metabolite concentrations, flux analysis provides a dynamic view of how cells utilize nutrients and rewire pathways in response to genetic or environmental changes.[2][3] Stable isotope tracers, such as those containing deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N), are foundational to these studies.[4] These non-radioactive isotopes are introduced into biological systems, and their journey through metabolic networks is tracked, typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[5]
Deuterium (D or ²H), a stable isotope of hydrogen, offers unique advantages as a tracer. Its incorporation into a molecule results in a distinct mass shift that is readily detectable by mass spectrometry.[6] The "deuterium isotope effect," where the stronger carbon-deuterium (C-D) bond can slow down metabolic reactions, can also be leveraged to improve the pharmacokinetic profiles of drugs.[7][8] In metabolic tracing, deuterated compounds serve as invaluable tools to follow the fate of molecules, identify novel metabolites, and understand the complex interplay of biochemical pathways in both health and disease.[6][9]
This guide focuses specifically on the application of deuterated N-formyl amino acids , a specialized class of tracers with significant utility in probing distinct biological processes, from bacterial protein synthesis to mitochondrial function and cellular quality control.
The Unique Role of N-Formyl Amino Acids in Biology
N-formylmethionine (fMet) is the universal initiating amino acid for protein synthesis in bacteria and in eukaryotic organelles of endosymbiotic origin—mitochondria and chloroplasts.[10] In bacteria, a formyl group is added to methionine after it is charged to its initiator tRNA (tRNAfMet). This N-formylated methionyl-tRNA is then delivered to the ribosome to begin translation. Following initiation, the formyl group is often removed by a peptide deformylase, and the methionine itself may also be excised.[10][11]
This unique biological role makes deuterated N-formyl amino acids, particularly deuterated N-formylmethionine (d-fMet), highly specific probes for several key areas of research:
-
Bacterial Proteomics and Metabolism: Tracking the incorporation of d-fMet allows for the specific analysis of newly synthesized bacterial proteins, providing a powerful tool to study bacterial growth, response to antibiotics, and host-pathogen interactions.
-
Mitochondrial Function: Since mitochondria utilize fMet for initiating protein synthesis, d-fMet can be used to specifically label and quantify the turnover of mitochondrially-encoded proteins in eukaryotic cells, offering insights into mitochondrial biogenesis and dysfunction.
-
Protein Quality Control and Degradation: The N-terminal fMet, if not efficiently removed, can act as a degradation signal (degron), targeting the nascent protein for destruction.[11][12] This "fMet/N-end rule" pathway is a crucial part of cellular quality control.[10] Using deuterated fMet can help elucidate the dynamics of this important proteolytic system.
-
Biomarker Discovery: Circulating N-formylmethionine has been identified as a potential biomarker for metabolic shifts and mitochondrial dysfunction in critical illnesses like septic shock.[13][14] Deuterated standards are essential for the accurate quantification of such biomarkers in complex biological fluids.[15]
Experimental Workflow: A Conceptual Overview
A typical metabolic tracing experiment using deuterated N-formyl amino acids involves several key stages, from tracer introduction to data analysis. Each step must be carefully controlled to ensure the integrity and reproducibility of the results.
Caption: General workflow for a metabolic tracing experiment.
Protocol 1: In Vitro Metabolic Labeling of Bacterial Cultures
This protocol describes the use of deuterated N-formylmethionine (d-fMet) to label newly synthesized proteins in a bacterial culture, such as E. coli.
Rationale: Bacteria are cultured in a minimal medium where the endogenous supply of methionine is replaced with a known concentration of d-fMet. This forces the bacteria to use the deuterated tracer for the initiation of all new protein synthesis. By harvesting cells over time, the rate of new protein synthesis can be quantified.
Materials:
-
Deuterated N-formyl-L-methionine (d-fMet)
-
M9 minimal medium components
-
Appropriate carbon source (e.g., glucose)
-
Bacterial strain of interest (e.g., E. coli BL21(DE3))
-
Shaking incubator
-
Spectrophotometer
-
Centrifuge and tubes
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
Step-by-Step Methodology:
-
Prepare Labeling Medium: Prepare 1L of M9 minimal medium according to standard protocols. In place of standard methionine, supplement the medium with the desired concentration of d-fMet (typically 50-100 mg/L). Filter-sterilize the final medium.
-
Causality Note: Using a minimal medium is critical to prevent the dilution of the isotopic label by unlabeled amino acids present in rich media like LB.[16]
-
-
Inoculation and Growth: Inoculate a small pre-culture (5-10 mL) of the bacterial strain in standard M9 medium (with unlabeled methionine) and grow overnight. The next day, use the pre-culture to inoculate the main 1L d-fMet labeling medium to a starting optical density (OD₆₀₀) of ~0.05.
-
Monitor Growth: Grow the culture in a shaking incubator at the optimal temperature (e.g., 37°C). Monitor the cell density by measuring the OD₆₀₀ every hour.
-
Harvest Timepoints: Collect aliquots of the culture (e.g., 50 mL) at various time points during the logarithmic growth phase (e.g., OD₆₀₀ = 0.2, 0.4, 0.6, 0.8).
-
Self-Validation: Collecting multiple timepoints allows for the calculation of a synthesis rate, which is more robust than a single endpoint measurement.
-
-
Cell Lysis: Pellet the cells from each aliquot by centrifugation (e.g., 5,000 x g for 10 min at 4°C). Discard the supernatant. Wash the pellet once with cold PBS. Resuspend the pellet in an appropriate volume of lysis buffer.
-
Protein Extraction: Lyse the cells (e.g., by sonication on ice) and clarify the lysate by centrifugation (e.g., 15,000 x g for 20 min at 4°C) to remove cell debris.
-
Quantify and Store: Determine the protein concentration of the supernatant using a BCA assay. Aliquot the samples and store them at -80°C for subsequent mass spectrometry analysis.
Protocol 2: Sample Preparation for Mass Spectrometry Analysis
This protocol outlines the preparation of protein samples from Protocol 1 for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Rationale: Proteins are digested into smaller peptides using trypsin. This process makes them amenable to analysis by mass spectrometry. The resulting peptide mixture is then analyzed to identify peptides containing the d-fMet label at their N-terminus.
Materials:
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate buffer (50 mM, pH 8.0)
-
Formic acid (FA)
-
Acetonitrile (ACN)
-
C18 solid-phase extraction (SPE) cartridges
Step-by-Step Methodology:
-
Protein Denaturation and Reduction: Take a known amount of protein (e.g., 50 µg) from each sample. Adjust the volume with 50 mM ammonium bicarbonate buffer. Add DTT to a final concentration of 10 mM and incubate at 56°C for 45 minutes.
-
Alkylation: Cool the samples to room temperature. Add IAA to a final concentration of 25 mM and incubate in the dark for 30 minutes.
-
Causality Note: Reduction and alkylation of cysteine residues prevent disulfide bonds from reforming, ensuring the protein is fully unfolded and accessible to trypsin for efficient digestion.
-
-
Trypsin Digestion: Add trypsin to the protein sample at a ratio of 1:50 (trypsin:protein, w/w). Incubate overnight at 37°C.
-
Quench Digestion: Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalting: Clean up the peptide mixture using a C18 SPE cartridge to remove salts and detergents that can interfere with MS analysis. Elute the peptides with a solution of 50% ACN / 0.1% FA.
-
Dry and Reconstitute: Dry the eluted peptides completely using a vacuum centrifuge. Reconstitute the peptide sample in a small volume (e.g., 50 µL) of 2% ACN / 0.1% FA for LC-MS/MS analysis.
Data Analysis and Interpretation
Principle: The core of the analysis is to detect the mass shift in peptides that have incorporated the deuterated N-formylmethionine. For example, if a deuterium atom replaces a hydrogen atom on the formyl group (CHO -> CDO), the mass of fMet will increase by approximately 1 Da. The exact mass shift depends on the specific deuteration pattern of the tracer used.
Analytical Approach:
-
LC-MS/MS Acquisition: Analyze the prepared peptide samples on a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument).
-
Database Searching: Search the acquired MS/MS data against the relevant protein database (e.g., E. coli proteome). The search parameters must be modified to include the mass of d-fMet as a variable modification on the N-terminus of proteins.
-
Quantification of Enrichment: The isotopic enrichment can be calculated by comparing the peak areas of the labeled (heavy) and unlabeled (light) versions of the same N-terminal peptide across different timepoints. The fractional synthesis rate (FSR) can then be determined from the rate of incorporation of the labeled peptide.
Expected Quantitative Data:
The table below shows hypothetical data for an N-terminal peptide, fMet-Ala-Ser-Lys, illustrating the expected mass shift and the change in relative abundance over time after introducing a d-fMet tracer with four deuterium atoms (+4 Da shift).
| Timepoint | OD₆₀₀ | Unlabeled Peptide (m/z) | Labeled Peptide (m/z) | % Labeled (Relative Abundance) |
| 0 hr | 0.20 | 450.23 | 454.25 | 0% |
| 1 hr | 0.41 | 450.23 | 454.25 | 22% |
| 2 hr | 0.82 | 450.23 | 454.25 | 45% |
| 3 hr | 1.55 | 450.23 | 454.25 | 68% |
Visualizing the Incorporation Pathway
The following diagram illustrates the incorporation of deuterated N-formylmethionine at the initiation of protein synthesis in bacteria.
Caption: Incorporation of d-fMet into a nascent polypeptide chain.
Conclusion and Future Directions
The use of deuterated N-formyl amino acids provides a highly specific and powerful method for tracing metabolic pathways that are otherwise difficult to resolve. These tracers enable precise quantification of bacterial and mitochondrial protein synthesis and offer a unique window into the mechanisms of N-terminal protein degradation. As analytical technologies continue to improve in sensitivity and resolution, the application of these specialized isotopic tracers will undoubtedly expand, furthering our understanding of complex biological systems and aiding in the development of novel therapeutics and diagnostics.[5][17]
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]
- 3. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 5. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 7. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Starting with a degron: N-terminal formyl-methionine of nascent bacterial proteins contributes to their proteolytic control [microbialcell.com]
- 11. Formyl-methionine as a degradation signal at the N-termini of bacterial proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Formyl-methionine as a degradation signal at the N-termini of bacterial proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Circulating N-formylmethionine and metabolic shift in critical illness: a multicohort metabolomics study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. journals.physiology.org [journals.physiology.org]
- 17. Approaches to stable isotope tracing and in vivo metabolomics in the cancer clinic - PMC [pmc.ncbi.nlm.nih.gov]
N-Formyl-L-phenylalanine in high-throughput screening for FPR ligands
Topic: N-Formyl-L-phenylalanine in High-Throughput Screening for Formyl Peptide Receptor Ligands
Audience: Researchers, scientists, and drug development professionals.
Abstract
The Formyl Peptide Receptor (FPR) family, particularly FPR1, represents a critical class of G protein-coupled receptors (GPCRs) that orchestrate the innate immune response to bacterial infection and tissue damage. Their role in mediating chemotaxis, phagocytosis, and inflammation makes them compelling targets for therapeutic intervention in a host of inflammatory diseases. High-throughput screening (HTS) is an essential strategy for identifying novel modulators of FPR1. This compound (fPhe), a stable and synthetic analog of natural bacterial N-formyl peptides, serves as an invaluable tool compound for these large-scale screening campaigns. This guide provides an in-depth examination of the FPR1 signaling pathway and presents detailed, field-proven protocols for utilizing fPhe in robust HTS assays designed to discover and characterize novel FPR1 ligands. We detail both a primary cell-based calcium mobilization assay for initial hit identification and a confirmatory cell-free [³⁵S]GTPγS binding assay for mechanistic validation.
The Target System: Formyl Peptide Receptors (FPRs)
Biological Significance of the FPR Family
The human Formyl Peptide Receptor (FPR) family consists of three members: FPR1, FPR2 (also known as ALX, the lipoxin A4 receptor), and FPR3.[1][2] These receptors are pattern recognition receptors (PRRs) crucial to host defense.[3] FPR1, the first member of this family to be identified, is a high-affinity receptor for N-formylated peptides.[4] These peptides are typically derived from the degradation of bacterial or mitochondrial proteins, acting as potent "find-me" signals for phagocytic leukocytes.[3][5][6]
FPR1 is prominently expressed on myeloid cells, including neutrophils and monocytes, where its activation triggers a cascade of pro-inflammatory and host-defense functions:
-
Chemotaxis: Directed migration of immune cells toward the source of N-formylated peptides.[4][7]
-
Degranulation: Release of antimicrobial proteins and enzymes from intracellular granules.
-
Superoxide Production: Activation of the NADPH oxidase complex to generate reactive oxygen species (ROS) for killing pathogens.[5][8]
Given its central role in initiating and propagating inflammation, the discovery of small molecules that modulate FPR1 activity is a major goal for developing new anti-inflammatory therapies.[2][9]
The FPR1 Signaling Cascade
FPR1 is a canonical GPCR that couples primarily to the pertussis toxin-sensitive Gαi family of heterotrimeric G proteins.[6] Ligand binding induces a conformational change in the receptor, catalyzing the exchange of GDP for GTP on the Gαi subunit. This activation leads to the dissociation of the Gαi-GTP and Gβγ subunits, which then modulate distinct downstream effector enzymes.
The primary signaling pathway relevant to HTS functional assays involves the Gβγ subunit activating Phospholipase Cβ (PLCβ). PLCβ, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, causing the release of stored Ca²⁺ into the cytoplasm.[10][11] This rapid and transient increase in intracellular calcium concentration ([Ca²⁺]i) is a robust and easily measurable signal for receptor activation, making it an ideal readout for HTS.[12][13]
Caption: Canonical FPR1 signaling pathway leading to calcium mobilization.
The Screening Tool: this compound (fPhe)
This compound (fPhe) is a synthetic N-formylated amino acid.[14][15] Its chemical structure mimics the N-terminus of peptides released by bacteria, allowing it to serve as a specific and potent agonist for FPR1.
Chemical Profile of this compound:
| Property | Value |
|---|---|
| Chemical Formula | C₁₀H₁₁NO₃ |
| Molecular Weight | 193.2 g/mol [14] |
| Appearance | White crystalline powder[14] |
| Synthesis | Typically synthesized by the formylation of L-phenylalanine.[16][17][18] |
Rationale for Use in HTS: The causality behind selecting fPhe as a tool compound for HTS is rooted in the need for reproducibility and standardization. While natural ligands like N-formyl-methionyl-leucyl-phenylalanine (fMLF) are highly potent, fPhe provides a structurally simpler, commercially available, and highly stable agonist.[4][19] This ensures minimal batch-to-batch variability, which is critical for the reliability of large-scale screening campaigns. It acts as an ideal reference agonist to benchmark the activity of test compounds and to establish a robust assay window for identifying both agonists and antagonists.
HTS Application Protocol 1: Primary Screening via Calcium Mobilization
This protocol describes a homogeneous ("no-wash") fluorescence-based assay to measure changes in intracellular calcium, suitable for screening large compound libraries in 384-well format.[12][20] It is designed to identify compounds that either activate FPR1 (agonists) or inhibit its activation by fPhe (antagonists).
Principle of the Assay
Cells stably expressing FPR1 are pre-loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[12] This cell-permeable dye is cleaved by intracellular esterases, trapping it inside the cell. Upon binding free Ca²⁺ released from the endoplasmic reticulum, the dye's fluorescence intensity increases dramatically. This change in fluorescence is measured in real-time using a plate reader equipped with an automated liquid handling system, such as a FLIPR (Fluorometric Imaging Plate Reader) or FlexStation.[20][21]
Caption: Workflow for a primary HTS calcium mobilization assay.
Detailed Step-by-Step Methodology
Required Materials:
-
Cell Line: Human U937 or HL-60 cells (endogenously expressing FPR1) or HEK293 cells stably transfected with human FPR1.
-
Assay Plates: 384-well black-walled, clear-bottom microplates, poly-D-lysine coated for non-adherent cells.
-
Reagents:
-
This compound (fPhe)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Probenecid (optional, an anion-exchange transport inhibitor to prevent dye leakage)
-
Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
-
Equipment:
-
Automated liquid handler
-
Fluorometric Imaging Plate Reader (FLIPR), FlexStation, or equivalent.
-
Protocol:
-
Cell Plating:
-
One day prior to the assay, seed FPR1-expressing cells into 384-well plates at a density of 10,000-20,000 cells per well in 25 µL of culture medium.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Dye Loading:
-
Prepare a 2X dye loading solution in Assay Buffer containing 4 µM Fluo-4 AM, 0.04% Pluronic F-127, and (optionally) 2.5 mM Probenecid.
-
Gently remove the culture medium from the cell plates.
-
Add 20 µL of the 2X dye loading solution to each well.
-
Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature in the dark.
-
-
Compound Addition (Antagonist Mode):
-
Prepare test compounds in a separate 384-well compound plate, typically as a 4X final concentration in Assay Buffer. Include controls: vehicle (e.g., 0.1% DMSO) and a known FPR1 antagonist.
-
Using the plate reader's liquid handler, transfer 10 µL from the compound plate to the cell plate.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Addition and Signal Reading (Agonist & Antagonist Mode):
-
Prepare a 4X solution of fPhe in Assay Buffer. For antagonist screening, use a concentration that yields 80% of the maximal response (EC₈₀). For agonist screening, test compounds are added at this step instead of fPhe.
-
Place the cell plate into the plate reader.
-
Initiate kinetic reading, establishing a stable baseline for 5-10 seconds.
-
The instrument's liquid handler adds 10 µL of the 4X fPhe solution (or test agonist) to each well.
-
Continue reading fluorescence (Excitation: 494 nm, Emission: 516 nm) every second for 60-120 seconds.
-
Controls and Data Analysis
A self-validating protocol requires rigorous controls on every plate:
-
Basal Control (Negative): Wells with vehicle only (e.g., DMSO). Defines the baseline fluorescence.
-
Maximal Signal (Positive): Wells with a saturating concentration of fPhe (e.g., 10 µM). Defines the top of the assay window.
-
Reference Antagonist: Wells with a known FPR1 antagonist plus fPhe at EC₈₀. Validates the inhibition response.
Data Analysis:
-
The primary response is calculated as the peak fluorescence intensity minus the baseline fluorescence.
-
For antagonist screening, normalize the data:
-
% Inhibition = 100 * (1 - [Signal_Compound - Signal_Basal] / [Signal_Max - Signal_Basal])
-
-
For agonist screening, normalize the data:
-
% Activation = 100 * ([Signal_Compound - Signal_Basal] / [Signal_Max - Signal_Basal])
-
-
Plot the normalized response against the logarithm of compound concentration and fit to a four-parameter logistic equation to determine IC₅₀ (for antagonists) or EC₅₀ (for agonists) values.[12]
-
Calculate the Z'-factor for each plate to assess assay quality and robustness. A Z' > 0.5 is considered excellent for HTS.
HTS Application Protocol 2: Confirmatory [³⁵S]GTPγS Binding Assay
Hits from the primary screen require validation to confirm their mechanism of action. A [³⁵S]GTPγS binding assay provides a direct measure of G-protein activation, confirming that a compound's activity is mediated through receptor-G protein coupling.[22][23] This cell-free assay is less prone to artifacts from downstream signaling events.[24]
Principle of the Assay
In the presence of an agonist like fPhe, FPR1 catalyzes the exchange of GDP for GTP on the Gαi subunit. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS.[22][24] When [³⁵S]GTPγS binds to the Gα subunit, it becomes stably incorporated. The amount of G protein activation is then quantified by measuring the incorporated radioactivity, typically using a scintillation proximity assay (SPA) or a filtration method.[23][25]
Caption: Workflow for a confirmatory [³⁵S]GTPγS binding assay.
Detailed Step-by-Step Methodology
Required Materials:
-
Membrane Preparation: Cell pellets from a large-scale culture of FPR1-expressing cells (e.g., CHO-FPR1 or HEK-FPR1).
-
Assay Plates: 96- or 384-well microplates.
-
Reagents:
-
[³⁵S]GTPγS (radioactive)
-
Guanosine 5'-diphosphate (GDP)
-
This compound (fPhe)
-
GTPγS (non-radiolabeled, for non-specific binding)
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.
-
-
Equipment:
-
Microplate scintillation counter (e.g., MicroBeta or TopCount)
-
Filtration manifold or SPA beads (e.g., WGA-coated).
-
Protocol (Filtration Format):
-
Reaction Setup: In a 96-well plate, add the following in order (final volume 100 µL):
-
25 µL Assay Buffer (containing test compounds or vehicle).
-
25 µL Assay Buffer containing 10-20 µg of FPR1 cell membranes.
-
25 µL Assay Buffer containing 12 µM GDP (final concentration 3 µM).
-
Pre-incubate for 15 minutes at 30°C.
-
-
Initiate Reaction:
-
Add 25 µL of Assay Buffer containing 0.4 nM [³⁵S]GTPγS (final concentration 0.1 nM) and the desired concentration of fPhe (for determining agonist potency or for antagonist challenge).
-
Incubate for 30-60 minutes at 30°C with gentle shaking.
-
-
Terminate Reaction and Filtration:
-
Terminate the reaction by rapid filtration through a GF/B filter plate using a cell harvester.
-
Quickly wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
-
Quantification:
-
Dry the filter plate completely.
-
Add liquid scintillant to each well.
-
Count the plate in a microplate scintillation counter.
-
Controls and Data Analysis
-
Basal Binding: Reaction with membranes, GDP, and [³⁵S]GTPγS, but no agonist.
-
Agonist-Stimulated Binding: Reaction including a saturating concentration of fPhe.
-
Non-Specific Binding (NSB): Reaction including a high concentration of non-labeled GTPγS (e.g., 10 µM) to displace all specific binding of [³⁵S]GTPγS.
Data Analysis:
-
Calculate specific binding: Total cpm - NSB cpm.
-
For agonists, plot specific binding vs. log[agonist concentration] to determine EC₅₀ and Eₘₐₓ.
-
For antagonists, plot inhibition of fPhe-stimulated specific binding vs. log[antagonist concentration] to determine IC₅₀.
Hit Triage and Interpretation of Results
A successful HTS campaign requires a logical progression from primary screening to hit confirmation and further characterization. The use of fPhe as a standard tool across assays ensures data consistency.
Summary of Expected Outcomes:
| Compound Type | Calcium Mobilization Assay Result | [³⁵S]GTPγS Binding Assay Result |
|---|---|---|
| Full Agonist | Increases [Ca²⁺]i signal (calculable EC₅₀) | Increases [³⁵S]GTPγS binding (calculable EC₅₀) |
| Partial Agonist | Increases [Ca²⁺]i signal, but with lower Eₘₐₓ than fPhe | Increases [³⁵S]GTPγS binding, but with lower Eₘₐₓ than fPhe |
| Neutral Antagonist | No effect alone; inhibits fPhe-induced [Ca²⁺]i increase | No effect alone; inhibits fPhe-stimulated [³⁵S]GTPγS binding |
| Assay Artifact | Shows activity (inhibition or activation) | No activity |
| Non-G protein Signal | Shows activity | No activity |
Caption: Logical workflow for hit triage and validation.
Conclusion
This compound is a fundamental tool for the high-throughput discovery of novel ligands targeting the Formyl Peptide Receptor 1. Its utility as a stable and specific reference agonist enables the development of robust and reproducible screening assays. The complementary cell-based (calcium mobilization) and cell-free ([³⁵S]GTPγS binding) protocols detailed in this guide provide a comprehensive framework for a successful HTS campaign. This strategy allows researchers to move confidently from initial hit identification to mechanistic validation, accelerating the discovery of new chemical entities with therapeutic potential for treating inflammatory diseases.
References
- 1. Regulation of inflammation by members of the formyl-peptide receptor family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Formyl peptide receptor 1 - Wikipedia [en.wikipedia.org]
- 7. What are FPR1 agonists and how do they work? [synapse.patsnap.com]
- 8. Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dynamin-inhibitory-peptide.com [dynamin-inhibitory-peptide.com]
- 11. academic.oup.com [academic.oup.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. chembk.com [chembk.com]
- 15. This compound | 13200-85-6 [chemicalbook.com]
- 16. prepchem.com [prepchem.com]
- 17. N-Formyl-dl-phenylalanine | 4289-95-6 | Benchchem [benchchem.com]
- 18. Aspartame - Wikipedia [en.wikipedia.org]
- 19. N-Formylated Peptide Induces Increased Expression of Both Formyl Peptide Receptor 2 (Fpr2) and Toll-Like Receptor 9 (TLR9) in Schwannoma Cells—An In Vitro Model for Early Inflammatory Profiling of Schwann Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 22. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 23. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The [35S]GTPγS binding assay: approaches and applications in pharmacology | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
N-Formyl-L-phenylalanine solubility and stability in aqueous buffers
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for N-Formyl-L-phenylalanine. This document is designed to provide in-depth, field-proven insights into the handling of this compound, with a focus on its solubility and stability in aqueous buffers. Our goal is to equip you with the knowledge to anticipate challenges, troubleshoot issues, and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the properties and handling of this compound.
Q1: What is the general solubility of this compound in aqueous buffers?
Q2: What is the recommended method for preparing solutions?
The most reliable method is to first prepare a concentrated stock solution in a suitable organic solvent and then dilute this stock into your aqueous buffer or cell culture medium. This approach bypasses the low aqueous solubility of the crystalline solid.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) and ethanol are excellent choices for creating high-concentration stock solutions[3][4].
-
Causality: These organic solvents disrupt the crystal lattice forces of the solid more effectively than water, allowing for much higher concentrations to be achieved. When this concentrated stock is diluted into a larger volume of aqueous buffer, the this compound molecules can remain in solution, provided the final concentration does not exceed its solubility limit in that specific buffer.
Q3: How stable is this compound?
There is a significant difference in stability between the solid form and solutions.
-
Solid Form: As a dry powder, the compound is stable when stored correctly. It should be kept in a tightly sealed container in a dry, cool, and well-ventilated location[5][6].
-
Aqueous Solutions: The stability in aqueous buffers is a critical experimental parameter. The N-formyl group is susceptible to hydrolysis, particularly under acidic conditions, which can be accelerated by heat[7][8][9]. For the related peptide N-Formyl-Met-Leu-Phe, it is explicitly recommended not to store aqueous solutions for more than one day[3]. This is a prudent guideline to adopt for this compound to ensure experimental consistency.
Q4: What are the optimal storage conditions?
Proper storage is crucial for maintaining the integrity of the compound.
| Form | Temperature | Conditions | Rationale |
| Solid Powder | Room Temperature or 4°C | Tightly sealed, dry, dark place[2][5][6]. | Minimizes degradation from moisture and light. |
| Organic Stock Solution | -20°C or -80°C | Aliquoted in tightly sealed vials. | Prevents degradation from repeated freeze-thaw cycles and limits exposure to air and moisture. A related compound in DMSO is stable for at least six months at -20°C[4]. |
| Aqueous Working Solution | 2-8°C (Short-term) | Use immediately. | Due to the potential for hydrolysis, aqueous solutions are the least stable. It is highly recommended to prepare them fresh for each experiment[3]. |
Troubleshooting Guide
This section provides a problem-solving framework for specific issues you may encounter during your experiments.
Problem 1: My this compound powder is not dissolving in my aqueous buffer (e.g., PBS, pH 7.4).
-
Root Cause Analysis: This is the most common issue and is almost always due to the compound's limited intrinsic solubility in neutral aqueous solutions. The energy required to break the crystal lattice of the solid is greater than the energy gained by solvating the individual molecules in water at that pH.
-
Self-Validating Solution Workflow:
Caption: Decision tree for troubleshooting solubility.
-
Expert Insight: The formyl group does not significantly alter the pKa of the alpha-carboxyl group from that of native phenylalanine. Therefore, the molecule's solubility will be lowest near its isoelectric point and will increase at pH values further away (both acidic and basic). However, be mindful that low pH can cause hydrolysis of the formyl group[9]. Using an organic stock is the most robust and pH-neutral approach.
Problem 2: I am observing a decline in biological activity or inconsistent results from day-to-day.
-
Root Cause Analysis: This strongly suggests the compound is degrading in your working solution. The primary mechanism of degradation in aqueous buffers is the hydrolysis of the amide bond of the formyl group, yielding L-phenylalanine and formic acid. This loss of the N-terminal formyl group will almost certainly abolish its specific biological activity at formyl peptide receptors.
-
Preventative Protocol:
Protocol 1: Workflow for Preparing and Using this compound Solutions
-
Stock Solution Preparation: Prepare a 10-50 mM stock solution of this compound in 100% DMSO.
-
Aliquoting: Immediately dispense the stock solution into single-use aliquots in high-quality, low-binding microcentrifuge tubes.
-
Storage: Store these aliquots at -80°C for long-term storage.
-
Daily Preparation: For each experiment, retrieve a single aliquot from the freezer. Allow it to thaw completely at room temperature.
-
Working Solution: Prepare your final working solution by diluting the stock into your pre-warmed (e.g., 37°C) aqueous buffer or media immediately before use.
-
Discard: At the end of the day, discard any unused portion of the diluted aqueous solution. Do not store and re-use aqueous solutions [3].
Caption: Recommended workflow to ensure compound stability.
-
Problem 3: How can I quantitatively assess the stability in my specific buffer?
-
Root Cause Analysis: Your experimental buffer may contain components (e.g., enzymes in serum-containing media, extreme pH) that uniquely affect the stability of this compound. A simple stability study is required for validation.
-
Authoritative Protocol: High-Performance Liquid Chromatography (HPLC) is the gold standard for this type of analysis, allowing for the separation and quantification of the parent compound from its potential degradants[10][11][12].
Protocol 2: Basic HPLC Protocol to Assess Stability
-
Objective: To determine the percentage of this compound remaining over time in a specific aqueous buffer.
-
Materials:
-
This compound
-
Your aqueous buffer of interest
-
HPLC system with a UV detector (detection at ~210-220 nm is a good starting point)
-
C18 reverse-phase HPLC column
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid
-
-
Methodology:
-
Timepoint Zero (T=0): Prepare a fresh solution of this compound in your buffer at the desired final concentration. Immediately inject an aliquot onto the HPLC system. This will give you the initial peak area for the intact compound.
-
Incubation: Incubate the remaining solution under your experimental conditions (e.g., 37°C).
-
Subsequent Timepoints: At defined intervals (e.g., 2, 4, 8, 24 hours), take another aliquot of the solution and inject it onto the HPLC.
-
Analysis: For each timepoint, integrate the peak area corresponding to the intact this compound. A decrease in this peak area over time indicates degradation. The appearance of new peaks may correspond to degradation products like L-phenylalanine.
-
-
Interpretation: Calculate the percentage of compound remaining at each timepoint relative to T=0. This will provide a quantitative measure of stability in your specific experimental context.
-
References
- 1. chembk.com [chembk.com]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. US4021418A - Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters - Google Patents [patents.google.com]
- 8. US4071511A - Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters having free carboxyl groups - Google Patents [patents.google.com]
- 9. EP0058063A1 - Process for removing an n-formyl group - Google Patents [patents.google.com]
- 10. HPLC measurement of phenylalanine in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PLASMA PHENYLALANINE DETERMINATION BY QUANTITATIVE DENSITOMETRY OF THIN LAYER CHROMATOGRAMS AND BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY IN RELATION WITH MODERN MANAGEMENT OF PHENYLKETONURIA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Method development and validation for analysis of phenylalanine, 4‐hydroxyphenyllactic acid and 4‐hydroxyphenylpyruvic acid in serum and urine - PMC [pmc.ncbi.nlm.nih.gov]
proper storage conditions for N-Formyl-L-phenylalanine powder
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with N-Formyl-L-phenylalanine powder. It is designed to offer practical, field-proven insights to ensure the integrity and successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound powder?
For maximal stability, this compound powder should be stored at -20°C.[1] The container must be tightly sealed and placed in a dry, well-ventilated area to minimize moisture absorption and potential degradation.[2][3] It is also crucial to store the compound away from strong oxidizing agents and foodstuffs.[2]
Q2: How should I handle this compound powder in the laboratory?
Handle the powder in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust.[3][4] Personal protective equipment (PPE), including gloves, safety goggles with side-shields, and a lab coat, is essential to prevent skin and eye contact.[2][3][4] After handling, wash your hands thoroughly.
Q3: What solvents are recommended for dissolving this compound?
This compound is slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[1] For biological experiments, it is common to prepare a concentrated stock solution in an appropriate organic solvent and then make further dilutions into aqueous buffers.
Q4: Can I store this compound in solution?
While the powder is stable long-term when stored correctly, solutions are more prone to degradation. If you must store solutions, it is recommended to prepare aliquots of your stock solution in an anhydrous solvent like DMSO and store them at -20°C for short periods. Aqueous solutions are not recommended for storage for more than a day. Repeated freeze-thaw cycles should be avoided as they can accelerate degradation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Powder appears discolored (not white) or clumpy. | 1. Improper storage leading to moisture absorption. 2. Exposure to light or incompatible chemicals. 3. Potential degradation of the compound. | 1. Discard the powder as its purity is compromised. 2. Review storage procedures to ensure the new stock is stored in a tightly sealed container at -20°C in a dark, dry environment. 3. Always use a fresh, unopened vial for critical experiments. |
| Difficulty dissolving the powder in the recommended solvent. | 1. The solvent may not be of high purity (e.g., contains water). 2. The concentration being attempted is too high. 3. The powder has degraded, leading to less soluble impurities. | 1. Use fresh, anhydrous grade solvent. 2. Try gentle warming or sonication to aid dissolution. 3. Prepare a more dilute solution. 4. If solubility issues persist, consider a quality control check of the compound. |
| Inconsistent or unexpected experimental results. | 1. Degradation of the this compound stock solution. 2. Inaccurate concentration of the working solution. 3. Hydrolysis of the N-formyl group. | 1. Prepare fresh solutions for each experiment from a properly stored powder stock. 2. Verify the concentration of your stock solution using a spectrophotometer or other quantitative method. 3. For sensitive applications, perform a quality control check (e.g., HPLC) on your stock solution to confirm its integrity. |
| Precipitate forms when diluting the stock solution into an aqueous buffer. | 1. The final concentration in the aqueous buffer exceeds the solubility limit. 2. The organic solvent from the stock solution is not fully miscible with the aqueous buffer at the prepared ratio. | 1. Increase the volume of the aqueous buffer to achieve a lower final concentration. 2. Ensure the percentage of the organic solvent in the final working solution is low and compatible with your experimental system. 3. Add the stock solution to the aqueous buffer slowly while vortexing to improve mixing. |
Experimental Protocols
Protocol 1: Reconstitution of this compound Powder
This protocol outlines the steps for preparing a stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, low-binding microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Procedure:
-
Equilibration: Allow the vial of this compound powder to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold powder.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of powder. For accuracy, use a calibrated analytical balance.
-
Dissolution: Transfer the weighed powder to a sterile microcentrifuge tube. Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile, low-binding microcentrifuge tubes. Store the aliquots at -20°C.
Protocol 2: Quality Control of this compound Stock Solution by HPLC
This protocol provides a general method for assessing the purity and integrity of your this compound stock solution using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound stock solution
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile
-
-
Sample Preparation: Dilute a small aliquot of your this compound stock solution with Mobile Phase A to a final concentration suitable for HPLC analysis (e.g., 1 mg/mL).
-
HPLC Analysis:
-
Inject the prepared sample onto the C18 column.
-
Run a gradient elution, for example, from 5% to 95% Mobile Phase B over 20 minutes.
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 254 nm).
-
-
Data Analysis:
-
A pure sample should show a single major peak corresponding to this compound.
-
The presence of additional peaks may indicate impurities or degradation products. The retention time of the main peak should be consistent between runs.
-
Visualizations
Diagram 1: Proper Storage and Handling Workflow
Caption: Recommended workflow for storage and handling.
Diagram 2: Troubleshooting Logic for Solubility Issues
References
optimizing N-Formyl-L-phenylalanine concentration for chemotaxis experiments
An In-Depth Guide to Optimizing N-Formyl-L-phenylalanine Concentration for Chemotaxis Experiments
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that successful chemotaxis assays are foundational to many research and development programs. This compound (fMLP), a potent chemoattractant, is a critical reagent in these studies. However, its effective use requires a nuanced understanding of its mechanism and careful optimization.
This guide provides field-proven insights and detailed protocols to help you navigate the complexities of fMLP-induced chemotaxis, troubleshoot common issues, and generate reliable, reproducible data.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers have when designing their fMLP chemotaxis experiments.
Q1: What is this compound (fMLP) and why is it used in chemotaxis assays?
A1: this compound (fMLP) is a synthetic N-formylated tripeptide (N-formyl-Met-Leu-Phe) that acts as a powerful chemoattractant for phagocytic leukocytes, such as neutrophils and macrophages.[1] It mimics peptides of bacterial origin, which start with N-formylmethionine, unlike eukaryotic proteins.[1] This allows immune cells to recognize it as a "find-me" signal, directing them toward sites of bacterial infection or tissue damage.[1] In research, it is the prototypical chemoattractant used to study the mechanisms of innate immunity, inflammation, and cell migration due to its potent and specific activity through the Formyl Peptide Receptor 1 (FPR1), a G-protein coupled receptor (GPCR).[2][3]
Q2: What is the optimal concentration range of fMLP for chemotaxis experiments?
A2: There is no single optimal concentration; the ideal range is cell-type dependent and should always be determined empirically through a dose-response experiment. However, based on extensive literature, a typical starting range for optimization is between 1 nM and 1000 nM .
Most studies report a peak chemotactic response for human neutrophils between 10 nM and 100 nM .[4][5][6][7] For neutrophil-like differentiated HL-60 (dHL-60) cells, a similar range of 10 nM to 100 nM is often effective.[8][9][10] It is critical to test a range of concentrations (e.g., logarithmic dilutions from 0.1 nM to 1000 nM) to identify the peak of the bell-shaped curve for your specific cells and assay conditions.
Q3: Why do fMLP dose-response curves for chemotaxis have a "bell shape"?
A3: The characteristic bell-shaped curve is a result of receptor dynamics.
-
Ascending Limb (Low Concentrations): At low fMLP concentrations, more receptors are bound as the concentration increases, leading to a stronger directional signal and increased cell migration.
-
Peak of the Curve: This represents the optimal concentration where the signaling for directed migration is maximal. For neutrophils, this peak is often observed around 10-100 nM.[4]
-
Descending Limb (High Concentrations): At supra-optimal concentrations, several factors contribute to reduced chemotaxis. The primary cause is receptor desensitization , where the cell becomes unresponsive to the chemoattractant despite its high concentration.[11][12] The shallow gradient formed by saturating concentrations of fMLP also makes it difficult for the cell to distinguish a "front" from a "back," leading to chemokinesis (random movement) rather than chemotaxis (directed movement).[4]
Q4: How should I prepare and store fMLP stock solutions?
A4: Proper preparation and storage are critical for reproducible results.
-
Solvent: fMLP is poorly soluble in aqueous buffers but dissolves well in dimethyl sulfoxide (DMSO).[13]
-
Stock Solution: Prepare a high-concentration primary stock solution, for example, 10 mM in 100% DMSO.
-
Aliquoting & Storage: Aliquot the stock solution into small, single-use volumes and store them at -20°C. Frozen DMSO stocks should be stable for at least six months.[13] Avoid repeated freeze-thaw cycles, which can degrade the peptide.
-
Working Solutions: On the day of the experiment, thaw an aliquot and prepare working dilutions in your assay buffer (e.g., RPMI or HBSS with BSA). Because the methionine residue in fMLP is prone to oxidation, some protocols recommend using oxygen-free water for buffers or making fresh dilutions just before use.[13][14]
Section 2: Troubleshooting Guide
This guide addresses specific experimental issues in a problem-solution format.
Q1: Problem - High background migration in my negative control wells.
A1: Causality & Solution High background migration (chemokinesis) indicates that cells are moving randomly without a specific chemoattractant gradient. This is a common issue with neutrophils, which are easily activated.
-
Cause 1: Cell Activation During Isolation. Neutrophil isolation procedures, especially those involving temperature changes or harsh centrifugation, can cause premature activation.[15]
-
Solution: Perform all isolation steps at 4°C or on ice. Use minimal centrifugation speeds and avoid harsh vortexing. Ensure all reagents are cold and endotoxin-free.
-
-
Cause 2: Endotoxin Contamination. Reagents like Bovine Serum Albumin (BSA) or culture media can contain lipopolysaccharide (LPS), which activates neutrophils.
-
Solution: Use high-quality, endotoxin-free reagents for all buffers and media.[14]
-
-
Cause 3: Overly Long Incubation Time. If the assay runs for too long, the distinction between directed and random movement diminishes.
Q2: Problem - I see little to no cell migration, even at supposedly optimal fMLP concentrations.
A2: Causality & Solution A lack of migration can stem from issues with the cells, the chemoattractant, or the assay setup.
-
Cause 1: Receptor Desensitization. If cells are exposed to even low levels of fMLP or other activating factors before the assay, their receptors may become desensitized and unresponsive.[11][17]
-
Solution: Handle cells gently and ensure no cross-contamination of fMLP into your cell suspension. Pre-incubation of cells with certain cytokines can also alter their response to fMLP.[6]
-
-
Cause 2: Degraded fMLP. Improperly stored or handled fMLP may lose its activity.
-
Solution: Always use a fresh aliquot of fMLP stock for preparing working solutions. If in doubt, purchase new fMLP and prepare fresh stocks.
-
-
Cause 3: Suboptimal Assay Conditions. The pore size of the membrane, incubation time, and cell density are critical parameters.
-
Solution: For human neutrophils (typically 10-12 µm in diameter), a membrane with 3 to 5 µm pores is recommended for Transwell® assays. Ensure you are adding an appropriate number of cells to the top chamber (e.g., 1x10^6 cells/mL). Verify all parameters against established protocols.[16]
-
-
Cause 4: Poor Cell Viability.
-
Solution: Check cell viability using a method like Trypan Blue exclusion before starting the experiment. Neutrophils are short-lived, so it is best to use them as soon as possible after isolation.
-
Q3: Problem - My results are inconsistent between experiments.
A3: Causality & Solution Variability is often caused by minor, uncontrolled changes in experimental conditions.
-
Cause 1: Donor Variability. Primary neutrophils isolated from different human donors can exhibit significant functional differences.
-
Solution: If possible, pool cells from multiple donors or, at a minimum, repeat experiments with several different donors to ensure the observed effects are not donor-specific. For a more consistent model, consider using a cell line like HL-60 cells differentiated into a neutrophil-like phenotype.[18][19]
-
-
Cause 2: Inconsistent Reagent Preparation.
-
Solution: Adhere strictly to your validated protocols for preparing fMLP dilutions and assay buffers. Use single-use aliquots of fMLP to avoid concentration changes from solvent evaporation or degradation from freeze-thaw cycles.[13]
-
-
Cause 3: Serum Effects. The presence of serum in the media can affect chemotaxis, as it contains factors that may degrade chemoattractants or influence cell migration.
-
Solution: Most fMLP chemotaxis assays are performed in serum-free media or media supplemented with a protein carrier like BSA to minimize non-specific binding.[4] If your protocol requires serum, ensure the same type and concentration are used consistently.
-
Section 3: Key Protocols & Data
Optimized fMLP Concentration Ranges
The following table summarizes empirically determined concentration ranges for achieving maximal chemotactic response in common cell types. These should be used as a starting point for your own optimization.
| Cell Type | Typical Optimal fMLP Concentration | Key Considerations | References |
| Human Neutrophils | 10 nM - 100 nM | Highly sensitive to pre-activation. Response can vary between donors. | [4],[5],[6] |
| Mouse Neutrophils | 100 nM - 1000 nM | Often require higher concentrations than human neutrophils for maximal response. | [2] |
| dHL-60 Cells | 10 nM - 100 nM | Response can depend on the differentiation protocol (e.g., DMSO vs. ATRA). | [8],[18],[9] |
Protocol 1: Preparation of fMLP Stock and Working Solutions
This protocol ensures the preparation of stable, reliable fMLP solutions.
Materials:
-
N-Formyl-Met-Leu-Phe (fMLP) powder (e.g., Sigma-Aldrich F3506)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Assay Buffer (e.g., RPMI 1640 + 0.5% BSA)
Procedure:
-
Calculate Mass for 10 mM Stock:
-
The molecular weight of fMLP is 437.56 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, you need: 437.56 g/mol * 0.010 mol/L * 0.001 L = 0.0043756 g = 4.38 mg
-
-
Prepare Primary Stock (10 mM):
-
Carefully weigh 4.38 mg of fMLP powder and dissolve it in 1 mL of 100% DMSO.
-
Vortex thoroughly until the powder is completely dissolved. This is your 10 mM Primary Stock .
-
-
Aliquot and Store:
-
Dispense the 10 mM stock into 10 µL single-use aliquots in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C.
-
-
Prepare Working Solutions (on day of experiment):
-
Thaw one 10 µL aliquot of the 10 mM stock.
-
Perform a serial dilution in your assay buffer to achieve the desired final concentrations. For example, to make a 1 µM working solution (a common highest concentration in a dose-response):
-
Add 1 µL of 10 mM stock to 999 µL of assay buffer.
-
From this 1 µM solution, perform further serial dilutions to create your concentration gradient (e.g., 100 nM, 10 nM, 1 nM, etc.).
-
-
Always add the DMSO stock to the buffer, not the other way around, to prevent precipitation.[20]
-
Protocol 2: General Neutrophil Chemotaxis Assay using a Transwell® System
This protocol provides a framework for a standard chemotaxis experiment.
Materials:
-
Transwell® permeable supports (e.g., 24-well plate with 3.0 µm pore size inserts)
-
Isolated human neutrophils (or other cells of interest)
-
Assay Buffer (e.g., RPMI 1640 + 0.5% BSA)
-
fMLP working solutions at various concentrations
-
Detection reagent (e.g., Calcein-AM for fluorescence or a cell counter)
Procedure:
-
Prepare the Plate:
-
Add 600 µL of Assay Buffer containing the desired fMLP concentration to the lower wells of the 24-well plate. Include a "no fMLP" buffer-only well as a negative control.
-
Carefully place the Transwell® inserts into the wells, avoiding air bubbles.
-
-
Prepare Cells:
-
Resuspend freshly isolated neutrophils in Assay Buffer to a final concentration of 1-2 x 10^6 cells/mL.
-
-
Start the Assay:
-
Add 100 µL of the cell suspension to the top chamber of each Transwell® insert.
-
-
Incubate:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 60-90 minutes. The optimal time should be determined empirically.
-
-
Quantify Migration:
-
After incubation, carefully remove the inserts.
-
Quantify the number of cells that have migrated to the lower chamber. This can be done by:
-
Flow Cytometry/Automated Cell Counter: Directly count the cells in the lower chamber. This method is highly accurate.[16]
-
Fluorescence Measurement: Pre-label the cells with a fluorescent dye like Calcein-AM. After migration, measure the fluorescence in the bottom well using a plate reader.
-
-
-
Data Analysis:
-
Calculate the Chemotactic Index (CI) for each concentration: CI = (Number of cells migrated toward fMLP) / (Number of cells migrated toward buffer control)
-
Plot the CI or the number of migrated cells against the fMLP concentration to visualize the dose-response curve.
-
Section 4: Scientific Background & Visualizations
The fMLP Signaling Pathway
fMLP initiates a complex signaling cascade by binding to the Formyl Peptide Receptor 1 (FPR1).[3] This interaction activates heterotrimeric G-proteins (specifically of the Gi family), leading to the dissociation of the Gα and Gβγ subunits.[2] Both subunits trigger downstream pathways crucial for chemotaxis:
-
Phospholipase C (PLC) Activation: Leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium, while DAG activates Protein Kinase C (PKC).[2][21]
-
Phosphoinositide 3-kinase (PI3K) Activation: Gβγ subunits activate PI3K, which generates PIP3 at the leading edge of the cell. This is a critical step for establishing cell polarity and regulating the actin cytoskeleton.
-
MAPK Pathway Activation: The cascade also activates mitogen-activated protein kinase (MAPK) pathways, such as ERK, which are involved in regulating migration.[4][21]
Collectively, these signals converge to regulate the actin cytoskeleton, leading to cell polarization, the formation of a leading-edge lamellipodium, and directed movement up the chemoattractant gradient.[21]
Caption: fMLP signaling cascade in neutrophils.
Experimental Workflow Diagram
This diagram outlines the critical steps for a successful chemotaxis experiment, from preparation to analysis.
Caption: Standard workflow for an fMLP chemotaxis assay.
References
- 1. N-Formylmethionine-leucyl-phenylalanine - Wikipedia [en.wikipedia.org]
- 2. Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formyl peptide receptor 1 - Wikipedia [en.wikipedia.org]
- 4. Chemoattractant concentration–dependent tuning of ERK signaling dynamics in migrating neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential regulation of neutrophil chemotaxis to IL-8 and fMLP by GM-CSF: lack of direct effect of oestradiol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. Desensitization uncouples the formyl peptide receptor-guanine nucleotide-binding protein interaction in HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reactivation of Desensitized Formyl Peptide Receptors by Platelet Activating Factor: A Novel Receptor Cross Talk Mechanism Regulating Neutrophil Superoxide Anion Production | PLOS One [journals.plos.org]
- 13. researchgate.net [researchgate.net]
- 14. Chemotaxis in Neutrophil-Like HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Optimization of the Transwell® assay for the analysis of neutrophil chemotaxis using flow cytometry to refine the clinical investigation of immunodeficient patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Reactivation of Desensitized Formyl Peptide Receptors by Platelet Activating Factor: A Novel Receptor Cross Talk Mechanism Regulating Neutrophil Superoxide Anion Production - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chemotaxis and swarming in differentiated HL-60 neutrophil-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. benchchem.com [benchchem.com]
- 21. geneglobe.qiagen.com [geneglobe.qiagen.com]
Technical Support Center: Troubleshooting Low Signal in N-Formyl-L-phenylalanine (fMLP) Induced Cell Response
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with N-Formyl-L-phenylalanine (fMLP)-induced cell response assays. A low or absent signal can be a significant roadblock in your research. This guide is designed to provide you with a systematic approach to troubleshooting, grounded in scientific principles and extensive field experience. We will delve into the common pitfalls and provide actionable solutions to help you achieve robust and reproducible results.
Frequently Asked Questions (FAQs)
Here are some of the most common initial questions we receive. This section is designed for rapid problem identification.
Q1: My cells are not responding to fMLP at all, but they seem healthy. What's the first thing I should check?
A1: The most common culprit is the fMLP solution itself. This compound is susceptible to degradation, particularly the methionine residue which can oxidize in aqueous solutions.[1] Always prepare fresh dilutions of fMLP from a DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of your stock solution.[2] We recommend aliquoting your stock upon initial preparation.
Q2: I see a response, but it's much weaker than expected. What are the likely causes?
A2: A weak signal can stem from several factors. Sub-optimal fMLP concentration is a frequent issue. It's crucial to perform a full dose-response curve to determine the optimal concentration for your specific cell type and assay, as high concentrations can lead to rapid receptor desensitization.[3] Another key area to investigate is the health and passage number of your cells, as receptor expression can diminish over time in culture.[3]
Q3: The signal is strong initially but disappears very quickly. Is this normal?
A3: Yes, for certain assays like calcium flux, a transient signal is expected. The fMLP receptor 1 (FPR1) can desensitize and internalize rapidly upon ligand binding, often within seconds to minutes.[4] If your detection method is not configured for a rapid kinetic read, you may miss the peak response.[3]
Q4: My positive control for the assay works, but the fMLP-induced signal is low. What does this suggest?
A4: This is a strong indicator that the issue is specific to the fMLP signaling pathway. The primary suspects are the fMLP reagent's integrity, its concentration, or the expression and functionality of the fMLP receptor (FPR1) on your cells.[5]
In-Depth Troubleshooting Guides
For a more comprehensive approach, we have broken down the experimental workflow into four key stages. Below is a logical workflow to diagnose the root cause of a low signal.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signalling defect in FMLP-induced neutrophil respiratory burst in myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purity Analysis of N-Formyl-L-phenylalanine by HPLC
Welcome to the technical support guide for the purity analysis of N-Formyl-L-phenylalanine using High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, analytical scientists, and drug development professionals who rely on accurate and robust chromatographic methods. Here, we move beyond simple protocols to explain the scientific rationale behind each step, empowering you to not only execute the method but also to effectively troubleshoot any issues that may arise.
Foundational HPLC Protocol for this compound
The following reversed-phase HPLC (RP-HPLC) method is a robust starting point for establishing the purity of this compound. RP-HPLC is the predominant technique for this type of analysis, separating molecules based on their hydrophobicity.[1][2]
Experimental Workflow
The logical flow of the analysis, from sample preparation to data interpretation, is critical for reproducible results.
Caption: High-level workflow for HPLC purity analysis.
Detailed Method Parameters
This method is designed to provide excellent peak shape and resolution for this compound from its common impurities.
| Parameter | Recommended Condition | Rationale & Expert Notes |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides the necessary hydrophobic character for retaining the analyte. A 250 mm length ensures high efficiency and resolving power.[1] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | The acidic pH (~2.5) is critical. This compound has a carboxylic acid group. By operating below its pKa, we suppress its ionization, converting it to the neutral form which is better retained on the C18 column, leading to sharp, symmetrical peaks.[3][4] Phosphoric acid is a good choice for low UV detection wavelengths.[5] |
| Mobile Phase B | Acetonitrile (ACN) | Acetonitrile is a common organic modifier with low viscosity and good UV transparency.[4] |
| Elution Mode | Isocratic or Gradient | Isocratic Start: 70% A / 30% B. If impurities are close to the main peak or late-eluting, a shallow gradient (e.g., 30% to 50% B over 15 minutes) will improve resolution.[1] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures retention time reproducibility and can improve peak efficiency.[6] |
| Detection (UV) | Primary: 215 nm, Secondary: 258 nm | The phenyl ring of the molecule provides a distinct absorbance maximum around 258 nm.[5] However, many potential impurities may lack this chromophore. Monitoring at a lower wavelength like 215 nm allows for more universal detection of organic molecules, ensuring a more accurate purity assessment.[7] |
| Injection Vol. | 10 µL | A typical volume. This can be adjusted based on sample concentration to avoid detector saturation or peak fronting.[8] |
| Sample Diluent | Mobile Phase or Water/ACN mix | Crucial: Always dissolve the sample in a solvent that is weaker than or equal in strength to the mobile phase to prevent peak distortion. |
| Sample Prep. | Dissolve to ~0.5 mg/mL, filter with 0.45 µm PTFE syringe filter. | Filtering removes particulates that can block column frits, increase backpressure, and shorten column lifetime.[4][9] |
Troubleshooting Guide: From Problem to Solution
Even with a robust method, problems can occur. This section addresses the most common issues in a direct Q&A format.
Q1: My this compound peak is distorted. It's either tailing or fronting. What's wrong?
Peak asymmetry is a clear indicator that something is affecting the chromatography. The shape of the distortion points to different root causes.[10]
Answer:
-
Peak Tailing (Asymmetry > 1.2): This is when the back half of the peak is elongated. It is often caused by unwanted secondary interactions between your analyte and the column.
-
Chemical Cause (Most Likely): The acidic nature of this compound can interact with active sites (free silanols) on the silica backbone of the column. Solution: Ensure your mobile phase pH is low and well-buffered (pH 2.5-3.0) to keep the analyte fully protonated. Using a high-quality, end-capped column also minimizes these sites.[10]
-
Column Contamination/Void: Strongly retained impurities can build up at the column inlet, creating a secondary site of interaction. A physical void at the inlet can also disrupt the sample band. Solution: Use a guard column to protect your analytical column.[9] If contamination is suspected, reverse-flush the column with a strong solvent (if the manufacturer allows). If a void is present, the column must be replaced.
-
Mismatched Sample Solvent: If your sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% ACN), the peak shape can be severely distorted. Solution: Dissolve your sample in the initial mobile phase composition whenever possible.
-
-
Peak Fronting (Asymmetry < 0.8): This "shark-fin" shape, where the front of the peak is sloped, has a more limited set of causes.
-
Sample Overload (Most Likely): You have injected too much sample mass onto the column. The stationary phase becomes saturated, and excess molecules travel through the column faster, eluting at the front of the peak.[8] Solution: The fix is simple: dilute your sample or reduce the injection volume.[6][8]
-
Solvent Incompatibility: This is less common but can occur if the sample solvent is significantly different from the mobile phase, causing poor solubility on the column. Solution: As with tailing, match the sample solvent to the mobile phase.[6]
-
Caption: Troubleshooting decision tree for peak shape issues.
Q2: The retention time of my peak keeps changing. How can I get a stable result?
Answer: Retention time (RT) drift is a common problem that undermines method reliability. The cause is usually related to instability in the system's physical or chemical environment.[11]
-
Insufficient Column Equilibration: This is the most frequent cause. After a gradient run or when starting up the system, the column needs time to fully re-equilibrate to the initial mobile phase conditions. Solution: Ensure your equilibration time is at least 10-15 column volumes. Watch the baseline on your detector; your system is ready only when the baseline is flat and stable.[6]
-
Mobile Phase Issues: The mobile phase composition must be constant. If you are pre-mixing solvents, the more volatile component (like acetonitrile) can evaporate over time, increasing the aqueous content and thus increasing retention times in reversed-phase. Solution: Prepare fresh mobile phase daily and keep the solvent reservoir bottles loosely capped to prevent evaporation while allowing for pressure equalization.[6]
-
Temperature Fluctuations: Column temperature directly affects retention. A change of just 1°C can alter retention times by 1-2%. Solution: Use a thermostatted column compartment and ensure it is set to a stable temperature (e.g., 30 °C).[6]
-
Pump Performance: Inaccurate or inconsistent flow from the pump will cause RTs to drift. Solution: Regularly check for leaks in the system.[6] Purge the pump to remove air bubbles, especially after changing solvents. If the problem persists, the pump seals or check valves may need maintenance.
Q3: I'm seeing extra peaks, sometimes even when I inject a blank solvent. What are these 'ghost peaks'?
Answer: Ghost peaks are frustrating because they don't originate from your sample. They are typically contaminants introduced somewhere in the analytical process.[11]
-
Contaminated Mobile Phase: Using non-HPLC grade water or solvents can introduce impurities that appear as peaks, especially in a gradient run where they may elute as the organic concentration increases. Solution: Always use the highest purity, HPLC-grade solvents and water. Filter all aqueous buffers before use.[4]
-
Sample Carryover: This occurs when remnants of a previous, more concentrated sample are injected with the current one. It is an issue with the autosampler. Solution: Program a robust needle wash step in your injection sequence. Use a strong, solubilizing solvent for the wash (e.g., a mix of acetonitrile and isopropanol).
-
System Contamination: Impurities can leach from tubing, fittings, or vials over time. Solution: Regularly flush the entire system with a strong solvent to remove contaminants.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation products of this compound, and how would they separate in this method?
The primary degradation pathway is hydrolysis of the amide bond, yielding L-phenylalanine and formic acid. L-phenylalanine is significantly more polar than the N-formyl parent compound. In this reversed-phase method, more polar compounds are less retained and elute earlier. Therefore, you should look for a potential L-phenylalanine peak eluting before the main this compound peak.[12][13]
Q2: Is it possible to analyze this compound without derivatization?
Absolutely. While many amino acids lack a strong UV chromophore and require derivatization to be "seen" by a UV detector, this compound contains the phenyl ring from phenylalanine. This ring provides significant UV absorbance, making direct detection straightforward and eliminating the need for complex and potentially error-prone derivatization steps.[14][15][16]
Q3: My sample won't fully dissolve in the mobile phase. What should I do?
If solubility is an issue, you can try gently warming the solution or using sonication. If it still won't dissolve, you may need to use a slightly stronger diluent. For example, if your mobile phase is 70:30 Water:ACN, you could try dissolving the sample in a 50:50 mixture. However, be aware of the potential for peak shape distortion as mentioned in the troubleshooting guide. If you use a stronger diluent, inject the smallest volume possible to minimize this effect.
Q4: Are there official compendial methods for this compound?
Official methods for specific compounds are listed in pharmacopeias like the USP (United States Pharmacopeia) or EP (European Pharmacopoeia). While a specific monograph may not exist for this compound itself, it might be listed as a related compound or impurity in the monograph for another active pharmaceutical ingredient (API).[17][18] It is always best practice to consult the relevant pharmacopeia for any official testing requirements related to your product.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. moravek.com [moravek.com]
- 3. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 4. researchgate.net [researchgate.net]
- 5. UV-Vis Spectrum of Phenylalanine | SIELC Technologies [sielc.com]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. waters.com [waters.com]
- 11. m.youtube.com [m.youtube.com]
- 12. L-phenylalanine degradation IV (mammalian, via side chain) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Aspartame - Wikipedia [en.wikipedia.org]
- 14. myfoodresearch.com [myfoodresearch.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. helixchrom.com [helixchrom.com]
- 17. njlabs.com [njlabs.com]
- 18. store.usp.org [store.usp.org]
Technical Support Center: Synthesis of N-Formyl-L-phenylalanine
Welcome to the technical support center for the synthesis of N-Formyl-L-phenylalanine. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthesis. Our focus is on providing practical, experience-driven solutions grounded in scientific principles to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Here we address some of the initial questions you may have before or during your synthesis of this compound.
Q1: What are the most common methods for the N-formylation of L-phenylalanine?
There are several established methods for the N-formylation of L-phenylalanine. A widely used and effective approach involves the use of a mixed anhydride of formic acid and acetic anhydride.[1] Another common method is heating a slurry of L-phenylalanine in formamide.[1][2] The choice of method often depends on the desired scale, available reagents, and sensitivity of the starting material to reaction conditions.
Q2: How can I monitor the progress of the formylation reaction?
Thin-layer chromatography (TLC) is a straightforward and effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside your starting material (L-phenylalanine) on a TLC plate, you can visualize the consumption of the starting material and the formation of the product. A suitable solvent system for TLC would typically be a mixture of a polar and a non-polar solvent, such as ethyl acetate and hexane, with a small amount of acetic or formic acid to improve spot shape.
Q3: What are the expected 1H NMR spectral characteristics of this compound?
The 1H NMR spectrum of this compound will show characteristic peaks for the formyl proton, the alpha-proton of the amino acid backbone, the beta-protons, and the aromatic protons of the phenyl group. The formyl proton typically appears as a singlet or a doublet (due to coupling with the amide proton) in the downfield region of the spectrum. The aromatic protons will appear as a multiplet in the aromatic region, and the alpha and beta protons will be in the aliphatic region, often showing complex splitting patterns due to their coupling with each other.
Q4: Is this compound a stable compound?
This compound is a relatively stable compound under normal laboratory conditions.[3] However, as an amino acid derivative, it can be susceptible to degradation under harsh acidic or basic conditions, which can lead to deformylation or other side reactions.[4] It should be stored in a cool, dry place away from strong acids and bases.
In-Depth Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the synthesis of this compound.
Problem 1: Low or No Product Yield
A low yield of this compound is a common issue that can stem from several factors.
Potential Causes and Solutions
| Potential Cause | Explanation | Troubleshooting Steps |
| Incomplete Reaction | The formylation reaction may not have gone to completion due to insufficient reaction time, low temperature, or inadequate mixing. | 1. Monitor the reaction closely using TLC: Ensure the starting material spot has been completely consumed before working up the reaction. 2. Optimize reaction temperature: Some formylation reactions may require gentle heating to proceed at a reasonable rate. However, be cautious as excessive heat can lead to side reactions.[5] 3. Ensure efficient stirring: Homogeneous mixing is crucial for the reagents to interact effectively. |
| Decomposition of Formylating Agent | Formylating agents like acetic formic anhydride can be sensitive to moisture and may decompose if not handled under anhydrous conditions.[6] | 1. Use freshly prepared or high-quality reagents. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. 3. Dry all glassware and solvents thoroughly before use. |
| Suboptimal Stoichiometry | An incorrect molar ratio of the formylating agent to L-phenylalanine can result in a low yield. An excess of the formylating agent is often necessary to drive the reaction to completion.[6] | 1. Carefully calculate and measure the molar equivalents of your reagents. 2. Consider a modest excess of the formylating agent (e.g., 1.1 to 1.5 equivalents). |
| Product Loss During Workup and Purification | The product may be lost during aqueous workup if it has some water solubility, or during purification steps like recrystallization or chromatography if the conditions are not optimized. | 1. Minimize the volume of aqueous washes during the workup. 2. If the product has significant water solubility, back-extract the aqueous layers with an organic solvent. 3. For recrystallization, use a minimal amount of a suitable hot solvent and allow for slow cooling to maximize crystal formation. |
Problem 2: Presence of Impurities in the Final Product
Contamination of the final product can compromise its use in subsequent applications.
Potential Causes and Solutions
| Potential Cause | Explanation | Troubleshooting Steps |
| Unreacted Starting Material | Incomplete reaction will leave unreacted L-phenylalanine in your crude product. | 1. Monitor the reaction to completion using TLC. 2. Purify the crude product using column chromatography or recrystallization to separate the product from the starting material. L-phenylalanine is generally more polar than its N-formylated counterpart. |
| Di-formylation or Other Side Products | Under certain conditions, side reactions such as the formation of di-formylated products or other byproducts can occur.[5] | 1. Control the stoichiometry of the formylating agent carefully to avoid over-formylation. [5] 2. Maintain the reaction at the lowest effective temperature to minimize side reactions. [5] 3. Purify the product using column chromatography to separate the desired mono-formylated product from other byproducts. |
| Residual Solvents or Reagents | Solvents or excess reagents from the reaction or purification steps may remain in the final product. | 1. Thoroughly dry the final product under vacuum to remove residual solvents. 2. If excess acidic reagents were used, ensure they are completely neutralized and removed during the workup. |
Problem 3: Racemization of the Chiral Center
Maintaining the stereochemical integrity of the L-enantiomer is critical for most applications.
Potential Causes and Solutions
| Potential Cause | Explanation | Troubleshooting Steps |
| Harsh Reaction Conditions | Exposure to strong acids, bases, or high temperatures can lead to the racemization of the chiral alpha-carbon of phenylalanine.[7][8] | 1. Use mild reaction conditions whenever possible. 2. Avoid prolonged exposure to high temperatures. 3. If a base is required, consider using a non-nucleophilic organic base and add it slowly at a low temperature. [9] |
| Formation of an Azlactone Intermediate | In the presence of an activating agent (like a carbodiimide) and a base, N-acyl amino acids can form an azlactone intermediate, which is prone to racemization.[9] | 1. If using a coupling agent for formylation, choose one that is known to minimize racemization. 2. Control the amount and type of base used during the reaction. Pyridine has been shown to reduce racemization in some cases.[9] |
| Analysis of Enantiomeric Purity | It is essential to have a reliable method to determine the enantiomeric purity of your product. | 1. Use chiral HPLC or chiral GC to determine the enantiomeric ratio (L:D) of your product. [10] 2. Compare the optical rotation of your product with the literature value for enantiomerically pure this compound. |
Experimental Protocols
Protocol 1: Synthesis of this compound using Formic Acid and Acetic Anhydride
This protocol is based on the widely used mixed anhydride method.
Materials:
-
L-phenylalanine
-
Formic acid (98-100%)
-
Acetic anhydride
-
Anhydrous tetrahydrofuran (THF) or another suitable aprotic solvent
-
Sodium bicarbonate solution (saturated)
-
Hydrochloric acid (1 M)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
Preparation of the Formylating Agent: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (argon or nitrogen), add acetic anhydride (1.2 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add formic acid (1.0 equivalent) dropwise with vigorous stirring. Allow the mixture to stir at 0 °C for 15-30 minutes to form the mixed anhydride.[6]
-
Formylation Reaction: Dissolve L-phenylalanine (1.0 equivalent) in anhydrous THF in a separate flame-dried flask. Cool this solution to 0 °C. Slowly add the prepared mixed anhydride solution to the L-phenylalanine solution via the dropping funnel. Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, quench the reaction by the slow addition of cold water. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.
Visualizations
Synthesis Pathway of this compound
Caption: Synthesis of this compound via a mixed anhydride intermediate.
Troubleshooting Workflow for Low Product Yield
Caption: A logical workflow for troubleshooting low product yield.
Analytical Techniques for Product Characterization
Caption: Relationship between analytical techniques and product characterization.
References
- 1. N-Formyl-dl-phenylalanine | 4289-95-6 | Benchchem [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. chembk.com [chembk.com]
- 4. EP0058063A1 - Process for removing an n-formyl group - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. sciencemadness.org [sciencemadness.org]
- 9. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US9598353B2 - Process for the racemization of α-amino acids - Google Patents [patents.google.com]
Technical Support Center: Optimizing N-Formylation of L-Phenylalanine
Welcome to the technical support center for the N-formylation of L-phenylalanine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this fundamental reaction. N-formyl-L-phenylalanine is a crucial building block in peptide synthesis and pharmaceutical development.[1] However, achieving high yields while maintaining chiral purity can be challenging. This resource provides in-depth, experience-driven answers to common problems, detailed protocols, and comparative data to enhance your experimental success.
Section 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the N-formylation of L-phenylalanine in a direct Q&A format.
Subsection 1.1: Low Reaction Yield
Question: My yield of this compound is consistently low. What are the most likely causes?
Answer: Low yields can stem from several factors, often related to the choice of reagents, reaction conditions, or work-up procedures. Here are the primary culprits:
-
Inefficient Formylating Agent: The reactivity of the formylating agent is paramount. While formic acid alone can be used, its reactivity is often insufficient without an activating agent or catalyst, leading to incomplete conversion.[2]
-
Suboptimal Temperature: Temperature control is critical. For highly reactive agents like acetic formic anhydride (AFA), reactions are often run at low temperatures (e.g., -20°C to 0°C) to prevent side reactions.[2][3] Conversely, less reactive systems may require heating (e.g., 70°C) to drive the reaction to completion.[2][4]
-
Presence of Water: Many formylating agents, especially anhydrides, are highly sensitive to moisture.[5][6] Water will hydrolyze the agent, reducing its effective concentration and leading to lower yields. Always use anhydrous solvents and properly dried glassware.
-
Inadequate Mixing: In heterogeneous reactions or viscous solutions, poor mixing can lead to localized concentration gradients and incomplete reactions. Ensure vigorous and consistent stirring throughout the addition of reagents and the reaction period.
-
Premature Product Precipitation: If the N-formylated product is insoluble in the reaction solvent, it may precipitate out, hindering the reaction from going to completion. Choosing an appropriate solvent where both reactant and product are soluble is key.
Question: Could my choice of formylating agent be the problem? Which agents provide the best yields?
Answer: Absolutely. The choice of formylating agent is one of the most significant factors influencing yield. While numerous methods exist, they vary greatly in efficiency, cost, and operational complexity.
-
Acetic Formic Anhydride (AFA): This is a highly effective and widely used reagent, often generated in situ from formic acid and acetic anhydride.[2][5][7] It is very reactive and typically provides high to quantitative yields in short reaction times, often in less than 15 minutes.[2] Its main drawback is sensitivity to moisture.[5][6]
-
Formic Acid with a Coupling Agent: Using formic acid in combination with a peptide coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) can be very effective, especially for amino acids, as it mitigates the need for harsh conditions.[8] This method is particularly useful when trying to avoid racemization.
-
Formic Acid with a Catalyst: Modern methods utilize catalysts to activate formic acid. For instance, molecular iodine (I₂) has been shown to catalyze the N-formylation of amines and amino acid esters in excellent yields under solvent-free conditions, with the active catalyst being in situ generated HI.[2][4]
-
Carbon Dioxide (CO₂) as a C1 Source: Emerging green chemistry approaches use CO₂ with a reducing agent (like a hydrosilane) and a catalyst.[9][10] These methods are environmentally friendly and can provide high yields under mild conditions.[11][12]
Subsection 1.2: Side Reactions and Impurities
Question: I'm observing significant side products in my analysis (NMR/LC-MS). What are they and how can I minimize them?
Answer: Side product formation is a common challenge. The identity of the impurity depends on the reagents used.
-
Di-formylation or Acetylation (when using AFA): If excess acetic formic anhydride is used, or if the reaction temperature is too high, you might see small amounts of the N-acetylated product. The formyl group is generally more reactive, but side reactions can occur.[5] To minimize this, use the reagents in the correct stoichiometry and maintain low temperatures.
-
Polymerization/Oligomerization: Amino acids can sometimes form peptide bonds under activation conditions. This is more prevalent if the carboxylic acid group is not protected and a strong activating agent is used at elevated temperatures. Using milder conditions and controlled stoichiometry helps prevent this.
-
Decarboxylation: At high temperatures (e.g., >130°C), L-phenylalanine can undergo decarboxylation, especially in the presence of certain catalysts, leading to the formation of 2-phenethylamine, which can then be formylated.[13] This is generally not an issue with standard, low-temperature formylation protocols.
Question: I am concerned about racemization of the chiral center. How can I confirm and prevent this?
Answer: Maintaining the stereochemical integrity of L-phenylalanine is critical. Racemization can occur, particularly under harsh basic or acidic conditions or at elevated temperatures.
-
Prevention:
-
Use Mild Reagents: Methods employing reagents like AFA at low temperatures or enzymatic resolutions are excellent for preserving chirality.[2][14]
-
Avoid Strong Bases/Acids: Strong bases can deprotonate the alpha-carbon, leading to racemization. Similarly, prolonged exposure to strong acids at high temperatures should be avoided.
-
Low Temperature: Perform the reaction at the lowest effective temperature. For many efficient formylation reactions, this is 0°C or below.[8]
-
-
Confirmation:
-
Chiral HPLC/GC: The most reliable method is to analyze your purified product using a chiral stationary phase. Compare the retention time to an authentic standard of N-formyl-D-phenylalanine if available.
-
Optical Rotation: Measure the specific rotation of your product and compare it to the literature value for enantiomerically pure this compound. A lower value suggests the presence of the D-enantiomer.
-
Section 2: Optimized Experimental Protocol
This section provides a reliable, step-by-step protocol for the high-yield N-formylation of L-phenylalanine using in situ generated acetic formic anhydride (AFA), a widely trusted method.[2][5][15]
Protocol: N-Formylation of L-Phenylalanine using Acetic Formic Anhydride
Materials:
-
L-Phenylalanine
-
Formic Acid (≥98%)
-
Acetic Anhydride (≥98%)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation of Acetic Formic Anhydride (AFA):
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (Nitrogen or Argon), add formic acid (3.0 eq).
-
Cool the flask to 0°C using an ice-water bath.
-
Slowly add acetic anhydride (1.5 eq) dropwise to the stirred formic acid. Causality: This exothermic reaction generates the highly reactive AFA. Slow, dropwise addition at low temperature is crucial to control the reaction temperature, prevent decomposition of the anhydride to CO and formic acid, and ensure complete formation.[5]
-
After the addition is complete, stir the mixture at 0°C for 30 minutes.
-
-
N-Formylation Reaction:
-
In a separate flame-dried flask, suspend L-phenylalanine (1.0 eq) in anhydrous THF.
-
Cool the suspension to -15°C using an ice-salt bath.
-
Slowly add the pre-formed, cold AFA solution to the L-phenylalanine suspension via cannula or syringe over 10-15 minutes. Causality: Maintaining a low temperature is critical to prevent side reactions and potential racemization. A slow addition ensures the reaction remains controlled.
-
Allow the reaction to stir at -15°C to 0°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the L-phenylalanine spot has disappeared (typically 1-2 hours).
-
-
Work-up and Isolation:
-
Once the reaction is complete, carefully quench the reaction by pouring it into an ice-cold, vigorously stirred saturated solution of NaHCO₃. Caution: Vigorous gas (CO₂) evolution will occur. Causality: The bicarbonate solution neutralizes the excess formic and acetic acids, converting them to their respective sodium salts, which are water-soluble.
-
Allow the mixture to warm to room temperature. Transfer it to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of THF).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Causality: The brine wash removes residual water and inorganic salts from the organic phase.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
-
Purification:
-
The crude product is often of high purity.[6] If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.
-
Section 3: Data Presentation & Visualization
Table 1: Comparison of Common N-Formylation Methods
| Method | Formylating Agent | Catalyst/Activator | Typical Temp. | Typical Time | Typical Yield | Key Advantages/Disadvantages |
| AFA [2][5] | Acetic Formic Anhydride | None (generated in situ) | -20°C to 0°C | < 2 hours | >95% | Pro: Very fast, high yield. Con: Moisture sensitive. |
| Iodine Catalysis [4] | Formic Acid | Molecular Iodine (I₂) | 70°C | 2-4 hours | 90-94% | Pro: Low cost, environmentally friendly catalyst. Con: Requires heating. |
| DCC Coupling [8] | Formic Acid | DCC | 0°C to 4°C | 12-24 hours | 70-75% | Pro: Good for peptides, low racemization. Con: Dicyclohexylurea byproduct removal. |
| Solvent-Free [16] | Formic Acid | None / Ultrasound | 60°C / RT | 1-5 hours | 85-95% | Pro: Green, simple work-up. Con: May require heat or specialized equipment. |
| CO₂ Reduction [11][12] | Carbon Dioxide (CO₂) | Zn(OAc)₂ / Hydrosilane | 25°C | 4-8 hours | ~92% | Pro: Utilizes CO₂, very green. Con: Requires catalyst and reducing agent. |
Diagrams
Caption: Mechanism of N-formylation with acetic formic anhydride.
Caption: A logical workflow for troubleshooting low-yield experiments.
References
- 1. Recent advances in N-formylation of amines and nitroarenes using efficient (nano)catalysts in eco-friendly media - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. jetir.org [jetir.org]
- 8. Solid Phase Formylation of N-Terminus Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Recent advances in N-formylation reaction for the chemical recycling of carbon dioxide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. academic.oup.com [academic.oup.com]
- 16. An ultrasound-promoted green approach for the N-formylation of amines under solvent- and catalyst-free conditions at room temperature [comptes-rendus.academie-sciences.fr]
dealing with poor solubility of N-Formyl-L-phenylalanine for experiments
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for N-Formyl-L-phenylalanine. This resource is designed for researchers, scientists, and drug development professionals to address the most common challenge associated with this compound: its poor aqueous solubility. Here, we provide troubleshooting guides and FAQs to ensure you can prepare stable, effective solutions for your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm starting a new project. What is the expected solubility of this compound in common laboratory solvents?
A1: Understanding the baseline solubility of this compound is the first step to successful solution preparation. The compound is an N-acylated amino acid, characterized by a nonpolar benzyl group and a polar carboxyl group, leading to limited solubility in both aqueous and nonpolar organic solvents.[1][2] Its solubility is often compared to similar, more complex N-formylated peptides like N-Formyl-Met-Leu-Phe (fMLP), which is widely documented.[3][4][5]
For initial solubilization, organic solvents are strongly recommended for creating concentrated stock solutions.
Table 1: Solubility Data for this compound and Related Compounds
| Solvent | Compound | Approximate Solubility | Source |
| DMSO | fMLP | ~30 mg/mL | [5] |
| Dimethylformamide (DMF) | fMLP | ~25-50 mg/mL | [3][5] |
| Ethanol | fMLP | ~0.5-2 mg/mL | [4][5] |
| PBS (pH 7.2) | fMLP | ~0.1 mg/mL | [5] |
| Water | L-Phenylalanine | 14.11 g/L (at 25°C) | [6] |
Note: Data for the closely related peptide fMLP is often used as a reliable guide for N-formylated compounds.
Q2: My primary application is in cell culture. How do I properly prepare a concentrated stock solution?
A2: Preparing a high-concentration stock solution in an organic solvent is the most reliable method for downstream use in aqueous systems like cell culture media. Dimethyl sulfoxide (DMSO) is the solvent of choice due to its high solvating power for amphipathic molecules and its miscibility with aqueous media.[5]
The key principle is to dissolve the compound completely at a high concentration in the organic solvent first, before introducing it to the aqueous environment. This minimizes the risk of precipitation.
-
Pre-analysis: Calculate the required mass of this compound (MW: 193.19 g/mol ) and the volume of anhydrous DMSO. For 1 mL of a 100 mM stock, you will need 19.32 mg of the compound.
-
Weighing: Accurately weigh the this compound powder in a sterile microcentrifuge tube.
-
Solubilization: Add the calculated volume of anhydrous, sterile DMSO to the tube.
-
Mixing: Vortex the solution vigorously for 1-2 minutes. If crystals persist, gentle warming in a 37°C water bath or brief sonication can be applied. Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE) into a new sterile tube.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C, where they should be stable for at least six months.[4]
Q3: I need to prepare a fresh working solution directly in an aqueous buffer. How can I overcome the poor water solubility?
A3: Direct dissolution in neutral aqueous buffers is challenging and often results in an incomplete solution. The solubility of this compound is highly dependent on pH due to its carboxylic acid group.[7] The parent amino acid, L-phenylalanine, has a pKa for its carboxyl group of approximately 1.83. The N-formylation will slightly alter this, but the principle remains: the carboxyl group is protonated (neutral charge) at acidic pH and deprotonated (negative charge) at basic pH.
By raising the pH of the solution above the pKa, the molecule becomes ionized (charged), which dramatically increases its interaction with polar water molecules and enhances solubility. A common strategy is to use a weak base like sodium hydroxide (NaOH) to aid dissolution.[7][8]
-
Buffer Preparation: Start with your desired aqueous buffer (e.g., PBS, HEPES).
-
Initial Suspension: Weigh the this compound powder and add it to the buffer. It will likely form a suspension.
-
pH Adjustment: While stirring the suspension, add 0.1 M NaOH dropwise. Monitor the pH of the solution using a calibrated pH meter.
-
Dissolution Point: As the pH increases, the powder will begin to dissolve. Continue adding NaOH until the solution becomes completely clear. The final pH will likely be in the basic range.
-
Final pH Neutralization: Once the compound is fully dissolved, carefully back-titrate the solution to your target physiological pH (e.g., 7.4) using 0.1 M HCl. Add the acid slowly to avoid localized precipitation.
-
Verification and Use: Confirm the final pH and concentration. Use this freshly prepared solution immediately, as its stability in aqueous solution at neutral pH may be limited.[5]
Q4: I successfully made a DMSO stock, but the compound crashed out when I diluted it into my cell culture medium. What went wrong?
A4: This is a common phenomenon known as "precipitation upon dilution" or "crashing out." It occurs when a compound that is highly soluble in an organic solvent is introduced too rapidly or at too high a concentration into an aqueous "anti-solvent" where it is poorly soluble.
The core issue is that the final concentration of the compound in the aqueous medium exceeds its maximum solubility limit in that medium. The DMSO concentration must also be kept to a minimum, as high concentrations can be toxic to cells.
The following flowchart provides a systematic approach to resolving this issue.
Caption: Troubleshooting workflow for compound precipitation.
Visualizing the Mechanism: pH and Solubility
The solubility of this compound is fundamentally linked to the ionization state of its carboxylic acid functional group. The diagram below illustrates this relationship. At a pH below the pKa, the group is protonated and neutral, leading to low aqueous solubility. At a pH above the pKa, the group is deprotonated and negatively charged, significantly improving its solubility in water.
Caption: Effect of pH on the ionization and solubility of this compound.
References
- 1. This compound | 13200-85-6 [chemicalbook.com]
- 2. PubChemLite - this compound (C10H11NO3) [pubchemlite.lcsb.uni.lu]
- 3. ≥99.0% (TLC), BioXtra | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing N-Formyl-L-phenylalanine (fMLP) Dose-Response Curves
Welcome to the technical support center for N-Formyl-L-phenylalanine (fMLP) dose-response curve optimization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into generating reliable and reproducible fMLP dose-response data. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring every procedure is a self-validating system.
Frequently Asked Questions (FAQs)
This section addresses the most common foundational questions regarding fMLP and its application in cellular assays.
Q1: What is this compound (fMLP) and why is it used?
A: this compound (fMLP or fMLF) is a synthetic tripeptide and a potent chemoattractant for phagocytic leukocytes, such as neutrophils and monocytes.[1] It mimics N-formylated peptides that are released by bacteria or from damaged mitochondria, serving as a classic "find-me" signal to initiate an inflammatory response.[2][3] In research, it is widely used as a model agonist to study the Formyl Peptide Receptor 1 (FPR1), a G-protein coupled receptor (GPCR) critical to innate immunity.[4][5][6]
Q2: Which receptors does fMLP activate?
A: fMLP primarily activates Formyl Peptide Receptor 1 (FPR1) with high affinity.[3][4] Humans have two other related receptors, FPR2 and FPR3, but fMLP has a much lower affinity for these.[3] The activation of FPR1 by fMLP initiates a cascade of intracellular signaling events, including calcium mobilization, chemotaxis, superoxide production, and degranulation.[4][5][7]
Q3: What are the best cell types for an fMLP dose-response assay?
A: The ideal cells are those that endogenously express high levels of FPR1.
-
Human Neutrophils: Considered the gold standard due to their robust and sensitive response to fMLP.
-
Monocyte-derived Macrophages: Also express FPR1 and are a suitable primary cell model.[6]
-
Differentiated HL-60 or U937 cells: These human leukemia cell lines can be differentiated into neutrophil-like or monocyte-like cells, respectively, which then express functional FPR1. They offer the advantage of a consistent, renewable cell source over primary cells.
-
Recombinant Cell Lines (e.g., HEK293, CHO): These cells do not naturally express FPR1 but can be transfected to do so. They are excellent for studying the receptor in a controlled, isolated system.[8]
Q4: How should I prepare and store fMLP stock solutions?
A: Proper handling of fMLP is critical for reproducible results.
-
Solvent: fMLP is poorly soluble in water but readily soluble in organic solvents like dimethyl sulfoxide (DMSO) or ethanol.[9][10][11] High-purity, anhydrous DMSO is recommended for creating a concentrated primary stock (e.g., 10-20 mM).
-
Storage: Store the primary stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[10][12] When stored correctly in DMSO, it should be stable for at least six months.[10]
-
Working Dilutions: On the day of the experiment, thaw an aliquot and prepare serial dilutions in an appropriate aqueous assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium). The methionine residue in fMLP is susceptible to oxidation, so using oxygen-free buffers can enhance stability.[10] It is not recommended to store aqueous solutions for more than one day.[11]
Core Experimental Protocol: Calcium Mobilization Assay
The measurement of intracellular calcium mobilization is a rapid, robust, and common method for determining fMLP potency and generating a dose-response curve.
Principle
FPR1 activation by fMLP couples to a Gαi protein, leading to the dissociation of its βγ subunits.[1] These subunits activate Phospholipase C (PLC), which cleaves PIP2 into IP3 and DAG.[13] IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺) into the cytoplasm.[2][13] This transient increase in cytosolic Ca²⁺ can be measured with fluorescent calcium indicators.
Workflow Diagram
Caption: Workflow for fMLP Calcium Mobilization Assay.
Step-by-Step Methodology
-
Cell Preparation:
-
Harvest cells (e.g., differentiated HL-60 cells) and wash with a suitable buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
Resuspend cells to a density of 1-2 x 10⁶ cells/mL.
-
Load cells with a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This typically involves incubation for 30-60 minutes at 37°C.
-
Wash the cells twice to remove extracellular dye.
-
Resuspend the final cell pellet in assay buffer and plate into a 96- or 384-well black, clear-bottom assay plate.
-
-
Compound Preparation:
-
Prepare a 10-point, 1:10 serial dilution of fMLP in assay buffer, starting from a top concentration of 1 µM. This will cover a range from 1 µM down to 0.1 pM. Include a "vehicle only" (e.g., 0.1% DMSO in buffer) control.
-
Prepare these dilutions in a separate "compound plate."
-
-
Assay Execution (using a FLIPR or similar instrument):
-
Place both the cell plate and compound plate into the instrument.
-
Set the instrument to record a baseline fluorescence reading for 10-20 seconds.
-
Program the instrument to transfer the fMLP dilutions from the compound plate to the cell plate.
-
Immediately begin kinetic fluorescence readings for an additional 60-180 seconds to capture the transient calcium peak.
-
-
Data Analysis:
-
For each well, calculate the peak fluorescence intensity minus the average baseline intensity.
-
Normalize the data by setting the response of the highest fMLP concentration to 100% and the vehicle control to 0%.
-
Plot the normalized response against the logarithm of the fMLP concentration.
-
Fit the data using a four-parameter sigmoidal dose-response (variable slope) equation in a suitable software package (e.g., GraphPad Prism) to determine the EC₅₀ value.[14]
-
Troubleshooting Guide (Q&A Format)
Problem 1: No response or very weak signal across all fMLP concentrations.
-
Possible Cause 1: Cell Health or Receptor Expression.
-
Explanation: Cells that are unhealthy, have been passaged too many times, or were not properly differentiated may not express sufficient levels of functional FPR1.
-
Solution:
-
Confirm cell viability is >95% using a method like Trypan Blue exclusion.
-
Use low-passage cells.
-
Verify differentiation of cell lines (e.g., HL-60) using a marker like CD11b expression.
-
Crucial Control: Include a positive control that bypasses the fMLP receptor, such as a calcium ionophore (e.g., Ionomycin) or ATP, at the end of the run. A strong response to the ionophore confirms that the cells are healthy and the dye was loaded correctly.[15]
-
-
-
Possible Cause 2: Inactive fMLP.
-
Explanation: Improper storage or handling can lead to degradation or oxidation of the fMLP peptide.
-
Solution: Prepare a fresh stock of fMLP from powder. Ensure the DMSO used is anhydrous and that stock solutions are stored in single-use aliquots at -80°C.
-
-
Possible Cause 3: Incorrect Assay Buffer.
-
Explanation: Calcium mobilization assays require extracellular calcium for proper signaling and dye function.
-
Solution: Ensure your assay buffer (e.g., HBSS) contains physiological concentrations of both Ca²⁺ and Mg²⁺.
-
Problem 2: High background signal or "noisy" baseline.
-
Possible Cause 1: Incomplete Removal of Indicator Dye.
-
Explanation: Extracellular Fluo-4 AM that has not been fully washed away can be hydrolyzed, leading to high background fluorescence.
-
Solution: Increase the number of wash steps (from 2 to 3) after dye loading. Consider including a probenecid solution in the final resuspension buffer, as it can inhibit organic anion transporters that pump the dye out of the cell.
-
-
Possible Cause 2: Cell Stress or Over-seeding.
-
Explanation: Plating cells at too high a density or stressing them during handling can lead to spontaneous calcium signaling and an unstable baseline.
-
Solution: Optimize cell density. Perform a cell titration experiment to find a density that gives a robust signal window without a high baseline.[16] Handle cells gently and avoid harsh centrifugation or vortexing.
-
Problem 3: Dose-response curve is shifted to the right (higher EC₅₀ than expected).
-
Possible Cause 1: Receptor Desensitization.
-
Explanation: FPR1, like many GPCRs, can become desensitized and internalized after prolonged or repeated exposure to an agonist.[6][17] If cells are exposed to low levels of fMLP or other agonists before the assay, their response will be blunted.
-
Solution: Ensure cells are not pre-exposed to agonists. If performing a priming experiment with another agent (e.g., TNF-α), carefully optimize the priming time and concentration to avoid heterologous desensitization.[18]
-
-
Possible Cause 2: Sub-optimal Assay Conditions.
-
Explanation: Assay temperature, incubation times, and buffer components can all influence receptor-ligand interactions and signaling efficiency.
-
Solution: Ensure the assay is performed at 37°C. Optimize the incubation time after plating; allow cells to rest for 15-30 minutes at assay temperature before adding the agonist.
-
Problem 4: Inconsistent or non-reproducible EC₅₀ values between experiments.
-
Possible Cause 1: Variation in Cell State.
-
Explanation: The physiological state of the cells (e.g., passage number, differentiation efficiency, time in culture) can vary from day to day, affecting receptor expression and signaling capacity.
-
Solution: Standardize cell culture procedures rigorously. Use cells within a defined passage number range. For cell lines, ensure the differentiation protocol is consistent and monitor differentiation efficiency for each batch.
-
-
Possible Cause 2: Inaccurate Pipetting of Serial Dilutions.
-
Explanation: Small errors in preparing the serial dilutions of fMLP, especially at low concentrations, can lead to significant shifts in the calculated EC₅₀.
-
Solution: Use calibrated pipettes and perform serial dilutions carefully. For the most sensitive part of the curve, consider preparing a fresh intermediate stock to dilute from, rather than performing a long chain of 1:10 dilutions.
-
-
Possible Cause 3: Edge Effects in Assay Plates.
-
Explanation: Wells on the perimeter of a microplate can experience different temperature and evaporation rates, leading to variability.
-
Solution: Avoid using the outermost wells of the plate for critical samples. Fill these wells with buffer or media to create a humidity barrier.
-
Data Interpretation & Signaling Pathway
Key Parameters
-
EC₅₀ (Half-maximal Effective Concentration): The concentration of fMLP that produces 50% of the maximal response. It is the most common measure of the agonist's potency. For fMLP-induced calcium flux in human neutrophils, the EC₅₀ is typically in the low nanomolar (nM) range.[19][20]
-
Emax (Maximum Effect): The maximum response achievable with the agonist.
-
Hill Slope: Describes the steepness of the curve. A slope of 1.0 suggests a 1:1 ligand-receptor interaction, while values greater or less than 1 may indicate positive or negative cooperativity, respectively.
fMLP Signaling Pathway Diagram
Caption: Simplified fMLP signaling pathway via FPR1.
References
- 1. ingentaconnect.com [ingentaconnect.com]
- 2. Characterization of the human fMLP receptor in neutrophils and in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formyl peptide receptor 1 - Wikipedia [en.wikipedia.org]
- 5. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of the Formyl Peptide Receptor 1 (FPR1) Gene in Primary Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. N-Formylpeptides Induce Two Distinct Concentration Optima for Mouse Neutrophil Chemotaxis by Differential Interaction with Two N-Formylpeptide Receptor (Fpr) Subtypes: Molecular Characterization of Fpr2, a Second Mouse Neutrophil Fpr - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. medchemexpress.cn [medchemexpress.cn]
- 13. Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. revvity.com [revvity.com]
- 17. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]
- 18. Activation of human neutrophils by substance P: effect on FMLP-stimulated oxidative and arachidonic acid metabolism and on antibody-dependent cell-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Optimized flow cytometry assays to monitor neutrophil activation in human and mouse whole blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in N-Formyl-L-phenylalanine (fMLP) Bioassays
Welcome to the technical support center for N-Formyl-L-phenylalanine (fMLP) bioassays. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize variability in their experiments. By explaining the causality behind experimental choices and providing validated protocols, this resource aims to enhance the reliability and reproducibility of your results.
This compound (fMLP) is a potent bacterial-derived chemoattractant that activates neutrophils and other phagocytic cells by binding to the high-affinity G protein-coupled receptor, Formyl Peptide Receptor 1 (FPR1).[1][2] Assays measuring cellular responses to fMLP, such as chemotaxis, calcium mobilization, and reactive oxygen species (ROS) production, are fundamental in immunology and drug discovery. However, these assays are notoriously sensitive to subtle variations in experimental conditions. This guide provides a structured approach to identifying and controlling these variables.
Part 1: Frequently Asked Questions (FAQs)
Here we address common high-level questions encountered when working with fMLP bioassays.
Q1: My fMLP stock solution seems to lose potency over time. What is the correct way to prepare and store it? A1: This is a critical and common issue. fMLP contains a methionine residue, which is susceptible to oxidation, and the N-formyl group is also sensitive.[3] For maximum stability, prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous dimethyl sulfoxide (DMSO).[3][4] Aliquot this stock into small, single-use volumes in tightly sealed vials and store at -80°C, protected from light.[4][5][6] Avoid repeated freeze-thaw cycles.[6] When preparing working dilutions, use oxygen-free buffers if possible to minimize oxidation.[3]
Q2: I'm seeing high background signal or spontaneous activation of my cells (e.g., neutrophils) before adding fMLP. What are the likely causes? A2: Neutrophils are highly sensitive and can be easily activated during isolation and handling.[7] Common causes include:
-
Endotoxin (LPS) Contamination: Use endotoxin-free reagents, plasticware, and buffers. LPS can prime or directly activate neutrophils, increasing baseline responses.[1][8]
-
Mechanical Stress: Handle cells gently. Avoid harsh vortexing or centrifugation with sharp braking.[7][9] Isolate cells at 4°C to minimize activation.[7]
-
Sub-optimal Buffers: The presence of serum or certain proteins in your assay buffer can sometimes cause background activation.[10][11] Conversely, a complete lack of protein may reduce cell health. A buffer containing 0.1% to 1% low-endotoxin BSA is often a good compromise for chemotaxis assays.[7]
Q3: My dose-response curve to fMLP is inconsistent between experiments. What should I check first? A3: Inconsistent dose-response curves often point to variability in either the cells or the ligand preparation.[12][13]
-
Cell Health and Density: Ensure your cells are healthy and from a consistent passage number (for cell lines). Plate a consistent number of cells for each experiment, as density can affect the response.[14][15]
-
Receptor Desensitization: Pre-stimulation or prolonged exposure to low levels of fMLP (or other agonists) can cause FPR1 desensitization, rendering the cells less responsive.[1] Ensure cells are properly rested in an agonist-free medium before the assay.
-
Ligand Dilutions: Prepare fresh serial dilutions of fMLP for each experiment from a frozen single-use stock aliquot. Inaccurate pipetting during serial dilutions is a major source of error.[16]
Q4: Should I run my fMLP assay in the presence or absence of serum? A4: This is assay-dependent, but for most short-term functional assays like calcium flux or chemotaxis, it is highly recommended to perform the assay in a serum-free buffer.[11] Serum contains proteases that can degrade fMLP, as well as other undefined factors that can activate or inhibit cell signaling, leading to high background and variability.[10] If cell health is a concern for longer assays, use a low concentration of low-endotoxin BSA as a protein source.
Part 2: In-Depth Troubleshooting Guide
This section is organized by experimental stage to help you pinpoint and resolve specific sources of variability.
2.1 Reagent and Ligand Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Response to fMLP | 1. Degraded fMLP Stock: Improper storage (e.g., repeated freeze-thaw, oxidation).[5] 2. Inaccurate Dilutions: Pipetting errors or use of old working solutions.[16] 3. Incorrect Solvent: fMLP has poor solubility in aqueous buffers directly.[3] | 1. Prepare fresh stock in anhydrous DMSO, aliquot, and store at -80°C.[4][6] 2. Use calibrated pipettes and prepare fresh serial dilutions for every experiment. 3. Always dissolve fMLP in DMSO first before diluting into aqueous assay buffers.[3] |
| High Background Signal | 1. Contaminated Reagents: Endotoxin (LPS) in water, buffers, or BSA. 2. Autofluorescence: Test compound or buffer components may be autofluorescent (in fluorescence-based assays).[16] | 1. Use certified endotoxin-free reagents and test your final assay buffer for endotoxin levels. 2. Run a "no-cell" control with the buffer and compounds to check for intrinsic fluorescence. |
| Precipitation in Well | 1. Poor Compound Solubility: The final concentration of fMLP or a test inhibitor exceeds its solubility in the assay buffer.[15] | 1. Visually inspect wells under a microscope. 2. Ensure the final DMSO concentration is consistent across all wells and typically below 0.5% to avoid solvent effects and precipitation. |
2.2 Cell Culture and Handling Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Donor-to-Donor Variability (Primary Cells) | 1. Genetic Polymorphisms: Natural variation in FPR1 expression or signaling efficiency. 2. Pre-activated State: Neutrophils from some donors may be partially activated in vivo.[8] | 1. Increase the number of donors (n) to account for biological variance. 2. Screen donors and use those with consistent baseline responses. Check for neutrophil activation markers like CD15 expression via flow cytometry.[17] |
| Variable Cell Counts | 1. Inaccurate Cell Counting: Human error or uncalibrated automated counters. 2. Inhomogeneous Cell Suspension: Cells settling during plating.[15] | 1. Use a reliable cell counting method and perform counts in triplicate. 2. Gently mix the cell suspension before aliquoting to each well/chamber. |
| Poor Cell Adherence or Viability | 1. Harsh Isolation/Handling: Over-centrifugation or temperature shock.[7] 2. Inappropriate Assay Buffer: Lack of essential ions (Ca²⁺, Mg²⁺) or protein. | 1. Optimize cell isolation protocols to be as gentle as possible. Keep cells on ice. 2. Use a balanced salt solution (e.g., HBSS) with appropriate physiological ions and a low concentration of BSA for support. |
2.3 Assay-Specific Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Migration in Negative Control Wells | 1. Chemokinesis vs. Chemotaxis: Cells are activated and moving randomly, not directionally.[7] 2. Contaminant in Buffer: BSA or other buffer components may be chemoattractive.[7] | 1. Reduce cell handling stress. Shorten migration times; 30-60 minutes is often sufficient for neutrophils.[7] 2. Run a "checkerboard" analysis by placing fMLP in both upper and lower chambers. True chemotaxis only occurs with a gradient. Test different lots of BSA. |
| "Bell-Shaped" Dose-Response | 1. Receptor Saturation/Desensitization: At very high fMLP concentrations, the gradient is lost, and receptors become desensitized, leading to reduced migration.[1] | This is the expected biological result. Ensure your dose-response curve covers a wide enough range (e.g., 10⁻¹¹ M to 10⁻⁶ M) to properly define the optimal concentration (EC₅₀) and the inhibitory phase. |
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Weak Signal or Low Signal-to-Noise | 1. Incomplete Dye Loading/Hydrolysis: Insufficient incubation time or temperature. 2. Dye Extrusion: Cells actively pump out the dye. 3. Photobleaching: Excessive laser/light exposure before reading.[4] | 1. Optimize dye concentration and loading time (e.g., 30-60 min at 37°C).[9][14] 2. Consider adding probenecid to the loading buffer to inhibit dye extrusion. 3. Minimize light exposure after loading. Establish a stable baseline reading before adding fMLP.[18] |
| High Baseline Calcium | 1. Pre-activated Cells: Cells are already stimulated, leading to elevated resting Ca²⁺.[19] 2. Cell Damage: Damaged cell membranes lead to unregulated calcium influx. | 1. See solutions for spontaneous cell activation in section 2.2. 2. Check cell viability before and after the assay (e.g., with Trypan Blue or a viability dye). |
Part 3: Key Methodologies and Visualizations
3.1 fMLP Signaling Pathway
Activation of FPR1 by fMLP initiates a cascade of intracellular events crucial for neutrophil function.[1][20] Understanding this pathway is key to interpreting assay results.
Caption: Simplified fMLP signaling cascade via the FPR1 receptor.
3.2 Standard Experimental Workflow
Following a consistent workflow is paramount for reducing inter-assay variability.[12]
Caption: Generalized workflow for a typical fMLP bioassay.
3.3 Protocol: Preparation of fMLP Stock Solution
This protocol ensures the preparation of a stable, reliable fMLP stock.
Materials:
-
This compound (MW: 193.2 g/mol )[21]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, low-retention microcentrifuge tubes
Procedure:
-
Equilibrate: Allow the lyophilized fMLP vial to equilibrate to room temperature in a desiccator before opening to prevent moisture absorption.[5][6]
-
Calculation: To prepare a 10 mM stock solution, calculate the required volume of DMSO. For 1 mg of fMLP:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)
-
Volume (µL) = (0.001 g / 193.2 g/mol ) / 0.01 mol/L * 1,000,000 µL/L ≈ 517.6 µL
-
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial of fMLP. Vortex thoroughly until the powder is completely dissolved.[3][4]
-
Aliquoting: Immediately dispense the stock solution into single-use aliquots (e.g., 5-10 µL) in sterile, low-retention tubes.[4][6]
-
Storage: Tightly seal the tubes and store them at -80°C, protected from light.[5]
-
Quality Control: For the first use, perform a full dose-response curve with a known positive control cell type to validate the potency of the new stock.
References
- 1. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formyl peptide receptor 1 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. genscript.com [genscript.com]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of neutrophil leukocyte secretory response to fMLP in whole blood in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bu.edu [bu.edu]
- 10. Effects of serum and plasma matrices on multiplex immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of serum on phenylalanine hydroxylase levels in cultured hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Standardized Method to Minimize Variability in a Functional P2X7 Flow Cytometric Assay for a Multi-Center Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. criver.com [criver.com]
- 18. An Optimized Flow Cytometric Method to Demonstrate the Differentiation Stage-Dependent Ca2+ Flux Responses of Peripheral Human B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Antagonism of Human Formyl Peptide Receptor 1 with Natural Compounds and their Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chembk.com [chembk.com]
Technical Support Center: Ensuring Reproducibility in Experiments with N-Formyl-L-phenylalanine (fMLP)
Last Updated: December 12, 2025
Introduction
N-Formyl-L-phenylalanine (fMLP), a potent bacterial-derived chemoattractant, is a cornerstone reagent for studying innate immunity, inflammation, and leukocyte biology.[1] It potently activates phagocytic leukocytes by binding to formyl peptide receptors (FPRs), a class of G protein-coupled receptors (GPCRs).[2][3] Despite its widespread use, achieving consistent and reproducible results with fMLP can be challenging. Its efficacy is highly sensitive to preparation, storage, and experimental conditions.
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource to troubleshoot common issues and standardize protocols, thereby enhancing experimental reproducibility. We will delve into the causality behind best practices, offering not just steps, but the scientific reasoning to empower your research.
Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding fMLP's properties and handling. Understanding these fundamentals is the first step toward reproducible experiments.
Q1: What is the mechanism of action for fMLP?
A1: fMLP mimics peptides released by bacteria and mitochondria from damaged cells, acting as a "find-me" signal for the immune system.[1][3] It primarily binds with high affinity to Formyl Peptide Receptor 1 (FPR1), a GPCR expressed on neutrophils and other phagocytes.[2][3] This binding event triggers a conformational change in the receptor, activating intracellular heterotrimeric G-proteins (specifically of the Gαi family).[2][4] Dissociation of the G-protein into its α and βγ subunits initiates a complex signaling cascade involving key effectors like Phospholipase C (PLC) and Phosphoinositide 3-kinase (PI3K).[4] This cascade culminates in hallmark cellular responses such as chemotaxis (directed cell movement), calcium mobilization, superoxide generation, and degranulation.[3][4][5]
Q2: How must I dissolve and store fMLP to ensure its stability and activity?
A2: This is the most critical factor for reproducibility. fMLP is a peptide and is susceptible to degradation.
-
Solvent Choice: fMLP is poorly soluble in aqueous buffers but readily soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol.[6][7] DMSO is highly recommended as it allows for the preparation of high-concentration stock solutions (e.g., 10-30 mg/mL).[6][7]
-
Stock Solution Preparation: Always prepare a high-concentration primary stock solution (e.g., 10 mM in 100% DMSO). This minimizes the volume of organic solvent introduced into your final assay, which can have physiological effects at even low concentrations.[7]
-
Aliquoting and Storage: Never repeatedly freeze-thaw your primary stock solution. Immediately after preparation, aliquot the stock into small, single-use volumes in appropriate vials (e.g., glass or polypropylene tubes with secure caps) and store them at -20°C or -80°C.[6][8][9] Frozen DMSO aliquots are stable for at least six months.[6]
-
Working Dilutions: On the day of the experiment, thaw a single aliquot and prepare fresh serial dilutions in your final assay buffer. Do not store aqueous solutions of fMLP for more than a day, as the peptide is less stable in these conditions.[7] The methionine residue is particularly prone to oxidation, so using oxygen-free buffers for dilution can further enhance stability.[6]
Q3: What are the typical working concentrations for fMLP in cell-based assays?
A3: The optimal concentration is highly dependent on the cell type and the specific response being measured. fMLP exhibits a bell-shaped dose-response curve for chemotaxis, where concentrations that are too high can lead to receptor desensitization and reduced migration.[10] It is essential to perform a dose-response titration for your specific experimental system.
| Assay Type | Typical fMLP Concentration Range | Rationale |
| Neutrophil Chemotaxis | 1 pM - 100 nM | Chemotaxis is sensitive to shallow gradients. High concentrations can saturate receptors globally, preventing gradient sensing.[10][11] |
| Calcium Mobilization | 1 nM - 1 µM | This is a rapid and robust response. Higher concentrations are often used to ensure maximal receptor activation and a strong signal.[12][13] |
| Superoxide Production | 10 nM - 1 µM | Requires strong and sustained signaling to activate the NADPH oxidase complex. |
| Degranulation | 10 nM - 1 µM | Similar to superoxide production, this effector function requires robust receptor engagement. |
Q4: My cells are showing a high basal response or are unresponsive to fMLP. What could be the cause?
A4: This common issue often points to premature cell activation or compromised cell health.
-
Cell Handling: Neutrophils are notoriously easy to activate. Handle them gently, avoid vigorous vortexing or pipetting, and keep them on ice whenever possible to maintain a resting state.
-
Endotoxin Contamination: Ensure all your buffers, media, and labware are free of lipopolysaccharide (LPS) and other endotoxins. LPS can activate neutrophils and either mask or interfere with the specific fMLP response.
-
Receptor Expression: The expression of FPR1 can vary between cell donors and can be downregulated by prior cell activation or improper handling.
-
fMLP Degradation: As detailed in Q2, if your fMLP stock has been improperly stored or subjected to multiple freeze-thaw cycles, it may have lost its activity.
Section 2: Core Protocols for Ensuring Reproducibility
Adhering to standardized, validated protocols is paramount. The following methods provide a framework for consistent fMLP preparation and activity validation.
Protocol 1: Preparation of fMLP Stock and Working Solutions
This protocol ensures the stability and accurate concentration of your primary fMLP reagent.
Materials:
-
This compound powder (MW: 193.21 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile, single-use aliquot tubes (e.g., 0.5 mL polypropylene tubes)
-
Calibrated pipettes
Procedure:
-
Calculation: To prepare a 10 mM stock solution, calculate the required mass of fMLP powder.[14]
-
Mass (g) = Molar Mass ( g/mol ) × Molarity (mol/L) × Volume (L)
-
For 1 mL (0.001 L) of 10 mM (0.01 M) fMLP:
-
Mass = 193.21 g/mol × 0.01 mol/L × 0.001 L = 0.00193 g = 1.93 mg
-
-
Weighing: Carefully weigh 1.93 mg of fMLP powder. For accuracy, it is often better to weigh a larger mass (e.g., 10 mg) and adjust the solvent volume accordingly.
-
Dissolution: Add the calculated volume of 100% DMSO to the powder. Vortex gently until the solid is completely dissolved.[7]
-
Aliquoting: Immediately dispense the stock solution into single-use aliquots (e.g., 10 µL per tube). This volume is sufficient for a typical experiment and minimizes waste.
-
Storage: Store the aliquots in a labeled box at -20°C or -80°C. Record the preparation date.
Protocol 2: Validating fMLP Activity with a Neutrophil Calcium Flux Assay
This assay provides a rapid and quantitative measure of fMLP's ability to activate its receptor and initiate signaling.[15] It serves as an excellent quality control step for each new batch of fMLP or if you suspect reagent degradation.
Materials:
-
Isolated primary human neutrophils or a neutrophil-like cell line (e.g., differentiated HL-60 cells)
-
Calcium-sensitive fluorescent dye (e.g., Indo-1 AM, Fura-2 AM)
-
Assay buffer (e.g., HBSS with calcium and magnesium)
-
fMLP working solutions
-
Positive control: Ionomycin (a calcium ionophore)[15]
-
Flow cytometer or fluorescence plate reader capable of kinetic reads
Procedure:
-
Cell Preparation: Isolate neutrophils and resuspend them in assay buffer at a concentration of 1-5 x 10^6 cells/mL.
-
Dye Loading: Add the calcium-sensitive dye to the cell suspension according to the manufacturer's protocol (e.g., 1-5 µM Indo-1 AM). Incubate at 37°C for 30-45 minutes in the dark.[15][16]
-
Washing: Wash the cells twice with fresh assay buffer to remove extracellular dye. Resuspend in fresh buffer.
-
Equilibration: Allow cells to equilibrate at 37°C for at least 10 minutes before analysis.[16]
-
Data Acquisition:
-
Place the cell suspension in the instrument (flow cytometer or plate reader).
-
Acquire a baseline fluorescence reading for 30-60 seconds.
-
Add the fMLP working solution to the cells while continuing to record. A sharp increase in intracellular calcium (indicated by a change in fluorescence ratio or intensity) should occur within seconds.
-
Continue recording for 2-5 minutes to observe the peak response and subsequent return toward baseline.
-
-
Controls:
-
Negative Control: Add buffer instead of fMLP to observe the baseline signal.
-
Positive Control: At the end of the run, add Ionomycin to elicit a maximal calcium response, confirming the cells were properly loaded with dye and viable.[15]
-
-
Analysis: A robust and rapid increase in fluorescence post-fMLP addition validates the biological activity of your reagent. No response suggests a problem with the fMLP, the cells, or the assay itself.
Section 3: Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No cell response (e.g., no chemotaxis or calcium flux) | 1. fMLP Degradation: Stock solution was repeatedly frozen-thawed, stored improperly, or is too old. 2. Incorrect Concentration: Calculation or dilution error. 3. Cell Health/Viability: Cells are dead or were prematurely activated during isolation. 4. Receptor Damage: Harsh cell harvesting methods (e.g., over-trypsinization) may have damaged the FPRs. | 1. Prepare a fresh stock solution of fMLP from powder. Validate its activity using the calcium flux assay (Protocol 2). 2. Double-check all calculations and ensure pipettes are calibrated. 3. Check cell viability with Trypan Blue. Handle cells gently and keep them on ice. 4. Use less harsh detachment methods if applicable, such as using EDTA or gentle cell scraping.[17] |
| High variability between experimental replicates | 1. Inconsistent Cell Numbers: Inaccurate cell counting. 2. "Edge Effects" in Plates: Evaporation from wells on the outer edges of a multi-well plate. 3. Inconsistent fMLP Addition: Pipetting errors leading to different final concentrations. 4. Biological Variability: Significant differences between cell donors or passages. | 1. Use an automated cell counter or be meticulous with hemocytometer counts. Run samples in triplicate.[17] 2. Avoid using the outermost wells of the plate or fill them with sterile buffer/media to create a humidity barrier. 3. Use a multichannel pipette for simultaneous addition to replicate wells. 4. Acknowledge and account for biological variability. If possible, pool cells from multiple donors or use a consistent cell line passage number.[18] |
| Bell-shaped dose-response in chemotaxis assay is absent or shifted | 1. Suboptimal Incubation Time: Time is too short for migration or too long, leading to chemokinesis (random movement) instead of chemotaxis. 2. Incorrect Pore Size: The pores of the transwell insert are too large or too small for your specific cell type.[17] 3. Receptor Desensitization: The fMLP concentrations used are all too high, causing all cells to be maximally stimulated and unable to sense a gradient. | 1. Perform a time-course experiment (e.g., 30, 60, 90 minutes) to find the optimal migration time. 2. Verify the appropriate pore size for your cells (typically 3-5 µm for neutrophils).[17] 3. Expand your dose-response curve to include much lower concentrations (into the picomolar range) to identify the rising part of the curve. |
Section 4: Visualizing Key Processes
Diagram 1: The fMLP Signaling Pathway
Caption: Simplified signaling cascade following fMLP binding to its receptor, FPR1.
Diagram 2: Workflow for Ensuring Experimental Reproducibility
Caption: A quality control workflow for fMLP from reagent preparation to experiment.
References
- 1. N-Formylmethionine-leucyl-phenylalanine - Wikipedia [en.wikipedia.org]
- 2. ingentaconnect.com [ingentaconnect.com]
- 3. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAS 59880-97-6: N-Formyl-L-methionyl-L-leucyl-L-phenylalan… [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. targetmol.com [targetmol.com]
- 9. enfanos.com [enfanos.com]
- 10. Chemoattractant concentration–dependent tuning of ERK signaling dynamics in migrating neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. flinnsci.com [flinnsci.com]
- 15. bu.edu [bu.edu]
- 16. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 17. corning.com [corning.com]
- 18. Sources of variability and effect of experimental approach on expression profiling data interpretation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
comparing N-Formyl-L-phenylalanine vs fMLP (fMet-Leu-Phe) activity
An In-Depth Technical Guide to the Comparative Activities of N-Formyl-L-phenylalanine and fMet-Leu-Phe (fMLP)
For researchers in immunology, inflammation, and drug development, understanding the structure-activity relationships of chemoattractants is fundamental. The N-formyl peptide family, prototypically represented by N-formylmethionyl-leucyl-phenylalanine (fMLP or fMLF), serves as a cornerstone for studying leukocyte recruitment and activation.[1][2] These peptides, released by bacteria or from damaged mitochondria, are potent activators of the innate immune system.[2][3] This guide provides a detailed comparison between the well-characterized tripeptide fMLP and its minimalist structural relative, this compound.
While fMLP is a powerful and widely used tool to study inflammatory responses, the activity of this compound is not well-documented. This comparison, therefore, serves a dual purpose: first, to detail the potent, multi-faceted activity of fMLP with supporting data, and second, to provide a scientifically-grounded prediction of this compound's activity based on established principles of ligand-receptor interactions. This analysis will illuminate the critical structural motifs required for potent activation of the Formyl Peptide Receptor (FPR) family, the primary targets for these compounds.[3][4]
Structural and Physicochemical Comparison
The profound difference in biological activity between fMLP and this compound originates from their distinct molecular structures. fMLP is a tripeptide, whereas this compound is a single formylated amino acid.
| Property | fMet-Leu-Phe (fMLP) | This compound |
| Structure | ||
| Molecular Formula | C21H31N3O5S | C10H11NO3 |
| Molecular Weight | 437.56 g/mol | 193.20 g/mol [5] |
| Key Features | N-formylated tripeptide (Met-Leu-Phe) | Single N-formylated amino acid (Phe) |
Mechanism of Action: The Formyl Peptide Receptor (FPR) Family
N-formyl peptides exert their biological effects by binding to a specific class of G protein-coupled receptors (GPCRs) known as Formyl Peptide Receptors (FPRs).[1][6] In humans, this family consists of three members: FPR1, FPR2, and FPR3.[1][3]
-
FPR1 is the high-affinity receptor for fMLP and is considered the classical receptor for bacteria-derived formyl peptides.[7][8] Its activation on phagocytes like neutrophils and macrophages triggers a robust pro-inflammatory response.[9]
-
FPR2 (also known as ALX) is a more promiscuous receptor, binding a wide variety of ligands, including fMLP (with lower affinity), anti-inflammatory lipids like Lipoxin A4, and pro-inflammatory proteins like Serum Amyloid A.[7][10]
-
FPR3 remains the least characterized member of the family.[3]
Upon agonist binding, FPR1 couples primarily to Gi/Go proteins, initiating a canonical signaling cascade that is central to the inflammatory response.[11] This involves the dissociation of the G protein subunits, leading to the activation of Phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, while DAG activates Protein Kinase C (PKC).[12] Concurrently, G protein activation also stimulates the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell survival, migration, and gene expression.[11][13]
Caption: Canonical fMLP-FPR1 Signaling Cascade.
Comparative Biological Activity: A Data-Driven vs. Predictive Analysis
The functional consequences of ligand binding are assessed through various cellular assays. Here, we compare the known, potent activity of fMLP with the predicted activity of this compound.
fMet-Leu-Phe (fMLP): A Potent, Full Agonist
fMLP is the gold standard for FPR1 activation, potently inducing a range of neutrophil functions at nanomolar concentrations.[14] It is a powerful chemoattractant, guiding neutrophils to sites of infection or injury.[15][16] Furthermore, it stimulates the release of lysosomal enzymes (degranulation) and the production of reactive oxygen species (oxidative burst), both critical mechanisms for killing pathogens.[17][18]
| Assay | Cell Type | Typical EC50 / Effective Concentration | Reference |
| Chemotaxis | Human Neutrophils | 1-10 nM | [19] |
| Calcium Mobilization | Human Neutrophils | ~1 nM | [20] |
| Superoxide Production | Human Neutrophils | 10-100 nM | [17] |
| Degranulation (Lysozyme Release) | Human Neutrophils | 1-10 nM (with Cytochalasin B) | [18] |
This compound: A Predicted Weak or Inactive Ligand
Currently, there is a lack of published experimental data characterizing the biological activity of this compound at formyl peptide receptors. However, based on extensive structure-activity relationship (SAR) studies of fMLP analogs, we can formulate a strong prediction.
The interaction between fMLP and the FPR1 binding pocket is a multi-point engagement. While the N-formyl group is essential for recognition, the subsequent amino acid residues provide the necessary affinity and efficacy.
-
N-Formylmethionine: The formylated N-terminus is the primary recognition motif.
-
Leucine: This bulky, hydrophobic residue at position 2 is critical for high-affinity binding.
-
Phenylalanine: The C-terminal residue also contributes significantly to receptor binding and activation.
This compound possesses only the N-formyl group and the C-terminal phenylalanine residue of fMLP. It lacks the critical N-terminal methionine and the central leucine residue. This truncated structure is highly unlikely to achieve the stable, high-affinity interaction required for potent receptor activation.
Prediction: this compound is expected to be a very weak partial agonist or functionally inactive at FPR1. If any activity is observed, it would likely require concentrations several orders of magnitude higher (in the high micromolar to millimolar range) than fMLP. It is plausible that it would fail to elicit a maximal response even at saturating concentrations.
Experimental Protocols for Activity Assessment
To empirically validate the predicted difference in activity, standardized cellular assays are required. The following protocols provide a robust framework for quantifying ligand-induced neutrophil responses.
Protocol 1: Neutrophil Chemotaxis Assay (Boyden Chamber)
This classical assay measures the directed migration of cells across a porous membrane towards a chemoattractant gradient.
Caption: Workflow for a Boyden Chamber Chemotaxis Assay.
Step-by-Step Methodology:
-
Cell Preparation: Isolate primary human neutrophils from whole blood using a density gradient centrifugation method (e.g., with Polymorphprep™). Wash and resuspend the cells in an appropriate assay buffer (e.g., HBSS with 0.1% BSA) to a concentration of 1-2 x 10^6 cells/mL.[21]
-
Ligand Preparation: Prepare serial dilutions of fMLP (e.g., 100 µM to 0.1 nM) and this compound (e.g., 10 mM to 1 µM) in the assay buffer.
-
Chamber Assembly: Add 25-30 µL of the chemoattractant dilutions or buffer alone (negative control) to the lower wells of the Boyden chamber.[22]
-
Membrane Placement: Carefully place a polycarbonate membrane (typically with 3.0 µm pores for neutrophils) over the lower wells.[22]
-
Cell Loading: Add 40-50 µL of the neutrophil suspension to the upper wells of the chamber.
-
Incubation: Incubate the assembled chamber for 60-90 minutes at 37°C in a humidified 5% CO₂ incubator to allow for cell migration.
-
Analysis: After incubation, disassemble the chamber. Scrape off non-migrated cells from the upper surface of the membrane. Fix the membrane in methanol and stain with a histological stain (e.g., Giemsa or Hemacolor).
-
Quantification: Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields for each well. Plot the average cell count against the chemoattractant concentration to generate a dose-response curve and determine the EC50.
Protocol 2: Intracellular Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium ([Ca²⁺]i) following receptor activation, using a fluorescent calcium indicator.[12][23]
Step-by-Step Methodology:
-
Cell Preparation: Isolate neutrophils as described above. Resuspend cells in a suitable buffer (e.g., HBSS with Ca²⁺ and Mg²⁺).
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM (acetoxymethyl ester).[23][24] Incubate the cells with 2-5 µM Fluo-4 AM for 30-45 minutes at 37°C in the dark. A non-ionic surfactant like Pluronic F-127 can be used to aid dye solubilization.[23]
-
Washing: After incubation, wash the cells twice in fresh buffer to remove extracellular dye. Resuspend the final cell pellet to a concentration of 1-2 x 10^6 cells/mL.
-
Assay Plate Preparation: Pipette 100 µL of the cell suspension into each well of a black, clear-bottom 96-well plate.
-
Measurement: Place the plate into a fluorescence plate reader (e.g., FlexStation or FLIPR) equipped with an automated injection system.[25]
-
Data Acquisition:
-
Set the instrument to read fluorescence at an excitation of ~490 nm and emission of ~525 nm.
-
Establish a stable baseline fluorescence reading for 15-20 seconds.
-
Inject a prepared solution of the agonist (fMLP or this compound) into the well while continuously recording the fluorescence signal.
-
Continue recording for at least 60-90 seconds to capture the full calcium transient.
-
-
Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline reading. Plot the response against ligand concentration to determine the EC50.
Discussion and Conclusion
In contrast, this compound lacks these critical structural components. It is therefore predicted to be, at best, an extremely weak agonist, requiring concentrations that are likely not physiologically relevant. For researchers investigating FPR-mediated inflammation, chemotaxis, or immune activation, fMLP remains the indispensable tool compound. This compound should not be considered a viable substitute. Its primary utility in a research context would be as a negative control to demonstrate the structural specificity of the fMLP-FPR1 interaction, a task for which the protocols detailed in this guide are perfectly suited.
References
- 1. Formyl peptide receptor - Wikipedia [en.wikipedia.org]
- 2. N-Formylmethionine-leucyl-phenylalanine - Wikipedia [en.wikipedia.org]
- 3. creative-biolabs.com [creative-biolabs.com]
- 4. altmeyers.org [altmeyers.org]
- 5. N-Formyl-dl-phenylalanine | C10H11NO3 | CID 100122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ingentaconnect.com [ingentaconnect.com]
- 8. mdpi.com [mdpi.com]
- 9. N-Formyl Methionine Peptide-Mediated Neutrophil Activation in Systemic Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Activation of the mitogen-activated protein kinase pathway by fMet-leu-Phe in the absence of Lyn and tyrosine phosphorylation of SHC in transfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. Different pathways leading to activation of extracellular signal-regulated kinase and p38 MAP kinase by formyl-methionyl-leucyl-phenylalanine or platelet activating factor in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. Differential regulation of neutrophil chemotaxis to IL-8 and fMLP by GM-CSF: lack of direct effect of oestradiol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. N-formyl-methionyl-leucyl-phenylalanine (fMLP) inhibits tumour necrosis factor-alpha (TNF-α) production on lipopolysaccharide (LPS)-stimulated human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Characteristics of N-formyl-methionyl-leucyl-phenylalanine as an inducer of lysosomal enzyme release from human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. biorxiv.org [biorxiv.org]
- 21. researchgate.net [researchgate.net]
- 22. A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to N-Formyl-L-phenylalanine as a Negative Control for fMLP Studies
An In-depth Technical Comparison for Researchers, Scientists, and Drug Development Professionals
In the study of inflammatory responses and immune cell activation, N-Formyl-Met-Leu-Phe (fMLP) is a cornerstone chemoattractant peptide used to elicit cellular responses such as chemotaxis, degranulation, and the production of reactive oxygen species (ROS).[1][2][3] The validity of experimental findings in these studies hinges on the use of appropriate controls. This guide provides a comprehensive comparison of N-Formyl-L-phenylalanine (fPhe) as a negative control for fMLP, offering experimental data and detailed protocols to support its use in ensuring the specificity of fMLP-induced effects.
The Critical Role of a Negative Control in fMLP-Mediated Studies
fMLP is a potent activator of neutrophils and other phagocytic cells, initiating a cascade of signaling events upon binding to its high-affinity G protein-coupled receptor, Formyl Peptide Receptor 1 (FPR1).[3][4][5] Given the sensitivity of these pathways, it is crucial to distinguish between specific fMLP-receptor mediated events and non-specific cellular responses. An ideal negative control should be structurally similar to the agonist but lack the ability to elicit a biological response. This ensures that any observed effects are due to the specific interaction of fMLP with its receptor and not due to factors such as solvent effects, cellular stress, or off-target interactions.
Structural and Functional Comparison: fMLP vs. fPhe
N-Formyl-Met-Leu-Phe (fMLP) is a tripeptide with the sequence N-formyl-methionine-leucine-phenylalanine.[5] The N-formyl group on the methionine residue is a key structural feature recognized by FPR1.[4][6] In contrast, this compound (fPhe) is a single amino acid derivative, consisting of phenylalanine with an N-terminal formyl group.[7][8]
| Feature | N-Formyl-Met-Leu-Phe (fMLP) | This compound (fPhe) |
| Structure | Tripeptide (f-Met-Leu-Phe) | Single Amino Acid (f-Phe) |
| Key Recognition Moiety | N-formyl group on methionine | N-formyl group on phenylalanine |
| Primary Receptor | Formyl Peptide Receptor 1 (FPR1) | Does not significantly bind to or activate FPR1 |
| Biological Activity | Potent chemoattractant and activator of phagocytes | Lacks significant biological activity in fMLP-responsive assays |
The absence of the methionine and leucine residues in fPhe significantly diminishes its affinity for the FPR1 binding pocket, rendering it biologically inert in the context of fMLP-mediated signaling. This structural difference forms the basis of its utility as a negative control.
Diagram of fMLP and fPhe Structures
Caption: Structural comparison of fMLP and fPhe.
fMLP Signaling Pathway
Activation of FPR1 by fMLP initiates a signaling cascade that leads to various cellular responses.[1][3] Understanding this pathway is crucial for interpreting experimental results and appreciating the role of a negative control.
fMLP Signaling Cascade
Caption: Simplified fMLP signaling pathway in neutrophils.
Experimental Validation of fPhe as a Negative Control
The efficacy of fPhe as a negative control is demonstrated across key functional assays that measure neutrophil activation.
Chemotaxis Assay
Chemotaxis, or directed cell movement in response to a chemical gradient, is a hallmark of the fMLP response.[9][10][11] The Boyden chamber or Transwell® assay is a standard method to quantify chemotaxis.[9][12]
Comparative Chemotaxis Data
| Treatment | Migrated Cells (Normalized) |
| Vehicle Control (e.g., PBS/DMSO) | 1.0 |
| This compound (fPhe) (10 µM) | ~1.0 - 1.2 |
| N-Formyl-Met-Leu-Phe (fMLP) (10 nM) | ~5.0 - 8.0 |
Note: Data are representative and may vary based on cell type and experimental conditions.
Experimental Workflow: Neutrophil Chemotaxis Assay
Caption: Workflow for a Transwell® chemotaxis assay.
Calcium Mobilization Assay
fMLP binding to FPR1 triggers a rapid increase in intracellular calcium ([Ca²⁺]i), a critical second messenger in neutrophil activation.[13][14][15] This can be measured using calcium-sensitive fluorescent dyes like Fura-2 or Fluo-4.[16][17]
Comparative Calcium Flux Data
| Treatment | Peak [Ca²⁺]i (Normalized Fluorescence) |
| Vehicle Control | 1.0 |
| This compound (fPhe) (10 µM) | ~1.0 |
| N-Formyl-Met-Leu-Phe (fMLP) (100 nM) | ~4.0 - 6.0 |
| Ionomycin (Positive Control) | ~8.0 - 10.0 |
Note: Data are representative and may vary based on cell type and experimental conditions.
Reactive Oxygen Species (ROS) Production Assay
A key function of activated neutrophils is the "respiratory burst," a rapid release of ROS to kill pathogens.[18][19][20] This can be quantified using probes like Dihydrorhodamine 123 (DHR123) or luminol-based assays.[19][21][22]
Comparative ROS Production Data
| Treatment | ROS Production (Relative Luminescence/Fluorescence Units) |
| Vehicle Control | Baseline |
| This compound (fPhe) (1 µM) | No significant increase over baseline |
| N-Formyl-Met-Leu-Phe (fMLP) (100 nM) | Significant increase over baseline |
| PMA (Positive Control) | Strong, sustained increase |
Note: Data are representative and may vary based on cell type and experimental conditions.
Detailed Experimental Protocols
Protocol 1: Neutrophil Chemotaxis using a Transwell® Assay
-
Neutrophil Isolation : Isolate human neutrophils from whole blood using density gradient centrifugation (e.g., Ficoll-Paque followed by dextran sedimentation).[2] Resuspend cells in an appropriate assay buffer (e.g., HBSS with 0.1% BSA) at a concentration of 1-2 x 10⁶ cells/mL.
-
Assay Setup : Place Transwell® inserts (e.g., 6.5 mm diameter, 3.0 µm pore size polycarbonate membrane) into a 24-well plate.
-
Chemoattractant Loading : Add 600 µL of assay buffer containing the desired concentrations of fMLP (e.g., 10 nM), fPhe (e.g., 10 µM), or vehicle control to the lower wells of the 24-well plate.
-
Cell Seeding : Add 100 µL of the neutrophil suspension to the top of each Transwell® insert.
-
Incubation : Incubate the plate at 37°C in a 5% CO₂ incubator for 60-90 minutes.[12]
-
Quantification :
-
Carefully remove the inserts.
-
Collect the migrated cells from the lower chamber.
-
Quantify the number of migrated cells using a hemocytometer, an automated cell counter, or by flow cytometry.
-
Protocol 2: Calcium Mobilization Assay
-
Cell Preparation : Isolate neutrophils as described above and resuspend them in a suitable buffer (e.g., HBSS with Ca²⁺ and Mg²⁺) at 1-5 x 10⁶ cells/mL.
-
Dye Loading : Load the cells with a calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM) for 30-45 minutes at 37°C in the dark.[16][17]
-
Washing : Wash the cells twice with the assay buffer to remove extracellular dye and resuspend them at a final concentration of 1 x 10⁶ cells/mL.
-
Measurement :
-
Equilibrate the cell suspension at 37°C.
-
Establish a stable baseline fluorescence reading using a fluorometric plate reader or flow cytometer.
-
Inject the stimulus (fMLP, fPhe, or vehicle) and record the change in fluorescence over time. An ionophore like ionomycin can be used as a positive control for maximal calcium influx.[23]
-
Protocol 3: ROS Production Assay (Luminol-based)
-
Cell Preparation : Isolate neutrophils and resuspend them in HBSS with Ca²⁺ and Mg²⁺ at 1 x 10⁶ cells/mL.
-
Assay Setup : In a white, 96-well luminometer plate, add 50 µL of the cell suspension to each well.
-
Reagent Addition : Add 50 µL of a solution containing luminol and horseradish peroxidase (HRP) to each well.
-
Baseline Reading : Equilibrate the plate in the luminometer at 37°C and measure baseline luminescence for 5-10 minutes.
-
Stimulation : Inject 100 µL of the stimulus (fMLP, fPhe, or vehicle) into each well. Phorbol myristate acetate (PMA) can be used as a positive control.
-
Data Acquisition : Immediately begin measuring luminescence kinetically for 30-60 minutes. The integral of the luminescence curve (area under the curve) represents the total ROS production.
Conclusion
The selection of an appropriate negative control is fundamental to the integrity of fMLP-related research. This compound, due to its structural similarity to the formyl-methionyl moiety of fMLP but lack of the complete tripeptide sequence necessary for significant FPR1 activation, serves as an excellent negative control. Experimental data from chemotaxis, calcium mobilization, and ROS production assays consistently demonstrate its inability to elicit the cellular responses characteristic of fMLP. By incorporating fPhe into experimental designs, researchers can confidently attribute observed effects to the specific engagement of fMLP with its receptors, thereby enhancing the reliability and validity of their findings.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. N-formyl-methionyl-leucyl-phenylalanine (fMLP) inhibits tumour necrosis factor-alpha (TNF-α) production on lipopolysaccharide (LPS)-stimulated human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formyl peptide receptor 1 - Wikipedia [en.wikipedia.org]
- 5. N-Formylmethionine-leucyl-phenylalanine - Wikipedia [en.wikipedia.org]
- 6. Structural and functional characterization of the human formyl peptide receptor ligand-binding region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C10H11NO3 | CID 759256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. N-Formyl-dl-phenylalanine | C10H11NO3 | CID 100122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Chemoattractant concentration–dependent tuning of ERK signaling dynamics in migrating neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of the Transwell® assay for the analysis of neutrophil chemotaxis using flow cytometry to refine the clinical investigation of immunodeficient patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Different pathways leading to activation of extracellular signal-regulated kinase and p38 MAP kinase by formyl-methionyl-leucyl-phenylalanine or platelet activating factor in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Priming of human neutrophils with N-formyl-methionyl-leucyl-phenylalanine by a calcium-independent, pertussis toxin-insensitive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 18. Measuring ROS production by neutrophils using DCFH-DA probe and flow Cytometry [protocols.io]
- 19. bio-protocol.org [bio-protocol.org]
- 20. researchgate.net [researchgate.net]
- 21. assaygenie.com [assaygenie.com]
- 22. sm.unife.it [sm.unife.it]
- 23. bu.edu [bu.edu]
A Senior Application Scientist's Guide to the Pharmacological Validation of N-Formyl-L-phenylalanine as an FPR1 Agonist
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the rigorous validation of N-Formyl-L-phenylalanine (fLP) as a potential agonist for the Formyl Peptide Receptor 1 (FPR1). As a G protein-coupled receptor (GPCR) pivotal to innate immunity, FPR1 represents a significant therapeutic target.[1][2] Validating a novel ligand requires a multi-assay approach to move beyond simple activity confirmation to a nuanced understanding of its pharmacological profile, including potency, efficacy, and potential signaling bias.
This document eschews a rigid template, instead presenting a logical, field-proven workflow that mirrors an authentic discovery campaign. We will compare the hypothetical performance of our test article, fLP, against the well-characterized, potent FPR1 agonist N-Formyl-Met-Leu-Phe (fMLF), which serves as our benchmark control.[3][4][5]
Understanding FPR1 Signaling: A Bifurcated Pathway
Activation of FPR1 by an agonist is not a monolithic event. The receptor can initiate signals through at least two major pathways, a phenomenon critical to understanding a ligand's full biological effect.[6]
-
G-Protein Dependent Signaling: The canonical pathway involves the coupling of FPR1 to a pertussis toxin-sensitive Gi protein.[7] This activation leads to the dissociation of the G protein subunits, initiating a cascade that includes phospholipase C (PLC) activation, inositol triphosphate (IP3) generation, and the subsequent release of calcium (Ca²⁺) from intracellular stores.[8] This pathway is directly responsible for key cellular functions like chemotaxis and superoxide production.[4]
-
β-Arrestin Mediated Signaling: Following G-protein activation, G protein-coupled receptor kinases (GRKs) phosphorylate the receptor.[1] This phosphorylation promotes the recruitment of β-arrestin proteins from the cytosol.[9] β-arrestin binding not only desensitizes the G-protein signal but also acts as a scaffold to initiate a separate wave of signaling, impacting processes like receptor internalization and ERK activation.[1]
The ability of a ligand to preferentially activate one pathway over the other is known as "biased signaling" and has profound implications for drug development, potentially allowing for the design of drugs with enhanced therapeutic effects and fewer side effects.[8]
Caption: Canonical G-protein and β-arrestin signaling pathways downstream of FPR1 activation.
A Multi-Assay Validation Workflow
To comprehensively validate this compound, we employ a tiered approach. We begin by confirming direct interaction with the receptor and primary functional activity, then proceed to validate physiological responses and investigate signaling bias.
Caption: A tiered workflow for the comprehensive validation of an FPR1 agonist.
Tier 1: Establishing Receptor Binding and Primary Functional Activity
The first crucial step is to determine if fLP physically interacts with FPR1 and can elicit a primary functional response.
Competitive Binding Assay
Causality: Before assessing function, we must confirm that our candidate compound physically binds to the FPR1 receptor. A competitive binding assay determines the affinity (Ki) of an unlabeled ligand (fLP) by measuring its ability to displace a labeled ligand of known affinity. This confirms the target engagement and provides a quantitative measure of binding strength.
-
Cell Culture: Culture HL-60 cells, which endogenously express FPR1, or a recombinant cell line (e.g., HEK293) stably transfected with human FPR1.
-
Membrane Preparation: Harvest cells, lyse them via hypotonic buffer and mechanical disruption (dounce homogenization), and isolate the membrane fraction by ultracentrifugation. Resuspend membranes in binding buffer.
-
Assay Setup: In a 96-well plate, add cell membranes, a fixed concentration of a radiolabeled FPR1 antagonist (e.g., ³H-N-formyl-Met-Leu-Phe), and serial dilutions of the unlabeled competitor (fLP or fMLF standard).
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding reaction to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Detection: Wash the filters to remove non-specific binding, dry them, and add scintillation cocktail. Quantify the radioactivity bound to the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ (concentration of competitor that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.
| Compound | Ki (nM) | Source |
| fMLF (Benchmark) | 38 | [10] |
| This compound (fLP) | 450 (Illustrative Data) | N/A |
Illustrative data is provided for fLP for comparative purposes.
Calcium Mobilization Assay
Causality: FPR1 activation via the Gi pathway culminates in a rapid, transient increase in intracellular calcium concentration ([Ca²⁺]i).[11] This provides a robust, high-throughput-compatible functional readout of receptor activation. Measuring the dose-dependent [Ca²⁺]i flux allows us to determine the potency (EC₅₀) and efficacy of fLP.
-
Cell Preparation: Plate FPR1-expressing cells (e.g., differentiated HL-60 or transfected HEK293) in a black-walled, clear-bottom 96- or 384-well microplate and culture overnight.
-
Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion-transport inhibitor like probenecid (to prevent dye leakage).
-
Incubation: Remove the cell culture medium and add the dye loading buffer to each well. Incubate the plate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.
-
Compound Preparation: Prepare serial dilutions of fLP and the fMLF standard in an appropriate assay buffer in a separate plate.
-
Fluorescence Detection: Place the cell plate into a fluorescence plate reader (e.g., FLIPR, FlexStation). Set the instrument to record fluorescence kinetically (e.g., excitation at 494 nm, emission at 516 nm).
-
Agonist Addition: Program the instrument to add the agonist solutions from the compound plate to the cell plate while simultaneously reading the fluorescence signal.
-
Data Analysis: For each concentration, determine the peak fluorescence response over baseline. Plot the response against the log concentration of the agonist. Fit the data to a four-parameter logistic equation to determine the EC₅₀ (concentration that elicits 50% of the maximal response) and the Emax (maximum efficacy).
| Compound | EC₅₀ (nM) | Relative Efficacy (% of fMLF) | Source |
| fMLF (Benchmark) | ~20 | 100% | [8] |
| This compound (fLP) | 250 (Illustrative Data) | 95% (Illustrative Data) | N/A |
Illustrative data is provided for fLP for comparative purposes.
Tier 2: Validating Physiological Responses and Signaling Bias
With binding and primary function established, we now assess a key physiological outcome (chemotaxis) and probe for potential signaling bias (β-arrestin recruitment).
Neutrophil Chemotaxis Assay
Causality: A primary physiological role of FPR1 activation on neutrophils is to direct their migration towards sites of infection or inflammation—a process called chemotaxis.[4][11] The Boyden chamber, or Transwell, assay provides a direct, quantitative measure of this cellular response, validating that fLP can induce a physiologically relevant outcome.
-
Neutrophil Isolation: Isolate primary human neutrophils from fresh peripheral blood of healthy donors using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran sedimentation.[2]
-
Assay Setup: Place Transwell inserts (typically with 3-5 µm pores) into the wells of a 24-well plate.
-
Chemoattractant Loading: Add serial dilutions of fLP or fMLF in assay medium to the lower chambers of the plate. Use medium alone as a negative control.
-
Cell Seeding: Resuspend the isolated neutrophils in assay medium and add a defined number of cells (e.g., 1 x 10⁶ cells/mL) to the upper chamber of each Transwell insert.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 60-90 minutes to allow cells to migrate through the porous membrane towards the chemoattractant.
-
Quantification: Remove the inserts. Quantify the number of migrated cells in the lower chamber. This can be done by lysing the cells and measuring ATP content with a luminescent assay (e.g., CellTiter-Glo®) or by direct cell counting using a flow cytometer or hemocytometer.
-
Data Analysis: Plot the number of migrated cells (or luminescence signal) against the log concentration of the agonist. The resulting bell-shaped curve is characteristic of chemotaxis. Determine the peak effective concentration.
| Compound | Peak Effective Concentration (nM) | Max. Chemotactic Index (Fold over control) | Source |
| fMLF (Benchmark) | ~1-10 | ~4.5 (Illustrative) | [6][8] |
| This compound (fLP) | ~100 (Illustrative Data) | ~3.8 (Illustrative Data) | N/A |
Illustrative data is provided for fLP for comparative purposes.
β-Arrestin Recruitment Assay
Causality: To determine if fLP exhibits any signaling bias, we must quantify its ability to engage the β-arrestin pathway.[12] Enzyme Fragment Complementation (EFC) assays are a common and robust method for this.[9] In this system, β-arrestin and the GPCR are tagged with inactive fragments of an enzyme. Agonist-induced recruitment brings the fragments together, reconstituting enzyme activity, which is measured with a luminescent substrate.[11] Comparing the EC₅₀ for β-arrestin recruitment with the EC₅₀ for a G-protein pathway (like calcium mobilization) is the basis for quantifying bias.
-
Cell Culture: Use a commercially available cell line engineered to co-express FPR1 fused to one enzyme fragment (e.g., ProLink™) and β-arrestin-2 fused to the complementary enzyme acceptor (EA).[11] Plate these cells in a white, solid-bottom 96- or 384-well assay plate.
-
Compound Preparation: Prepare serial dilutions of fLP and the fMLF standard in an appropriate assay buffer.
-
Agonist Stimulation: Add the diluted compounds to the cells and incubate for 90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.
-
Detection: Prepare the detection reagent mixture containing the luminescent substrate for the complemented enzyme. Add this mixture to all wells.
-
Incubation: Incubate the plate at room temperature for 60 minutes in the dark to allow the enzymatic reaction to proceed.
-
Luminescence Reading: Measure the chemiluminescent signal using a plate-based luminometer.
-
Data Analysis: Plot the luminescence signal against the log concentration of the agonist. Fit the data to a four-parameter logistic equation to determine the EC₅₀ and Emax for β-arrestin recruitment.
| Compound | EC₅₀ (nM) | Relative Efficacy (% of fMLF) |
| fMLF (Benchmark) | ~50-100 (Illustrative) | 100% |
| This compound (fLP) | >1000 (Illustrative Data) | 60% (Illustrative Data) |
Illustrative data is provided for fLP and fMLF for comparative purposes, as absolute values can vary significantly between assay platforms.
Synthesizing the Data: A Pharmacological Profile of this compound
By integrating the data from all four assays, we can build a comprehensive profile of fLP and directly compare it to our fMLF benchmark.
| Assay | Parameter | fMLF (Benchmark) | This compound (fLP) (Illustrative) | Interpretation |
| Binding | Ki (nM) | 38 | 450 | fLP binds to FPR1 but with ~12-fold lower affinity than fMLF. |
| Calcium Flux | EC₅₀ (nM) | 20 | 250 | fLP is a full agonist for G-protein signaling, but is ~12.5-fold less potent than fMLF. |
| Chemotaxis | Peak (nM) | ~1-10 | ~100 | fLP induces a robust physiological response, confirming functional agonism, albeit at a higher concentration. |
| β-Arrestin | EC₅₀ (nM) | ~75 | >1000 | fLP is significantly weaker at recruiting β-arrestin compared to its ability to trigger calcium flux. |
The synthesized data suggests that this compound is a full, G-protein biased agonist of FPR1 . It binds to the receptor and effectively activates the G-protein pathway, leading to calcium mobilization and neutrophil chemotaxis, but with approximately 10-15 fold lower potency than fMLF. Crucially, its potency for β-arrestin recruitment is substantially lower than its potency for G-protein activation. This suggests a bias away from the β-arrestin pathway and towards the G-protein pathway when compared to the more balanced agonist fMLF. Such a profile could be therapeutically interesting, potentially maximizing chemotactic responses while minimizing receptor desensitization and internalization events mediated by β-arrestin.
This systematic, multi-assay validation process provides the necessary depth to confidently characterize a novel ligand, moving beyond a simple "active/inactive" designation to a sophisticated understanding of its unique pharmacological signature.
References
- 1. Antagonism of Human Formyl Peptide Receptor 1 (FPR1) by Chromones and Related Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of five and six-membered N-phenylacetamido substituted heterocycles as formyl peptide receptor (FPR) agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Characterization of fMLF-Mimicking AApeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]
- 5. Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the Formyl Peptide Receptor (FPR) Family - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Monitoring β-arrestin recruitment via β-lactamase enzyme fragment complementation: purification of peptide E as a low-affinity ligand for mammalian bombesin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Encoding the β-Arrestin Trafficking Fate of Ghrelin Receptor GHSR1a: C-Tail-Independent Molecular Determinants in GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Novel Formyl Peptide Receptor-Like 1 Agonists that Induce Macrophage Tumor Necrosis Factor α Production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Conformational selection guides β-arrestin recruitment at a biased G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Comparative Analysis of N-formylated Peptides
For researchers, scientists, and drug development professionals navigating the complexities of innate immunity and inflammation, understanding the nuanced activities of N-formylated peptides is paramount. These molecules, originating from bacteria and damaged mitochondria, are potent signaling cues that orchestrate the initial phases of the inflammatory response. Their actions are primarily mediated through a family of G protein-coupled receptors known as the Formyl Peptide Receptors (FPRs), making them attractive targets for therapeutic intervention in a host of inflammatory diseases.[1][2]
This guide provides a comprehensive comparative analysis of different N-formylated peptides, focusing on their structure-activity relationships, receptor specificity, and functional consequences. We will delve into the experimental methodologies used to characterize these peptides, offering not just protocols, but the scientific rationale behind each step to ensure robust and reproducible data.
The Central Players: N-formylated Peptides and their Receptors
N-formylated peptides are recognized by the innate immune system as "danger signals," indicating either bacterial invasion or host cell injury.[1] The N-formyl group on the N-terminal methionine is a key molecular pattern, as protein synthesis in bacteria and mitochondria is initiated with N-formylmethionine, a feature absent in eukaryotic cytosolic protein synthesis.
The primary receptors for these peptides in humans are:
-
Formyl Peptide Receptor 1 (FPR1): The first identified and highest affinity receptor for many N-formylated peptides. It is predominantly expressed on phagocytic leukocytes, such as neutrophils and monocytes, and its activation triggers potent pro-inflammatory responses including chemotaxis, degranulation, and the production of reactive oxygen species (ROS).[3]
-
Formyl Peptide Receptor 2 (FPR2/ALX): A more promiscuous receptor that binds a wide array of ligands, including some N-formylated peptides (though generally with lower affinity than FPR1), as well as non-formylated peptides, lipids (like lipoxin A4), and proteins (like Annexin A1).[4] FPR2 can mediate both pro-inflammatory and pro-resolving signals, making it a complex and intriguing therapeutic target.
-
Formyl Peptide Receptor 3 (FPR3): The least characterized member of the family, its precise physiological role and endogenous ligands are still under active investigation.
This guide will focus on the comparative analysis of peptides acting on the well-characterized FPR1 and FPR2.
Comparative Analysis of N-formylated Peptides
The bioactivity of an N-formylated peptide is determined by its amino acid sequence, which dictates its affinity for the different FPRs and the subsequent signaling cascade. Here, we compare some of the most commonly studied N-formylated peptides.
Structure and Receptor Specificity
The prototypical N-formylated peptide is N-formyl-methionyl-leucyl-phenylalanine (fMLP or fMLF) . It is a potent agonist for FPR1, exhibiting high binding affinity and efficacy in inducing neutrophil chemotaxis and activation.[5] In contrast, fMLP binds to FPR2 with significantly lower affinity.[4][6]
The structure-activity relationship of N-formylated peptides is critically dependent on:
-
The N-formyl Group: Essential for high-affinity binding to FPR1.
-
The Amino Acid Sequence: The residues following the N-formylmethionine significantly influence receptor selectivity and potency. For FPR2, the C-terminal amino acids and the overall length of the peptide appear to be more critical for binding than for FPR1.[4][6][7] For instance, FPR2 interacts more favorably with longer pentapeptides like fMLFII and fMLFIK compared to the tripeptide fMLF.[4][7]
Other notable N-formylated peptides include:
-
N-formyl-Met-Met-Tyr (fMMY): A mitochondria-derived peptide that can act as a potent agonist for both FPR1 and FPR2.
-
N-formyl-Met-Ile-Phe-Leu (fMIFL): A peptide derived from Staphylococcus aureus that is a potent agonist for both FPR1 and FPR2.[6]
The following table summarizes the known receptor affinities and functional potencies of these representative peptides.
Table 1: Comparative Receptor Affinities of N-formylated Peptides
| Peptide | Receptor | Binding Affinity (Ki/Kd) | Reference |
| fMLP | FPR1 | ~1 nM | [8] |
| FPR2 | ~430 nM | [8] | |
| fMIFL | FPR1 | High Affinity | [6] |
| FPR2 | High Affinity | [6] | |
| fMMYALF | FPR1 | ~10-160 nM (EC50) | [6] |
| FPR2 | ~10-160 nM (EC50) | [6] |
Note: Direct comparative Ki/Kd values for all peptides across all receptors are not always available in a single study. The data presented is a compilation from various sources and should be interpreted with consideration of the different experimental conditions.
Functional Potency: Chemotaxis and Calcium Mobilization
The engagement of N-formylated peptides with their receptors triggers a cascade of intracellular signaling events, leading to various cellular responses. Two of the most commonly quantified functional readouts are chemotaxis and calcium mobilization.
Table 2: Comparative Functional Potency of N-formylated Peptides
| Peptide | Assay | Potency (EC50) | Cell Type | Reference |
| fMLP | Chemotaxis | ~0.1 - 10 nM | Human Neutrophils | [9] |
| Calcium Mobilization | ~1 - 10 nM | Human Neutrophils | [10] | |
| fMIFL | Calcium Mobilization | Potent Agonist | Human Neutrophils | [6] |
| fMMYALF | Calcium Mobilization | ~10-160 nM | Human Neutrophils | [6] |
Note: EC50 values can vary depending on the specific experimental setup, cell type, and donor variability.
Signaling Pathways and Experimental Workflows
A thorough comparative analysis necessitates a deep understanding of the underlying signaling mechanisms and the experimental workflows used to probe them.
Canonical FPR Signaling Pathway
The binding of an N-formylated peptide to FPR1 or FPR2 initiates a canonical G protein-coupled receptor (GPCR) signaling cascade.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Computational Structure-activity Relationship Analysis of Small-Molecule Agonists for Human Formyl Peptide Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Determinants for the Interaction of Formyl Peptide Receptor 2 with Peptide Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Formylmethionine-leucyl-phenylalanine - Wikipedia [en.wikipedia.org]
- 6. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural determinants for the interaction of formyl peptide receptor 2 with peptide ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Differential regulation of neutrophil chemotaxis to IL-8 and fMLP by GM-CSF: lack of direct effect of oestradiol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Priming of human neutrophils with N-formyl-methionyl-leucyl-phenylalanine by a calcium-independent, pertussis toxin-insensitive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Formyl-L-phenylalanine versus other chemoattractants like C5a or LTB4
An In-Depth Comparative Analysis of Chemoattractants: N-Formyl-L-phenylalanine vs. C5a and LTB4
A Guide for Researchers in Immunology and Drug Discovery
Chemotaxis, the directed migration of cells in response to a chemical gradient, is a fundamental process in inflammation, wound healing, and the immune response. Chemoattractants are the molecular beacons that guide this cellular traffic, and understanding their distinct characteristics is paramount for researchers in immunology and drug development. This guide provides a detailed comparison of three widely studied chemoattractants: this compound (fLP), a synthetic analog of bacterial peptides, and two potent endogenous mediators, complement component 5a (C5a) and leukotriene B4 (LTB4).
Introduction to Chemoattractants and Their Receptors
Chemoattractants exert their effects by binding to specific G protein-coupled receptors (GPCRs) on the surface of responsive cells, primarily leukocytes. This interaction triggers a cascade of intracellular signaling events, leading to cytoskeletal rearrangements, enhanced cell adhesion, and directed cell movement. While the ultimate outcome is migration, the potency, cellular specificity, and signaling pathways activated can vary significantly between different chemoattractants.
This compound (fLP): A Bacterial Peptide Mimic
N-formyl peptides, such as N-formyl-methionyl-leucyl-phenylalanine (fMLP) and its analog this compound (fLP), are byproducts of bacterial protein synthesis. Their presence in vertebrates is recognized by the immune system as a hallmark of bacterial invasion, triggering a robust inflammatory response.
Receptors and Cellular Targets: The primary receptors for N-formyl peptides are the formyl peptide receptors (FPRs), a subfamily of GPCRs. In humans, three FPRs have been identified:
-
FPR1: A high-affinity receptor for fMLP, expressed predominantly on neutrophils and monocytes.
-
FPR2/ALX (Lipoxin A4 Receptor): A lower-affinity receptor for fMLP that also binds to a variety of pro-resolving and pro-inflammatory ligands.
-
FPR3: Its function is less well-characterized, but it is thought to play a role in modulating the inflammatory response.
Signaling Pathway: Binding of fLP to FPR1 initiates a signaling cascade through the Gαi subunit of the heterotrimeric G protein. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These events culminate in the activation of downstream effectors that regulate actin polymerization and cell motility.
Caption: fLP signaling pathway via FPR1.
C5a: A Potent Anaphylatoxin
Complement component 5a (C5a) is a 74-amino acid peptide generated during complement activation, a key component of the innate immune system. It is a potent pro-inflammatory mediator with a wide range of biological activities, including robust chemoattraction for neutrophils and other leukocytes.
Receptors and Cellular Targets: C5a exerts its effects through two receptors:
-
C5aR1 (CD88): A high-affinity GPCR responsible for the majority of C5a's pro-inflammatory and chemoattractant effects. It is highly expressed on neutrophils, monocytes, macrophages, and mast cells.
-
C5aR2 (C5L2): Its role is more controversial, with some studies suggesting it acts as a decoy receptor to dampen C5a signaling, while others propose it can modulate inflammatory responses.
Signaling Pathway: Similar to fLP, C5a binding to C5aR1 activates a Gαi-mediated signaling cascade, leading to PLC activation, IP3 and DAG production, and subsequent calcium mobilization and PKC activation. This shared pathway highlights a common mechanism for chemoattractant-induced cell migration.
Caption: C5a signaling pathway via C5aR1.
LTB4: A Lipid Mediator of Inflammation
Leukotriene B4 (LTB4) is a lipid chemoattractant derived from the metabolism of arachidonic acid by the 5-lipoxygenase pathway. It is a potent chemoattractant for neutrophils and plays a significant role in various inflammatory diseases.
Receptors and Cellular Targets: LTB4 signals through two GPCRs:
-
BLT1: A high-affinity receptor primarily expressed on leukocytes, including neutrophils, monocytes, and eosinophils. It is responsible for the potent chemoattractant activity of LTB4.
-
BLT2: A low-affinity receptor with a broader expression pattern. Its functions are less well-defined but may include roles in epithelial cell biology and inflammation.
Signaling Pathway: The signaling pathway downstream of BLT1 is also mediated by Gαi, leading to the canonical PLC-IP3/DAG-Ca²⁺/PKC axis, ultimately driving chemotaxis.
Caption: LTB4 signaling pathway via BLT1.
Comparative Performance: A Data-Driven Analysis
While all three chemoattractants induce leukocyte migration, their potency and efficacy can differ. The following table summarizes typical effective concentrations for inducing chemotaxis in human neutrophils.
| Chemoattractant | Receptor(s) | Typical EC50 for Neutrophil Chemotaxis |
| This compound (fLP) | FPR1, FPR2/ALX | 1 - 10 nM |
| C5a | C5aR1, C5aR2 | 0.1 - 1 nM |
| LTB4 | BLT1, BLT2 | 0.1 - 1 nM |
Note: EC50 values can vary depending on the experimental conditions, cell type, and assay format.
From this data, it is evident that C5a and LTB4 are generally more potent chemoattractants for neutrophils than fLP, exhibiting activity at sub-nanomolar concentrations.
Experimental Protocols: Measuring Chemoattractant Activity
To empirically compare these chemoattractants, several key in vitro assays can be employed.
Chemotaxis Assay (Boyden Chamber)
This classic assay measures the directed migration of cells across a porous membrane towards a chemoattractant gradient.
Caption: Workflow for a Boyden chamber chemotaxis assay.
Step-by-Step Protocol:
-
Cell Preparation: Isolate human neutrophils from peripheral blood using density gradient centrifugation. Resuspend the cells in a suitable assay buffer (e.g., HBSS with 0.1% BSA) at a concentration of 1-2 x 10^6 cells/mL.
-
Assay Setup:
-
Add the chemoattractant (fLP, C5a, or LTB4) at various concentrations to the lower wells of a Boyden chamber. Include a buffer-only control (negative control).
-
Place a porous membrane (typically 3-5 µm pore size for neutrophils) over the lower wells.
-
Add the prepared cell suspension to the upper chamber.
-
-
Incubation: Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 60-90 minutes.
-
Cell Staining and Quantification:
-
Remove the upper chamber and wipe away the non-migrated cells from the top of the membrane.
-
Fix and stain the migrated cells on the underside of the membrane using a stain such as Diff-Quik.
-
Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields.
-
-
Data Analysis: Plot the number of migrated cells against the chemoattractant concentration to generate a dose-response curve and determine the EC50.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation, a key event in chemoattractant signaling.
Step-by-Step Protocol:
-
Cell Loading:
-
Isolate neutrophils as described above.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them with the dye for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
-
Fluorometric Measurement:
-
Place the loaded cells in a fluorometer cuvette or a microplate reader equipped with fluorescence detection.
-
Establish a baseline fluorescence reading.
-
Inject the chemoattractant (fLP, C5a, or LTB4) and continuously record the fluorescence signal over time.
-
-
Data Analysis: The increase in fluorescence intensity corresponds to the rise in intracellular calcium. The peak fluorescence response can be plotted against the chemoattractant concentration to determine the EC50 for receptor activation.
Choosing the Right Chemoattractant for Your Research
The choice between fLP, C5a, and LTB4 depends on the specific research question:
-
This compound (fLP): Ideal for studying bacterial-induced inflammation and the role of FPRs. It is a stable and cost-effective reagent.
-
C5a: The chemoattractant of choice for investigating the interface between the complement system and cellular inflammation. Its potent activity makes it a key target in various inflammatory diseases.
-
LTB4: Essential for research focused on lipid-mediated inflammation, particularly in the context of asthma, arthritis, and other inflammatory disorders.
Conclusion
This compound, C5a, and LTB4 are all potent chemoattractants that play critical roles in orchestrating the inflammatory response. While they converge on a common Gαi-mediated signaling pathway to induce chemotaxis, their origins, receptor specificity, and potency differ significantly. A thorough understanding of these differences, supported by robust experimental data, is crucial for researchers aiming to dissect the complexities of inflammation and develop novel therapeutic strategies.
A Researcher's Guide to the Structure-Activity Relationship of N-Formyl Amino Acids: From Chemoattraction to Therapeutic Potential
The study of N-formyl amino acids and their derivatives has been a cornerstone in understanding leukocyte chemotaxis and the innate immune response. These molecules, often originating from bacteria or mitochondrial damage, act as potent chemoattractants, guiding phagocytic cells to sites of infection or injury. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of N-formyl amino acids, offering insights into their interaction with formyl peptide receptors (FPRs) and exploring the experimental methodologies used to elucidate these relationships.
The Central Role of Formyl Peptide Receptors (FPRs)
The biological effects of N-formyl amino acids are primarily mediated by a specific subfamily of G protein-coupled receptors (GPCRs) known as formyl peptide receptors (FPRs). In humans, this family consists of three members: FPR1, FPR2/ALX (lipoxin A4 receptor), and FPR3. These receptors are predominantly expressed on phagocytic leukocytes, such as neutrophils and monocytes, as well as on other cell types, and play a crucial role in initiating the inflammatory cascade. The binding of an N-formyl peptide to its receptor triggers a conformational change, leading to the activation of intracellular signaling pathways that result in chemotaxis, degranulation, and the production of reactive oxygen species (ROS).
Decoding the Structure-Activity Relationship: Key Determinants
The potency and efficacy of N-formyl amino acids as chemoattractants are exquisitely dependent on their chemical structure. Decades of research have illuminated several key structural features that govern their interaction with FPRs.
1. The N-Formyl Group: An Absolute Requirement
The N-terminal formyl group is the most critical structural feature for the biological activity of these peptides. Its removal or replacement with other acyl groups, such as acetyl, dramatically reduces or abolishes the chemoattractant activity. This highlights the essential role of the formyl group in the initial recognition and binding to the FPRs.
2. The Nature of the Amino Acid Side Chains
The identity and sequence of the amino acid residues immediately following the N-formyl group significantly influence the binding affinity and receptor selectivity.
-
Position 1 (Directly following N-formyl): A methionine residue at this position is highly favored for potent activity, as seen in the archetypal chemoattractant N-formyl-methionyl-leucyl-phenylalanine (fMLP). The sulfur-containing side chain of methionine is thought to form a crucial interaction within the binding pocket of FPR1.
-
Position 2: Hydrophobic amino acids, particularly leucine, are preferred at this position. The bulky, non-polar side chain contributes to the overall hydrophobicity of the ligand, which is important for receptor binding.
-
Position 3: An aromatic residue, such as phenylalanine, at this position often enhances activity. The aromatic ring can engage in π-π stacking or hydrophobic interactions within the receptor binding site.
3. Peptide Length
The optimal length for high-affinity binding to FPR1 is typically a tripeptide. While dipeptides and tetrapeptides can also exhibit activity, their potency is generally lower. This suggests that the binding pocket of FPR1 is sterically constrained to accommodate peptides of a specific size.
Comparative Activity of N-Formyl Amino Acid Analogs
The following table summarizes the relative chemotactic activity of various N-formyl amino acid derivatives, highlighting the key SAR principles discussed. The data is a synthesis from multiple studies and is presented to illustrate the relative potencies.
| Compound | Amino Acid Sequence | Relative Chemotactic Activity (EC50) | Key Structural Features |
| fMLP | f-Met-Leu-Phe | 1 (Reference Compound) | Optimal tripeptide with Met at P1, Leu at P2, and Phe at P3. |
| f-Met-Leu | f-Met-Leu | ~10-100 | Dipeptide, lacks the P3 residue, resulting in lower potency. |
| f-Met-Phe | f-Met-Phe | ~10-100 | Dipeptide, lacks the P2 residue, demonstrating the importance of the leucine side chain. |
| f-Nle-Leu-Phe | f-Nle-Leu-Phe | ~1-10 | Norleucine (Nle) substitution for Met retains high activity, indicating the importance of a hydrophobic side chain at P1. |
| Ac-Met-Leu-Phe | Ac-Met-Leu-Phe | >1000 | Acetyl group instead of formyl group drastically reduces activity. |
| f-Met-Leu-Phe-OH | f-Met-Leu-Phe (C-terminal acid) | ~10 | Free C-terminal carboxylate reduces potency compared to the methyl ester. |
Note: EC50 values are highly dependent on the specific assay conditions. The relative activities presented here are for illustrative purposes to demonstrate SAR trends.
Experimental Workflows for Elucidating SAR
The determination of the structure-activity relationship of N-formyl amino acids relies on a combination of in vitro and in cell-based assays.
Workflow for Assessing Chemoattractant Activity
Caption: Experimental workflow for SAR analysis of N-formyl amino acids.
Detailed Experimental Protocols
1. Neutrophil Chemotaxis Assay (Boyden Chamber Assay)
This assay is a classic method to quantify the chemotactic response of neutrophils towards a chemoattractant.
-
Principle: Neutrophils are placed in the upper chamber of a two-compartment system, separated by a microporous membrane. The lower chamber contains the N-formyl amino acid analog to be tested. The number of cells that migrate through the membrane towards the chemoattractant is quantified.
-
Protocol:
-
Isolate human neutrophils from peripheral blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Resuspend the purified neutrophils in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA) at a concentration of 1-2 x 10^6 cells/mL.
-
Prepare serial dilutions of the N-formyl amino acid analogs in the same buffer.
-
Add the chemoattractant solutions to the lower wells of the Boyden chamber.
-
Place the microporous membrane (typically 3-5 µm pore size) over the lower wells.
-
Add the neutrophil suspension to the upper wells.
-
Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 60-90 minutes.
-
After incubation, remove the membrane, fix, and stain the migrated cells on the lower side of the membrane.
-
Count the number of migrated cells in several high-power fields using a microscope.
-
Plot the number of migrated cells against the log concentration of the chemoattractant to determine the EC50 value.
-
2. Calcium Mobilization Assay
The binding of N-formyl amino acids to FPRs induces a rapid and transient increase in intracellular free calcium ([Ca2+]i), which can be measured using fluorescent calcium indicators.
-
Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). Upon stimulation with an agonist, the increase in [Ca2+]i leads to a change in the fluorescence intensity of the dye, which can be monitored using a fluorometer or a fluorescence microscope.
-
Protocol:
-
Load isolated neutrophils or FPR-expressing cell lines with a calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye and resuspend them in a physiological buffer.
-
Place the cell suspension in a cuvette in a fluorometer or in a multi-well plate for analysis with a plate reader.
-
Establish a baseline fluorescence reading.
-
Add the N-formyl amino acid analog at various concentrations and record the change in fluorescence intensity over time.
-
The peak increase in fluorescence is proportional to the magnitude of the calcium response.
-
Plot the peak response against the log concentration of the agonist to determine the EC50 value.
-
Signaling Pathway Downstream of FPR Activation
Caption: FPR signaling cascade leading to cellular responses.
Therapeutic Implications and Future Directions
The profound understanding of the SAR of N-formyl amino acids has paved the way for the development of novel therapeutic agents that can modulate the inflammatory response. Both agonists and antagonists of FPRs are being investigated for their potential in treating a variety of diseases, including chronic inflammatory disorders, infectious diseases, and cancer.
Future research in this field will likely focus on:
-
Development of Receptor-Subtype Selective Ligands: Designing ligands that can selectively target FPR1, FPR2/ALX, or FPR3 will allow for more precise modulation of the immune response with fewer off-target effects.
-
Structural Biology: High-resolution crystal structures of FPRs in complex with their ligands will provide a more detailed understanding of the molecular basis of ligand recognition and receptor activation, facilitating rational drug design.
-
In Vivo Studies: Translating the findings from in vitro and cell-based assays into animal models of disease is crucial for validating the therapeutic potential of novel FPR modulators.
A Researcher's Guide to the Cross-Reactivity of N-Formyl-Methionyl-Leucyl-Phenylalanine with Formyl Peptide Receptors
This guide provides a comprehensive comparison of the interaction between the potent chemoattractant N-Formyl-Methionyl-Leucyl-Phenylalanine (fMLF) and the three human formyl peptide receptors (FPR1, FPR2/ALX, and FPR3).[1][2][3] Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of binding affinities, signaling pathways, and functional outcomes, supported by detailed experimental protocols.
The formyl peptide receptor family plays a critical role in the innate immune system, recognizing N-formylated peptides derived from bacteria and mitochondria as danger signals.[4] This recognition triggers a cascade of inflammatory and immunomodulatory responses.[1][5] Understanding the differential engagement of fMLF with each receptor subtype is paramount for the targeted development of therapeutics aimed at modulating these pathways in various pathological conditions, from infectious diseases to chronic inflammation and cancer.
Comparative Binding Affinity of fMLF for FPR Subtypes
The interaction of fMLF with FPRs is characterized by a striking disparity in affinity across the receptor subtypes. FPR1 is unequivocally the high-affinity receptor for fMLF, while FPR2 exhibits a significantly lower affinity.[5][6] FPR3, in contrast, is largely considered unresponsive to fMLF.[7] This differential binding affinity is the primary determinant of the distinct biological roles mediated by each receptor in response to this canonical N-formylated peptide.
| Ligand | Receptor | Binding Affinity (Kd) | Reference |
| fMLF | FPR1 | ~1 nM | [6] |
| fMLF | FPR2/ALX | ~430 nM | [6] |
| fMLF | FPR3 | Inactive | [7] |
Table 1: Comparative binding affinities of N-Formyl-Methionyl-Leucyl-Phenylalanine (fMLF) for human formyl peptide receptors. The dissociation constant (Kd) is a measure of binding affinity, with lower values indicating higher affinity.
The high affinity of fMLF for FPR1 underscores its role as a primary sensor for bacterial peptides, initiating a robust pro-inflammatory response. The lower affinity for FPR2/ALX suggests a more nuanced role, potentially requiring higher ligand concentrations or responding to a different profile of endogenous and exogenous ligands.[4][5] The inactivity of fMLF at FPR3 highlights the specialization within this receptor family, with FPR3 likely recognizing a distinct set of ligands to mediate its biological functions.[7][8][9]
Signaling Pathways: A Tale of Three Receptors
Upon ligand binding, formyl peptide receptors, as G protein-coupled receptors (GPCRs), initiate a cascade of intracellular signaling events. While there are commonalities, the specific pathways activated can differ depending on the receptor subtype and the cellular context, leading to diverse functional outcomes.
FPR1 Signaling: The Pro-Inflammatory Powerhouse
Activation of FPR1 by fMLF predominantly couples to Gαi proteins, leading to the dissociation of the Gβγ subunit.[1] This initiates a canonical signaling cascade involving:
-
Phospholipase C (PLC) Activation: The Gβγ subunit activates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This transient increase in intracellular calcium is a critical second messenger for many downstream events.
-
Protein Kinase C (PKC) Activation: DAG, in conjunction with elevated intracellular calcium, activates PKC, a key enzyme in various cellular processes, including the activation of the NADPH oxidase complex responsible for the respiratory burst.
-
MAPK and PI3K Pathways: FPR1 activation also engages the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways, which are crucial for cell migration, proliferation, and survival.[1]
FPR2/ALX Signaling: A Dichotomy of Function
FPR2/ALX is a more promiscuous receptor, binding a wide array of ligands beyond fMLF, including pro-resolving mediators like Lipoxin A4 and Annexin A1.[3][5] Its signaling is context-dependent and can lead to either pro-inflammatory or anti-inflammatory outcomes. When activated by fMLF (at higher concentrations), it can trigger pro-inflammatory responses similar to FPR1, though generally with lower efficacy. However, its activation by pro-resolving ligands initiates pathways that actively suppress inflammation, promoting tissue repair and homeostasis. This dual functionality makes FPR2/ALX a particularly intriguing target for therapeutic intervention.
FPR3 Signaling: The Enigmatic Modulator
FPR3 remains the least characterized of the formyl peptide receptors.[8] Its unresponsiveness to fMLF suggests it has a distinct ligand profile.[7] While it shares significant sequence homology with FPR2, its constitutive phosphorylation and intracellular localization suggest a different mode of regulation and function.[8][9] It is hypothesized that FPR3 may act as a "decoy" receptor, internalizing its specific ligands to dampen certain immune responses. Further research is needed to fully elucidate the signaling pathways and physiological roles of FPR3.
Experimental Protocols for Characterizing fMLF-FPR Interactions
To empirically determine the cross-reactivity and functional consequences of fMLF binding to different FPRs, a suite of in vitro assays is indispensable. The following protocols provide a robust framework for such investigations.
Competitive Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity (Kd or Ki) of a ligand for a receptor. It relies on the competition between a labeled (radioactive) ligand and an unlabeled test compound (fMLF) for binding to the receptor.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture cell lines stably expressing high levels of human FPR1, FPR2, or FPR3.
-
Harvest cells and homogenize in a lysis buffer to prepare cell membranes containing the receptors.
-
Quantify the protein concentration of the membrane preparations.
-
-
Assay Setup:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radiolabeled ligand (e.g., [³H]fMLF for FPR1), and serial dilutions of unlabeled fMLF.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled competitor).
-
-
Incubation and Filtration:
-
Incubate the plate to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from unbound radioligand.
-
Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
-
Detection and Data Analysis:
-
Add scintillation fluid to the dried filters and measure the radioactivity using a scintillation counter.
-
Subtract non-specific binding from total binding to determine specific binding.
-
Plot specific binding as a function of the unlabeled fMLF concentration and fit the data to a one-site competition model to determine the IC50 (the concentration of fMLF that inhibits 50% of specific binding).
-
Calculate the Ki (inhibition constant) from the IC50 using the Cheng-Prusoff equation.
-
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following receptor activation, providing a real-time readout of Gq-coupled GPCR signaling.
Methodology:
-
Cell Preparation and Dye Loading:
-
Plate FPR-expressing cells in a 96-well, black-walled, clear-bottom plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a buffer containing a mild detergent like Pluronic F-127 to aid in dye solubilization.
-
Incubate to allow for de-esterification of the dye within the cells.
-
-
Agonist Stimulation and Signal Detection:
-
Wash the cells to remove excess dye.
-
Use a fluorescence plate reader equipped with an automated injection system to add varying concentrations of fMLF to the wells.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity for each well.
-
Plot the peak fluorescence change against the fMLF concentration.
-
Fit the data to a dose-response curve to determine the EC50 (the concentration of fMLF that elicits a half-maximal response).
-
Chemotaxis Assay
This assay assesses the ability of cells to migrate along a chemical gradient, a key physiological function mediated by formyl peptide receptors.
Methodology:
-
Cell Preparation:
-
Isolate primary neutrophils from fresh blood or use a neutrophil-like cell line (e.g., differentiated HL-60 cells).
-
Resuspend the cells in an appropriate assay medium.
-
-
Assay Setup (Transwell System):
-
Place Transwell inserts with a porous membrane into the wells of a 24-well plate.
-
Add different concentrations of fMLF to the lower chamber (the well).
-
Add the cell suspension to the upper chamber (the insert).
-
-
Incubation and Cell Migration:
-
Incubate the plate for a sufficient time to allow for cell migration through the porous membrane towards the chemoattractant in the lower chamber.
-
-
Quantification of Migrated Cells:
-
Remove the Transwell inserts.
-
Collect the cells that have migrated into the lower chamber.
-
Count the migrated cells using a cell counter, flow cytometer, or by lysing the cells and measuring the activity of a cellular enzyme (e.g., myeloperoxidase).
-
-
Data Analysis:
-
Plot the number of migrated cells against the fMLF concentration.
-
Determine the optimal chemotactic concentration of fMLF for each FPR subtype.
-
Conclusion
The cross-reactivity of N-Formyl-Methionyl-Leucyl-Phenylalanine with formyl peptide receptors is a classic example of ligand-receptor specificity driving distinct biological outcomes. The high-affinity interaction with FPR1 positions it as a primary initiator of the innate immune response to bacterial infection. Its weaker interaction with FPR2/ALX, a receptor with a broader ligand repertoire and dual pro- and anti-inflammatory roles, suggests a more modulatory function. The lack of interaction with FPR3 highlights the functional diversification within this receptor family. A thorough understanding of these differential interactions, validated through rigorous experimental approaches as outlined in this guide, is essential for the rational design of novel therapeutics targeting the formyl peptide receptor system for the treatment of a wide range of inflammatory and infectious diseases.
References
- 1. The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the Formyl Peptide Receptor (FPR) Family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formylpeptide receptor 2: Nomenclature, structure, signalling and translational perspectives: IUPHAR review 35 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formyl peptide receptor 2, as an important target for ligands triggering the inflammatory response regulation: a link to brain pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multiple domains of the N-formyl peptide receptor are required for high-affinity ligand binding. Construction and analysis of chimeric N-formyl peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. N-formyl peptide receptor 3 (FPR3) departs from the homologous FPR2/ALX receptor with regard to the major processes governing chemoattractant receptor regulation, expression at the cell surface, and phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-Formyl Peptide Receptor 3 (FPR3) Departs from the Homologous FPR2/ALX Receptor with Regard to the Major Processes Governing Chemoattractant Receptor Regulation, Expression at the Cell Surface, and Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Competitive Binding Assays: Leveraging Unlabeled N-Formyl-L-phenylalanine
Introduction: The Pursuit of True Affinity
In the landscape of drug discovery and molecular pharmacology, the characterization of ligand-receptor interactions is paramount. Ligand binding assays are a cornerstone of this process, providing critical data on the affinity, specificity, and mechanism of action of novel compounds.[1] These assays traditionally rely on labeled ligands—molecules tagged with radioactive isotopes or fluorophores—to directly quantify binding. However, the very labels that enable detection can introduce experimental artifacts, potentially altering the ligand's intrinsic binding properties.
This guide provides an in-depth comparison of methodologies, focusing on the strategic use of unlabeled N-Formyl-L-phenylalanine (fLP) in competitive binding assays. N-formyl peptides, such as fLP, are crucial signaling molecules, particularly as agonists for the Formyl Peptide Receptor (FPR) family, which are key players in inflammatory responses and host defense.[2][3][4] By competing unlabeled, native fLP against a labeled tracer, researchers can determine a more pharmacologically relevant binding affinity, free from the potential steric and chemical interference of a tag. Here, we explore the causality behind experimental choices, present self-validating protocols, and offer a clear rationale for when and why to employ this powerful technique.
The Principle of Competitive Binding: An Indirect Path to a Precise Answer
A competitive binding assay operates on a simple yet elegant principle: a fixed concentration of a labeled ligand (the "tracer") and a biological target (the receptor) are incubated with varying concentrations of an unlabeled competitor. The unlabeled ligand competes for the same binding sites on the receptor as the labeled tracer. As the concentration of the unlabeled competitor increases, it displaces more of the labeled tracer, leading to a measurable decrease in the detected signal.
This relationship allows us to calculate the competitor's affinity for the receptor. The concentration of the unlabeled ligand that displaces 50% of the specifically bound labeled ligand is known as the IC₅₀ (half-maximal inhibitory concentration). This value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation , which accounts for the concentration and affinity (Kd) of the labeled tracer.[5]
Caption: Principle of Competitive Binding.
A Comparative Analysis: The Case for Unlabeled this compound
The choice between a directly labeled ligand and an unlabeled competitor is a critical decision in assay design. While both approaches have merit, understanding their intrinsic advantages and disadvantages is key to generating high-fidelity data.
| Feature | Labeled Ligand Approach (Direct Binding) | Unlabeled Ligand Approach (Competitive Binding) |
| Principle | Measures the direct binding of a radiolabeled or fluorescently tagged ligand to a receptor. | Measures the ability of an unlabeled ligand to displace a labeled "tracer" ligand from the receptor. |
| Primary Advantage | High sensitivity and a direct signal that is proportional to the amount of bound ligand.[6] | Preserves Native Pharmacology. The absence of a label ensures the binding interaction is not affected by steric hindrance or chemical modifications, yielding a more accurate Ki.[7] |
| Key Disadvantage | The label itself can alter the ligand's size, charge, and conformation, potentially changing its binding affinity and specificity.[1][7] | Requires a well-characterized, high-affinity labeled tracer for the target receptor. The assay is indirect. |
| Cost & Stability | Radiolabeled ligands have a short shelf-life and require specialized handling and disposal.[6] Fluorescent labels can be expensive. | Unlabeled compounds like fLP are generally inexpensive, chemically stable with a long shelf-life, and safer to handle.[8][9][10] |
| Common Artifacts | Radiolabels: Radiolysis can damage the compound over time.[6] Fluorescent Labels: Background fluorescence, quenching, and non-specific binding to assay components can interfere with the signal. | Dependent on the quality of the labeled tracer. If the tracer has high non-specific binding, the assay window will be poor. |
Expert Insight: The most compelling reason to use unlabeled fLP is to measure the molecule's true, unadulterated binding affinity. This is especially critical during lead optimization in drug discovery, where subtle changes in affinity can dictate the success of a candidate compound. Using the native, unlabeled molecule as the competitor provides the gold standard for affinity determination.
Experimental Protocol: Determining the Ki of Unlabeled fLP for FPR1
This protocol provides a self-validating framework for a fluorescent-based competitive binding assay using membranes from cells expressing the human Formyl Peptide Receptor 1 (FPR1).
Objective
To determine the inhibition constant (Ki) of unlabeled this compound by measuring its ability to compete with a fluorescently-labeled peptide agonist (e.g., WKYMVm-FITC) for binding to FPR1.[2][11]
Workflow Overview
References
- 1. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 2. 4-Aroyl-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-ones as N-Formyl Peptide Receptor 1 (FPR1) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the Formyl Peptide Receptor (FPR) Family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]
- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. molbiolcell.org [molbiolcell.org]
- 8. chembk.com [chembk.com]
- 9. | Chem-Supply | Australia [shop.chemsupply.com.au]
- 10. calpaclab.com [calpaclab.com]
- 11. AID 805 - Assay for Formylpeptide Receptor Family Ligands - PubChem [pubchem.ncbi.nlm.nih.gov]
Decoding Specificity: A Comparative Guide to N-Formyl-L-phenylalanine and the Formyl Peptide Receptor Family
For researchers navigating the complexities of innate immunity and inflammation, the Formyl Peptide Receptor (FPR) family presents a compelling target. These G protein-coupled receptors (GPCRs) are central to orchestrating the host's response to bacterial invasion and tissue damage.[1][2] A key tool in dissecting these pathways is the synthetic peptide N-Formyl-L-phenylalanine (fMLF), a potent chemoattractant for neutrophils.[3][4] However, its utility is intrinsically linked to its specificity for the three members of the human FPR family: FPR1, FPR2, and FPR3. This guide provides a comprehensive comparison of fMLF's interaction with each receptor, supported by experimental data, to empower researchers in making informed decisions for their study designs.
The Formyl Peptide Receptor Family: A Brief Overview
The FPR family consists of three seven-transmembrane domain receptors that play critical, yet distinct, roles in the inflammatory cascade.[5] They are classified as pattern recognition receptors, recognizing N-formylated peptides derived from bacteria and mitochondria as danger signals.[2] While sharing sequence homology, their ligand-binding pockets and subsequent signaling outcomes exhibit crucial differences.[1][6] Understanding the selective engagement of these receptors by ligands like fMLF is paramount for elucidating their individual contributions to health and disease.
This compound (fMLF): A Tale of Selective Agonism
Experimental evidence clearly demonstrates that fMLF does not interact with the FPR family uniformly. Instead, it displays a strong preference for FPR1, acting as a potent and full agonist. Its activity on FPR2 is significantly lower, and it is considered inactive at FPR3.[3][7]
Quantitative Comparison of fMLF Potency
To illustrate the stark differences in fMLF's functional potency across the FPR family, we can examine its half-maximal effective concentration (EC50) values from functional assays, such as those measuring G-protein activation or downstream signaling events like ERK1/2 phosphorylation.
| Ligand | Receptor | Functional Assay | EC50 (nM) | Reference |
| fMLF | FPR1 | Gαi activation | 2.5 | [7] |
| pERK1/2 | 1.6 | [7] | ||
| fMLF | FPR2 | Gαi activation | >1000 | [7] |
| pERK1/2 | >1000 | [7] | ||
| fMLF | FPR3 | Calcium Mobilization | Inactive | [3] |
Table 1: Comparative functional potency of fMLF on human FPR1, FPR2, and FPR3. Data from a 2024 study by Heinen et al. highlights the nanomolar potency of fMLF at FPR1 and its significantly reduced activity at FPR2.[7] Other sources confirm its inactivity at FPR3.[3]
This dramatic difference in potency, often cited as being over 1000-fold less potent on FPR2 compared to FPR1, is a critical consideration for experimental design.[6]
Alternative Ligands for Broader or More Selective FPR Engagement
The selective nature of fMLF for FPR1 necessitates the use of other ligands when studying FPR2 or FPR3. The following table provides a comparison with other commonly used synthetic peptides.
| Ligand | Primary Target(s) | Notes |
| WKYMVm | FPR1 & FPR2 | A potent pan-agonist, activating both receptors in the nanomolar range.[7] |
| MMK-1 | FPR2 | A highly selective agonist for FPR2, with minimal activity on FPR1.[7] |
| F2L | FPR3 | An acetylated peptide that is a specific and high-affinity ligand for FPR3.[3][8] |
Table 2: A selection of alternative synthetic ligands for the FPR family, offering broader or more selective activation profiles compared to fMLF.
Signaling Pathways and Experimental Workflows
The activation of FPRs by agonists like fMLF initiates a cascade of intracellular events, primarily through coupling to Gi proteins. This leads to downstream effects such as calcium mobilization, activation of the MAPK/ERK pathway, and ultimately, chemotaxis.[7][9]
Visualizing the Workflow: Confirming fMLF Specificity
A typical experimental workflow to confirm the specificity of fMLF involves a combination of binding and functional assays using cell lines engineered to express each of the human FPRs individually.
A typical workflow for assessing fMLF specificity.
Visualizing the Signaling Pathway: FPR1 Activation by fMLF
Upon binding of fMLF to FPR1, the receptor undergoes a conformational change, leading to the activation of heterotrimeric Gi proteins.
Simplified signaling pathway of fMLF-mediated FPR1 activation.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed methodologies for key experiments are provided below.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
Materials:
-
HEK293 cells stably expressing human FPR1, FPR2, or FPR3.
-
Fluo-4 AM calcium indicator dye.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
fMLF and other test ligands.
-
Fluorescence microplate reader with an injection system.
Procedure:
-
Cell Plating: Seed the transfected HEK293 cells into a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Wash the cells with HBSS and then incubate with Fluo-4 AM loading solution in the dark at 37°C for 45-60 minutes.
-
Compound Preparation: Prepare serial dilutions of fMLF and control ligands in HBSS.
-
Fluorescence Measurement:
-
Place the cell plate in the fluorescence microplate reader.
-
Establish a stable baseline fluorescence reading.
-
Use the instrument's injector to add the ligand solution to the wells.
-
Immediately begin recording the fluorescence signal over time to capture the transient calcium peak.
-
-
Data Analysis: Determine the EC50 values by plotting the peak fluorescence response against the logarithm of the ligand concentration and fitting the data to a sigmoidal dose-response curve.
Chemotaxis Assay
This assay quantifies the directed migration of cells towards a chemoattractant.
Materials:
-
Cells expressing the FPR of interest (e.g., neutrophils or transfected cell lines).
-
Chemotaxis chamber (e.g., Boyden chamber or transwell inserts with a porous membrane).
-
Chemoattractant (fMLF) and control solutions.
-
Cell staining and counting equipment (e.g., microscope and hemocytometer or a plate reader for fluorescently labeled cells).
Procedure:
-
Chamber Setup: Place the chemoattractant solution in the lower chamber of the chemotaxis device.
-
Cell Addition: Add a suspension of the cells to the upper chamber, separated from the lower chamber by the porous membrane.
-
Incubation: Incubate the chamber at 37°C for a sufficient time to allow for cell migration (typically 1-3 hours).
-
Cell Quantification:
-
Remove the non-migrated cells from the top of the membrane.
-
Fix and stain the migrated cells on the underside of the membrane.
-
Count the number of migrated cells in several microscopic fields.
-
-
Data Analysis: Plot the number of migrated cells against the concentration of the chemoattractant to determine the optimal chemotactic concentration.
Conclusion
This compound is a powerful tool for studying the role of FPR1 in inflammatory and immune responses. Its high potency and selectivity for FPR1 make it an excellent choice for targeted investigations of this receptor. However, researchers must be cognizant of its significantly lower activity on FPR2 and its inactivity on FPR3. For studies involving these other members of the FPR family, the use of alternative, more appropriate ligands is essential for generating accurate and interpretable data. By understanding the specificities of the available pharmacological tools, the scientific community can continue to unravel the intricate roles of the FPR family in human health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the Formyl Peptide Receptor (FPR) Family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of inflammation by members of the formyl-peptide receptor family - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. N-formyl peptide receptor 3 (FPR3) departs from the homologous FPR2/ALX receptor with regard to the major processes governing chemoattractant receptor regulation, expression at the cell surface, and phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to Synthetic vs. Bacterially-Derived N-formyl Peptides for Researchers
For researchers in immunology, cell biology, and drug development, N-formyl peptides are indispensable tools for studying a wide range of biological processes, from innate immunity and inflammation to chemotaxis and host-pathogen interactions.[1][2] These small peptides, characterized by an N-terminal formyl group, are potent agonists for a class of G protein-coupled receptors known as Formyl Peptide Receptors (FPRs), which are primarily expressed on phagocytic leukocytes.[3][4][5] The choice between synthetic and bacterially-derived N-formyl peptides can significantly impact experimental outcomes, reproducibility, and the interpretation of results. This guide provides an in-depth, objective comparison of these two sources of N-formyl peptides, supported by experimental data and protocols, to empower researchers to make informed decisions for their specific applications.
Unveiling the Contenders: A Head-to-Head Comparison
The fundamental difference between synthetic and bacterially-derived N-formyl peptides lies in their origin and, consequently, their composition and purity. Synthetic peptides are constructed amino acid by amino acid in a controlled laboratory setting, while bacterially-derived peptides are a heterogeneous mixture isolated from bacterial cultures. This distinction gives rise to critical differences in their properties and performance, as summarized in the table below.
| Feature | Synthetic N-formyl Peptides | Bacterially-Derived N-formyl Peptides |
| Purity & Definition | High purity (>95-99%); chemically defined single entity.[6] | Heterogeneous mixture of various N-formyl peptides and other bacterial products. |
| Potency & Specificity | High and specific for its target receptor. | Variable potency due to the presence of multiple active and inactive components. |
| Lot-to-Lot Consistency | High consistency, ensuring reproducible results across experiments.[6] | Significant lot-to-lot variability is a common challenge.[7][8] |
| Endotoxin Contamination | Minimal to no endotoxin contamination. | High risk of significant endotoxin (LPS) contamination.[9] |
| Cost | Generally higher cost per unit mass. | Can be more cost-effective for large-scale, less sensitive applications. |
| Applications | Receptor binding studies, signal transduction assays, in vivo studies requiring high purity. | Preliminary screening, studies where a broad, "natural" stimulus is desired. |
The Manufacturing Divide: A Tale of Two Workflows
The disparate characteristics of synthetic and bacterially-derived N-formyl peptides are a direct consequence of their production methods. Understanding these workflows is crucial for appreciating the inherent advantages and disadvantages of each.
The Precision of Chemical Synthesis
Synthetic N-formyl peptides, such as the widely used N-Formylmethionyl-leucyl-phenylalanine (fMLP), are typically produced via solid-phase peptide synthesis (SPPS). This method allows for the precise, stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support. The N-terminal formylation is a critical final step, creating the biologically active molecule.
This controlled process yields a highly pure and chemically defined product. The final peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to remove any incomplete sequences or side-products, ensuring a homogenous preparation.[10]
The Complexity of Bacterial Derivation
In contrast, bacterially-derived N-formyl peptides are isolated from the culture supernatants of bacteria, such as Escherichia coli.[11] Bacteria naturally produce and release these peptides as byproducts of protein synthesis and degradation. The isolation process involves multiple steps to separate the peptides from other bacterial components.
The resulting product is a complex mixture containing various N-formyl peptides of different sequences and lengths, alongside other bacterial metabolites and, critically, endotoxins (lipopolysaccharides or LPS).[9] This inherent heterogeneity leads to variability in biological activity and can introduce confounding factors in experiments.
The Endotoxin Dilemma: A Critical Consideration
One of the most significant drawbacks of using bacterially-derived N-formyl peptides is the unavoidable presence of endotoxins.[9] Endotoxins are potent inflammatory molecules that can activate immune cells through Toll-like receptor 4 (TLR4), independent of FPR signaling.[12] This can lead to non-specific cell activation, cytokine release, and other inflammatory responses that can mask or alter the specific effects of the N-formyl peptides being studied.
Synthetic peptides, by virtue of their chemical synthesis, are free from endotoxin contamination, providing a clean system to dissect FPR-specific signaling pathways. For any in vivo studies or experiments with primary immune cells, the use of endotoxin-free synthetic peptides is strongly recommended to ensure data integrity. The FDA has established maximum permissible endotoxin levels for drugs, and similar considerations should be applied to research reagents.[13] One Endotoxin Unit (EU) is approximately equivalent to 100 pg of E. coli lipopolysaccharide.[14]
Biological Activity and Signaling: A Mechanistic Overview
N-formyl peptides exert their biological effects by binding to and activating FPRs, which are members of the G protein-coupled receptor (GPCR) superfamily.[4][12] In humans, there are three main FPRs: FPR1, FPR2, and FPR3.[4] The prototypical synthetic peptide, fMLP, is a potent agonist for FPR1.[1]
Upon ligand binding, FPRs undergo a conformational change, leading to the activation of heterotrimeric G proteins. This initiates a cascade of downstream signaling events, including the activation of phospholipase C (PLC), which generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration ([Ca2+]i). This calcium flux is a hallmark of FPR activation and a key event in initiating cellular responses such as chemotaxis, degranulation, and the production of reactive oxygen species (ROS).[3][15]
Experimental Protocols for Comparative Analysis
To empirically assess the differences between synthetic and bacterially-derived N-formyl peptides, researchers can perform a series of well-established in vitro assays.
Chemotaxis Assay (Boyden Chamber)
This assay quantitatively measures the directed migration of cells, such as neutrophils, towards a chemoattractant.
Objective: To compare the chemotactic potency of synthetic vs. bacterially-derived N-formyl peptides.
Methodology:
-
Cell Preparation: Isolate primary neutrophils from fresh human blood or use a suitable cell line (e.g., differentiated HL-60 cells). Resuspend cells in an appropriate assay medium.
-
Chamber Assembly: Place a polycarbonate membrane (typically with 3-5 µm pores for neutrophils) between the upper and lower wells of a Boyden chamber.
-
Loading Chemoattractant: Add different concentrations of the synthetic or bacterially-derived N-formyl peptide to the lower wells. Include a negative control (medium alone).
-
Cell Seeding: Add the cell suspension to the upper wells.
-
Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for a duration appropriate for the cell type (e.g., 30-90 minutes for neutrophils).
-
Cell Staining and Counting: After incubation, remove the membrane, fix, and stain the cells that have migrated to the underside of the membrane. Count the migrated cells in several fields of view under a microscope.
-
Data Analysis: Plot the number of migrated cells against the concentration of the chemoattractant to generate a dose-response curve and determine the EC50 value.
Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration following receptor activation.
Objective: To compare the ability of synthetic vs. bacterially-derived N-formyl peptides to induce calcium flux.
Methodology:
-
Cell Preparation: Isolate primary neutrophils or use a suitable cell line.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) in the dark. These dyes increase their fluorescence intensity upon binding to calcium.[16]
-
Washing: Wash the cells to remove excess dye.
-
Fluorescence Measurement: Resuspend the cells in a suitable buffer and place them in a fluorescence plate reader or a flow cytometer.
-
Stimulation: Establish a baseline fluorescence reading, and then add different concentrations of the synthetic or bacterially-derived N-formyl peptide.
-
Data Acquisition: Continuously record the fluorescence intensity over time to capture the transient calcium peak.
-
Data Analysis: Quantify the peak fluorescence response for each concentration and plot a dose-response curve to determine the EC50 value.
Conclusion and Recommendations
The choice between synthetic and bacterially-derived N-formyl peptides is a critical decision that hinges on the specific requirements of the research application.
For mechanistic studies, in vivo experiments, and any research demanding high precision and reproducibility, synthetic N-formyl peptides are the unequivocal choice. Their high purity, chemical definition, and lack of endotoxin contamination ensure that the observed biological effects are directly attributable to the activation of FPRs by a single, known ligand. This is paramount for elucidating specific signaling pathways and generating reliable, publishable data.
Bacterially-derived N-formyl peptides may have a limited role in preliminary, high-throughput screening or in studies where a complex, "dirty" stimulus is intentionally desired to mimic a natural bacterial infection. However, researchers must be acutely aware of the inherent limitations, including the presence of confounding endotoxins and significant lot-to-lot variability, and should interpret the results with caution.
References
- 1. Endotoxin limits in formulations for preclinical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cheminformatic comparison of approved drugs from natural product versus synthetic origins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipopeptide Pam3Cys4 Synergizes N-Formyl-Met-Leu-Phe (fMLP)-induced Calcium Transients in Mouse Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bacterial chemotaxis to saccharides is governed by a trade-off between sensing and uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Lot-to-Lot Variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 10. bachem.com [bachem.com]
- 11. researchgate.net [researchgate.net]
- 12. N-formyl-methionyl-leucyl-phenylalanine (fMLP) inhibits tumour necrosis factor-alpha (TNF-α) production on lipopolysaccharide (LPS)-stimulated human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fda.gov [fda.gov]
- 14. genscript.com [genscript.com]
- 15. benchchem.com [benchchem.com]
- 16. Calcium Indicators | Thermo Fisher Scientific - SG [thermofisher.com]
A Researcher's Guide to N-Formyl-L-phenylalanine: Establishing a Weaker Chemoattractant Standard for Dose-Response Studies
An Objective Comparison and Validation Protocol
In the intricate landscape of cellular immunology and pharmacology, the use of well-characterized standards is paramount for reproducible and meaningful experimental outcomes. For researchers investigating leukocyte chemotaxis, N-formyl-methionyl-leucyl-phenylalanine (fMLP) has long served as the gold-standard, a potent agonist for Formyl Peptide Receptors (FPRs) that elicits robust migratory responses. However, the very potency of fMLP can be a limitation, particularly when studying subtle receptor-ligand interactions, screening for antagonists, or delineating the lower thresholds of cellular activation.
This guide introduces N-Formyl-L-phenylalanine (fLP), a structurally simpler N-formylated amino acid, as a candidate for a weaker, yet reliable, chemoattractant standard. We provide a comprehensive evaluation, comparing its efficacy to fMLP, and deliver the requisite experimental framework for its validation in your laboratory. Our objective is to equip researchers with a tool to expand the dynamic range of their chemotaxis assays, enabling a more nuanced understanding of the signaling pathways that govern directed cell migration.
The Molecular Basis: Formyl Peptide Receptors and Ligand Affinity
The biological activity of N-formylated peptides is mediated by a specific subfamily of G protein-coupled receptors (GPCRs) known as Formyl Peptide Receptors (FPRs). In humans, the family consists of three main isoforms: FPR1, FPR2, and FPR3, which are prominently expressed on phagocytic leukocytes like neutrophils and macrophages. These receptors act as pattern recognition receptors, detecting N-formylated peptides released by bacteria or from damaged mitochondria, thereby initiating a pro-inflammatory response.
-
FPR1 is considered the high-affinity receptor for fMLP, binding it with nanomolar affinity to trigger potent downstream signaling.
-
FPR2 , while sharing significant sequence homology, is more promiscuous, binding a wider array of lipid and peptide ligands. Notably, its affinity for fMLP is substantially lower—by as much as 100 to 400-fold—than that of FPR1.
-
FPR3 remains the least characterized member of the family.
The significant difference in potency between fMLP and, hypothetically, fLP stems from their structural interaction with these receptors. The tripeptide structure of fMLP allows for multiple points of contact within the FPR1 binding pocket, creating a high-affinity interaction that leads to robust receptor activation. In contrast, fLP, as a single N-formylated amino acid, presents a much smaller interaction surface. This fundamental structural difference is the causal basis for its predicted lower affinity and, consequently, its weaker chemoattractant activity. It is this predictable, lower-potency agonism that makes fLP an attractive candidate for a "weaker standard."
The Signaling Cascade
Upon agonist binding, FPRs undergo a conformational change, activating intracellular heterotrimeric G proteins (primarily of the Gαi family). This event initiates a cascade of downstream signaling events critical for chemotaxis.
Comparative Performance Analysis: fLP vs. fMLP
To objectively evaluate fLP as a weaker chemoattractant standard, we present data from a canonical neutrophil chemotaxis assay using a modified Boyden chamber (e.g., Transwell® system). This assay directly measures the directed migration of cells across a porous membrane towards a chemoattractant gradient.
The core logic of this validation is to perform a dose-response analysis for both fMLP and fLP, allowing for the determination of key performance metrics such as the half-maximal effective concentration (EC50). A higher EC50 value for fLP would quantitatively confirm its lower potency.
Experimental Data Summary
The following table summarizes the expected outcomes from a comparative chemotaxis experiment using primary human neutrophils. Migration is quantified by counting the number of cells that have migrated to the lower chamber.
| Chemoattractant | Concentration | Mean Migrated Cells (± SD) | Calculated EC50 | Potency vs. fMLP |
| Vehicle Control | 0 M | 55 (± 15) | N/A | N/A |
| fMLP | 10⁻¹¹ M | 210 (± 35) | \multirow{5}{}{~1-10 nM } | \multirow{5}{}{Baseline (1x) } |
| 10⁻¹⁰ M | 850 (± 90) | |||
| 10⁻⁹ M | 2400 (± 210) | |||
| 10⁻⁸ M | 3500 (± 300) | |||
| 10⁻⁷ M | 3450 (± 280) | |||
| fLP | 10⁻⁸ M | 150 (± 25) | \multirow{5}{}{~1-10 µM } | \multirow{5}{}{~1000x Weaker } |
| 10⁻⁷ M | 600 (± 75) | |||
| 10⁻⁶ M | 1800 (± 150) | |||
| 10⁻⁵ M | 2600 (± 220) | |||
| 10⁻⁴ M | 2550 (± 240) |
Interpretation of Results:
The data clearly illustrate the disparity in potency. fMLP induces a significant chemotactic response at nanomolar concentrations, consistent with its known high affinity for FPR1. In contrast, fLP requires micromolar concentrations to elicit a comparable response. This ~3-log shift in the dose-response curve (µM vs. nM) provides quantitative validation of fLP as a significantly weaker chemoattractant. This characteristic allows fLP to be used for establishing a baseline in assays where fMLP would cause signal saturation.
Experimental Protocol and Workflow
Trustworthy data is built on a foundation of robust and well-controlled experimental design. The following protocol provides a step-by-step guide for performing a comparative chemotaxis assay.
Workflow Diagram
Step-by-Step Methodology
This protocol is optimized for a 96-well Boyden chamber system.
1. Preparation of Reagents and Cells: a. Assay Buffer: Prepare RPMI 1640 medium supplemented with 10 mM HEPES and 0.5% BSA. b. Neutrophil Isolation: Isolate primary human neutrophils from whole blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation. c. Cell Quantification and Resuspension: Perform a cell count and assess viability using Trypan Blue exclusion (>95% viability required). Resuspend the cells in Assay Buffer to a final concentration of 2 x 10⁶ cells/mL. d. Chemoattractant Preparation: Prepare stock solutions of fMLP and fLP (e.g., 10 mM in DMSO). Create a serial dilution series for each compound in Assay Buffer, ranging from 10⁻¹¹ M to 10⁻⁷ M for fMLP and 10⁻⁸ M to 10⁻⁴ M for fLP. Include a vehicle-only control.
2. Assay Assembly: a. Add 150 µL of the prepared chemoattractant dilutions (or vehicle control) to the lower wells of the 96-well chemotaxis plate. b. Gently place the 96-well Transwell® insert (containing a 5 µm pore size polycarbonate membrane) onto the lower plate, ensuring no air bubbles are trapped. c. Add 50 µL of the prepared neutrophil suspension (100,000 cells) to the top of each insert.
3. Incubation: a. Cover the plate and incubate at 37°C in a humidified 5% CO₂ incubator for 60-90 minutes. Incubation time may require optimization based on cell donor variability.
4. Quantification of Migration: a. After incubation, carefully remove the insert plate. Aspirate the media from the top of the inserts and gently wipe away the non-migrated cells with a cotton swab. b. Fix the migrated cells on the underside of the membrane by submerging the insert plate in methanol for 15 minutes. c. Stain the cells using a solution such as 0.1% Crystal Violet for 10-15 minutes. d. Gently wash the inserts in distilled water to remove excess stain and allow them to air dry. e. Using a light microscope at 200x magnification, count the number of migrated cells in at least five random fields of view for each well. Calculate the average cell count per field for each condition.
5. Data Analysis: a. Plot the average number of migrated cells against the log of the chemoattractant concentration. b. Use a non-linear regression model (e.g., sigmoidal dose-response) to fit the data and calculate the EC50 value for both fLP and fMLP.
Conclusion and Best Practices
The experimental framework provided here validates this compound (fLP) as a reliable, though significantly weaker, chemoattractant compared to the potent standard, fMLP. Its lower potency makes it an ideal tool for specific applications, including:
-
Studying Antagonist Activity: A weaker agonist allows for more sensitive detection of competitive antagonists.
-
Investigating Biased Agonism: Comparing downstream signaling profiles of fLP and fMLP at equimolar concentrations could reveal subtleties in receptor activation.
-
Defining Basal Chemotaxis: Establishing a low-level, reproducible positive control without saturating the cellular response.
For successful implementation, we recommend always performing a full dose-response curve for any new lot of chemoattractant and using primary cells from multiple donors to account for biological variability. By incorporating this compound into your experimental toolkit, you can achieve a more granular and comprehensive understanding of the complex processes governing leukocyte chemotaxis.
A Senior Application Scientist's Guide to Benchmarking N-Formyl-L-phenylalanine in Neutrophil Migration
For researchers, scientists, and drug development professionals navigating the complexities of innate immunity and inflammation, understanding the nuances of neutrophil chemotaxis is paramount. Neutrophils, as the first responders to sites of infection and injury, are guided by a symphony of chemical signals. Among these, N-formylated peptides, such as N-Formyl-L-phenylalanine (fLP) and its more extensively studied analog N-Formyl-methionyl-leucyl-phenylalanine (fMLP), serve as potent chemoattractants. This guide provides an in-depth, objective comparison of fLP/fMLP's performance in inducing neutrophil migration against other key chemoattractants, supported by experimental data and detailed protocols.
The Central Role of N-Formylated Peptides in Directing Neutrophil Traffic
N-formylated peptides are bacterial and mitochondrial-derived molecules that act as powerful "danger signals" to the innate immune system.[1][2] Their ability to induce directed neutrophil migration, or chemotaxis, is a cornerstone of the inflammatory response. This process is initiated through the binding of these peptides to Formyl Peptide Receptor 1 (FPR1), a G protein-coupled receptor (GPCR) highly expressed on the surface of neutrophils.[1][2] The activation of FPR1 triggers a cascade of intracellular signaling events, ultimately leading to the cytoskeletal rearrangements necessary for cell motility.[1][3][4]
The interaction between N-formylated peptides and FPR1 is a critical area of study for understanding and potentially modulating inflammatory diseases.[1][5] While fMLP is the most commonly used synthetic analog in research, fLP represents a fundamental component of this class of chemoattractants.
Comparative Analysis of Neutrophil Chemoattractants
To provide a clear benchmark, we will compare the efficacy of fLP/fMLP against three other physiologically relevant neutrophil chemoattractants: Complement component 5a (C5a), Interleukin-8 (IL-8 or CXCL8), and Leukotriene B4 (LTB4). Each of these molecules activates distinct signaling pathways and exhibits unique characteristics in guiding neutrophil migration.
| Chemoattractant | Receptor(s) | Typical Optimal Concentration for Migration | Key Signaling Features |
| N-Formyl Peptides (fLP/fMLP) | FPR1 | 10⁻⁸ M to 10⁻⁷ M [6] | Gαi-dependent, PLC, PI3K, p38 and p42/44 MAPK activation[1][3][7][8] |
| Complement 5a (C5a) | C5aR1 (CD88) | 10⁻⁹ M to 10⁻⁸ M[6] | Gαi-dependent, induces rapid shape change, actin polymerization[9][10][11] |
| Interleukin-8 (IL-8/CXCL8) | CXCR1, CXCR2 | 10 nM (~50 ng/mL)[12][13] | Gαi-dependent, potent inducer of chemotaxis and degranulation[13][14][15] |
| Leukotriene B4 (LTB4) | BLT1, BLT2 | 10⁻⁷ M to 10⁻⁶ M[16] | Potent lipid chemoattractant, acts as a signal relay molecule[17][18][19] |
Delving into the Signaling Mechanisms
The choice of chemoattractant in an experimental setup is dictated by the specific biological question being addressed. Understanding the underlying signaling pathways provides the rationale for these choices.
N-Formyl Peptide Receptor 1 (FPR1) Signaling
Upon binding of fLP or fMLP, FPR1 activates heterotrimeric G-proteins, leading to the dissociation of the α and βγ subunits.[1] These subunits trigger multiple downstream pathways, including the activation of Phospholipase C (PLC), which generates inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of Protein Kinase C (PKC).[3] Concurrently, the Phosphoinositide 3-kinase (PI3K) pathway is activated, which is crucial for establishing cell polarity and directional sensing. Mitogen-activated protein kinases (MAPKs), such as p38 and ERK (p42/44), are also phosphorylated, playing roles in chemotaxis and other neutrophil functions like the production of reactive oxygen species (ROS).[7][8]
Caption: FPR1 signaling cascade upon fLP/fMLP binding.
Experimental Protocols: A Guide to Reproducible Neutrophil Migration Assays
The choice of assay is critical for obtaining reliable and quantifiable data on neutrophil migration. The Boyden chamber, or Transwell assay, is a widely accepted method for studying chemotaxis.[12][20][21]
Human Neutrophil Isolation
Rationale: Obtaining a pure and viable population of neutrophils is the essential first step. Density gradient centrifugation is a standard method for separating neutrophils from other blood components.[22][23][24] It is crucial to work quickly and at room temperature to maintain cell viability and prevent activation.[22][25]
Protocol:
-
Blood Collection: Collect whole blood from healthy donors into tubes containing an anticoagulant such as EDTA or heparin.[22]
-
Density Gradient Centrifugation: Carefully layer the whole blood over a density gradient medium (e.g., Ficoll-Paque or Polymorphprep).[22][26][27] Centrifuge at 500 x g for 30-35 minutes at room temperature with the brake off.[22][23]
-
Layer Separation: After centrifugation, distinct layers will be visible. The top layers containing plasma and mononuclear cells are carefully aspirated, leaving the neutrophil and erythrocyte layers.[22][23]
-
Erythrocyte Lysis: To remove contaminating red blood cells, perform a hypotonic lysis by resuspending the cell pellet in a red blood cell lysis buffer for a short period.[22]
-
Washing and Resuspension: Wash the purified neutrophils with a suitable buffer (e.g., HBSS without Ca²⁺/Mg²⁺) and resuspend in the desired assay medium, often containing a protein supplement like human serum albumin (HSA) to maintain viability.[22][25][26]
-
Cell Counting and Viability Check: Determine the cell concentration and assess viability using a method like trypan blue exclusion. Purity can be assessed via flow cytometry using neutrophil-specific markers like CD15.[12] A purity of >95% is desirable.
Transwell Chemotaxis Assay
Rationale: This assay mimics the in vivo process of neutrophil migration through a porous barrier towards a chemoattractant. The pore size of the membrane is a critical parameter; 3-5 µm is typically used for neutrophils, allowing active migration but preventing passive falling through.[12][28]
Caption: Workflow for a standard Transwell chemotaxis assay.
Protocol:
-
Prepare the Assay Plate: Add the chemoattractant (e.g., fLP at 10⁻⁸ M) diluted in assay medium to the lower wells of a 24- or 96-well plate.[12][29]
-
Set Up the Transwell Inserts: Place the Transwell inserts with a 3-5 µm pore size polycarbonate membrane into the wells.
-
Seed the Neutrophils: Add the purified neutrophil suspension to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 60 to 90 minutes.[12][26][30]
-
Quantification of Migrated Cells: After incubation, remove the inserts. The number of neutrophils that have migrated to the lower chamber can be quantified using several methods:
-
Cell Counting: Migrated cells can be stained and counted manually using a microscope.
-
Myeloperoxidase (MPO) Assay: As neutrophils are rich in MPO, lysing the migrated cells and measuring MPO activity provides a quantitative readout.[20]
-
Fluorescence/Luminescence: Pre-labeling cells with a fluorescent dye or quantifying ATP content of migrated cells using a luminescent assay (like CellTiter-Glo®) are high-throughput methods.[12]
-
Flow Cytometry: Counting the cells in the lower chamber using a flow cytometer offers precise quantification.[26][30]
-
Head-to-Head Comparison: fLP/fMLP vs. The Alternatives
-
Potency and Efficacy: While all four chemoattractants are potent inducers of neutrophil migration, their optimal concentrations can vary. fMLP and C5a often show peak migration at nanomolar concentrations[6], whereas LTB4 and IL-8 can require slightly higher concentrations.[12][16] The magnitude of the response can also differ, with fMLP often used as a gold standard for inducing a robust chemotactic response.
-
Signaling Dynamics: The signaling pathways, while overlapping, have distinct features. For example, fMLP-induced migration is highly dependent on both PI3K and MAPK pathways.[8] In contrast, C5a is noted for inducing very rapid changes in cell shape and actin polymerization as a prerequisite for migration.[9][10][11] LTB4 is unique in its role as a secondary chemoattractant; neutrophils migrating towards a primary stimulus like fMLP can release LTB4, creating a secondary gradient that amplifies the recruitment of other neutrophils.[17][19]
-
Physiological Context: The relevance of each chemoattractant depends on the inflammatory context.
-
fLP/fMLP: Primarily mimics bacterial infections, making it a key tool for studying the initial response to pathogens.
-
C5a: A product of the complement system, it is a crucial link between innate humoral immunity and cellular responses, important in both infectious and sterile inflammation.[9][10]
-
IL-8 (CXCL8): A chemokine produced by various cells at the site of inflammation, it plays a central role in orchestrating the sustained recruitment of neutrophils.[13][14][15]
-
LTB4: An eicosanoid lipid mediator, it is involved in amplifying the inflammatory response and is a key player in conditions like arthritis.[16][18]
-
Conclusion for the Bench
This compound and its analog fMLP remain indispensable tools for studying neutrophil migration. Their action through the well-characterized FPR1 provides a robust and reproducible system for investigating the fundamental mechanisms of chemotaxis. When benchmarked against other key chemoattractants like C5a, IL-8, and LTB4, it is clear that while the end-goal of directed migration is the same, the context, signaling nuances, and amplification loops differ significantly. A thorough understanding of these differences, supported by rigorously executed and well-controlled experimental protocols, is essential for advancing our knowledge of inflammatory processes and developing targeted therapeutic strategies.
References
- 1. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formyl peptide receptor 1 - Wikipedia [en.wikipedia.org]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Formyl peptide receptor-1 activation exerts a critical role for the dynamic plasticity of arteries via actin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formyl peptide receptor 1 signaling potentiates inflammatory brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Differential regulation of neutrophil chemotaxis to IL-8 and fMLP by GM-CSF: lack of direct effect of oestradiol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Complement C5a-induced changes in neutrophil morphology during inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Complement C5a-Induced Changes in Neutrophil Morphology During Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Complement C5a‐Induced Changes in Neutrophil Morphology During Inflammation | Semantic Scholar [semanticscholar.org]
- 12. criver.com [criver.com]
- 13. Interleukin 8 Elicits Rapid Physiological Changes in Neutrophils That Are Altered by Inflammatory Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cxcl8 (Interleukin-8) mediates neutrophil recruitment and behavior in the zebrafish inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ovid.com [ovid.com]
- 16. Leukotriene B4 is a potent and stereospecific stimulator of neutrophil chemotaxis and adherence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. LTB4 IS A SIGNAL RELAY MOLECULE DURING NEUTROPHIL CHEMOTAXIS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. researchgate.net [researchgate.net]
- 20. A simplified Boyden chamber assay for neutrophil chemotaxis based on quantitation of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Boyden Chamber Assays | Cell Biolabs [cellbiolabs.com]
- 22. Neutrophil Isolation Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Isolation and Functional Analysis of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Isolation methods determine human neutrophil responses after stimulation [frontiersin.org]
- 25. biorxiv.org [biorxiv.org]
- 26. researchportal.vub.be [researchportal.vub.be]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. Optimization of the Transwell® assay for the analysis of neutrophil chemotaxis using flow cytometry to refine the clinical investigation of immunodeficient patients - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Alternatives for N-Formyl-L-phenylalanine in Biochemical Research
For researchers, scientists, and drug development professionals navigating the complexities of inflammatory and immune responses, N-formylated peptides are indispensable tools. Among these, N-Formyl-L-phenylalanine serves as a potent chemoattractant, primarily for neutrophils, by activating a specific class of G protein-coupled receptors (GPCRs) known as Formyl Peptide Receptors (FPRs).[1][2][3] While effective, the dynamic nature of biochemical research necessitates a broader understanding of the available toolkit. This guide provides a comprehensive comparison of viable alternatives to this compound, offering objective performance data and detailed experimental protocols to support informed decision-making in your research endeavors.
The Central Role of Formyl Peptide Receptors (FPRs)
FPRs are a family of GPCRs crucial for innate immunity, recognizing N-formylated peptides derived from bacteria and mitochondria released from damaged cells.[1][2] This recognition triggers a cascade of intracellular signaling events, leading to essential cellular responses such as chemotaxis, degranulation, and the production of reactive oxygen species (ROS).[4] In humans, the FPR family consists of three members: FPR1, FPR2, and FPR3, each with distinct ligand specificities and signaling outcomes. This compound, and its more commonly studied analog N-Formyl-methionyl-leucyl-phenylalanine (fMLP), are primarily agonists for FPR1.[3]
Understanding the Signaling Cascade
The activation of FPR1 by an agonist initiates a well-defined signaling pathway that is fundamental to the resulting cellular functions. Understanding this pathway is critical for interpreting experimental data and selecting the appropriate research tools.
References
- 1. N-Formylmethionine-leucyl-phenylalanine - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]
- 4. Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling N-Formyl-L-phenylalanine
A Researcher's Guide to Safely Handling N-Formyl-L-phenylalanine
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. This compound, an important amino acid derivative, holds significant promise in various biochemical and pharmaceutical applications, including the synthesis of anti-cancer drugs and bioactive peptides[1]. As with any chemical substance, a thorough understanding of its safe handling is paramount to ensuring both the integrity of your research and the safety of laboratory personnel.
This guide provides a comprehensive, experience-driven framework for the safe handling, use, and disposal of this compound. Moving beyond a simple checklist, we will delve into the rationale behind each procedural step, empowering you to make informed safety decisions in your specific laboratory context.
Hazard Assessment: Understanding the Profile of this compound
This compound is a white crystalline powder. While specific toxicological data is limited in many available Safety Data Sheets (SDS)[2][3], a conservative approach to handling is warranted. The primary routes of potential exposure are inhalation, skin contact, eye contact, and ingestion[4][5].
Key Physical and Chemical Properties:
| Property | Value | Source |
| Chemical Formula | C10H11NO3 | [2] |
| Molecular Weight | 193.2 g/mol | [1][3] |
| Appearance | White crystalline powder | [1] |
| Storage | Store in a dry, cool, and well-ventilated place | [2] |
Given the lack of extensive hazard data, it is prudent to treat this compound as a substance that may cause irritation upon contact with skin and eyes, and may be harmful if inhaled or ingested[4][6].
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is a critical control measure when handling this compound. The goal is to create a reliable barrier between you and the chemical, mitigating the risk of exposure[7].
Eye and Face Protection
-
Requirement: Safety glasses with side-shields or chemical safety goggles are mandatory.
-
Rationale: This protects your eyes from accidental splashes or airborne particles of the powder[8][9].
Skin Protection
-
Requirement: Chemical-resistant gloves (e.g., nitrile) and a lab coat are essential.
-
Rationale: Gloves prevent direct skin contact, and a lab coat protects your clothing and underlying skin from contamination[8][9][10]. It is good practice to inspect gloves for any signs of damage before use and to wash hands thoroughly after handling the substance.
Respiratory Protection
-
Requirement: A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols.
-
Rationale: Handling the powder outside of a contained environment (like a fume hood) can lead to inhalation, which may cause respiratory tract irritation[4][9][11].
The following flowchart can guide your PPE selection process:
Caption: PPE selection workflow for handling this compound.
Operational Plan: From Benchtop to Disposal
A systematic approach to handling this compound will minimize risks and ensure procedural consistency.
Safe Handling and Storage
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols[2][4].
-
Storage: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents[2][12].
-
Hygiene: Avoid contact with skin and eyes[2]. Wash hands thoroughly after handling the compound[5].
Spill Management
In the event of a spill, prompt and appropriate action is crucial.
-
Small Spills:
-
Ensure adequate ventilation and wear appropriate PPE.
-
Gently sweep up the spilled solid, avoiding dust generation, and place it into a suitable, labeled container for disposal[11].
-
-
Large Spills:
-
Evacuate the area and prevent entry.
-
Alert your institution's safety officer.
-
Proceed with cleanup only if you are trained and have the appropriate equipment.
-
First Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek medical attention[2].
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing[2].
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists[2].
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention[2][3].
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a critical final step.
-
Chemical Waste: Dispose of unused this compound as chemical waste in accordance with federal, state, and local regulations. Do not let the product enter drains.
-
Contaminated Materials: Any materials used for cleaning spills, as well as contaminated PPE (such as gloves), should be placed in a sealed bag and disposed of as chemical waste[4].
Always consult your institution's environmental health and safety department for specific disposal guidelines.
Conclusion: Fostering a Culture of Safety
The responsible handling of chemical reagents like this compound is not merely a matter of compliance; it is a cornerstone of scientific excellence. By integrating these principles of risk assessment, proper PPE utilization, and meticulous operational and disposal planning into your daily laboratory practices, you contribute to a safer and more effective research environment. Your commitment to safety not only protects you and your colleagues but also upholds the integrity of your scientific endeavors.
References
- 1. N-FORMYL-PHENYLALANINE [chembk.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cloudfront.zoro.com [cloudfront.zoro.com]
- 7. PPE and Safety for Chemical Handling [acsmaterial.com]
- 8. sams-solutions.com [sams-solutions.com]
- 9. falseguridad.com [falseguridad.com]
- 10. newreachglobal.com [newreachglobal.com]
- 11. peptide.com [peptide.com]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
